molecular formula C5H3ClO2S B3037774 4-Chlorothiophene-2-carboxylic acid CAS No. 59614-95-8

4-Chlorothiophene-2-carboxylic acid

Cat. No.: B3037774
CAS No.: 59614-95-8
M. Wt: 162.59 g/mol
InChI Key: JWQMRBBWZUKWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClO2S and its molecular weight is 162.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMRBBWZUKWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59614-95-8
Record name 4-Chlorothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chlorothiophene-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a thiophene ring substituted with both a carboxylic acid and a chlorine atom, imparts specific reactivity and makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the development of novel therapeutics. The insights herein are curated to provide researchers and drug development professionals with the practical and theoretical knowledge necessary to effectively utilize this versatile compound.

Compound Identification and Core Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development.

Chemical Structure:

Caption: Chemical structure of this compound.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 59614-95-8 [1][2][3][4].

PropertyValueSource(s)
CAS Number 59614-95-8[1][2][3][4]
Molecular Formula C₅H₃ClO₂S[2][3]
Molecular Weight 162.59 g/mol [2][3]
IUPAC Name This compound[2]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound is not merely a procedural exercise; the chosen route is often dictated by the availability of starting materials, scalability, and desired purity. Several synthetic strategies have been developed, each with its own merits. A common precursor for this family of compounds is 5-chlorothiophene-2-carboxylic acid, which is a crucial intermediate in the synthesis of the anticoagulant rivaroxaban[5].

One well-documented approach involves the oxidation of 5-chloro-2-acetylthiophene. This method is advantageous due to its relatively mild reaction conditions and high controllability, making it suitable for industrial-scale production[6].

Workflow for Synthesis via Oxidation

The following diagram illustrates a generalized workflow for the synthesis of a chlorothiophene carboxylic acid derivative from an acetylthiophene precursor.

G cluster_synthesis Synthesis Workflow start Start: 5-Chloro-2-acetylthiophene dissolve Dissolve in non-polar organic solvent (e.g., acetone) start->dissolve cool Cool reaction system (0-10°C) dissolve->cool buffer Add buffered solution (e.g., potassium dihydrogen phosphate) to maintain pH 4-6 cool->buffer oxidize Add oxidizing agent (e.g., sodium chlorite solution) buffer->oxidize react React at 20-30°C oxidize->react extract Extract with solvent (e.g., ethyl acetate) react->extract wash Wash with saturated sodium chloride solution extract->wash concentrate Concentrate organic phase wash->concentrate product Product: 5-Chlorothiophene-2-carboxylic acid concentrate->product

Caption: Generalized workflow for the synthesis of chlorothiophene carboxylic acid.

Applications in Drug Discovery and Development

The thiophene ring is a common scaffold in medicinal chemistry, recognized as a "structural alert" because its metabolism can sometimes lead to reactive intermediates[7]. However, when appropriately substituted, it serves as a robust building block in numerous drugs[7]. This compound is a prime example of a thiophene derivative that is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Its most notable application is in the synthesis of Rivaroxaban , a direct factor Xa inhibitor used as an anticoagulant[5][8]. The structural features of this compound are incorporated into the final drug molecule, highlighting its importance as a starting material.

The carboxylic acid group is a crucial functionality in many drugs due to its ability to form strong electrostatic and hydrogen bond interactions with biological targets[9]. However, it can also lead to poor pharmacokinetic properties[9][10]. The strategic placement of the chloro- and carboxylic acid groups on the thiophene ring in this compound allows for further chemical modifications to optimize the drug's efficacy and safety profile.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The following protocol is adapted from a patented method for the industrial production of 5-chlorothiophene-2-carboxylic acid, a closely related and commercially significant isomer[5][8]. This provides a practical example of the chemical transformations involved.

Objective: To synthesize 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-thiophenecarboxaldehyde.

Materials:

  • 5-Chloro-2-thiophenecarboxaldehyde

  • 20% Sodium hydroxide solution

  • Chlorine gas

  • 10% Sodium sulfite aqueous solution

  • Dichloromethane

  • 30% Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Initial Reaction Setup: In a suitable reaction vessel, cool an 11 kg (55 mol) solution of 20% sodium hydroxide to 5°C[5].

  • Aldehyde Addition: Slowly add the 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining the internal temperature between -5°C and 0°C. The addition should take approximately 2 hours[5].

  • Chlorination: After the addition is complete, slowly introduce 1.8 kg (25 mol) of chlorine gas. Maintain the reaction temperature between 15°C and 30°C. The introduction of chlorine should take about 4 hours[5].

  • Reaction Completion: Continue to stir the reaction mixture for an additional 4 hours, keeping the temperature between 15°C and 30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable[5].

  • Quenching: Cool the reaction mixture to 5-10°C. Quench the reaction by adding a 10% aqueous sodium sulfite solution until a starch potassium iodide test paper does not change color[5].

  • Extraction and Separation: Add 5 kg of dichloromethane and stir for 30 minutes. Allow the layers to separate and collect the aqueous layer[5].

  • Precipitation: To the aqueous layer, add 3.65 kg (30 mol) of 30% hydrochloric acid to adjust the pH to 1-2. A large amount of white solid will precipitate[5].

  • Filtration and Recrystallization: Filter the solid product. For purification, transfer the filter cake to a new vessel and add 10.8 kg of ethanol and 3.6 kg of water. Heat the mixture to reflux until the solid is completely dissolved. Allow the solution to cool naturally to 30°C, then further cool to 10°C to induce crystallization[5].

  • Final Product Isolation: Filter the recrystallized product and rinse the filter cake with a solution of ethanol and water (3:1). Dry the product under reduced pressure to obtain the final 5-chlorothiophene-2-carboxylic acid[5].

Safety, Handling, and Hazard Information

Working with this compound requires adherence to strict safety protocols due to its potential hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation[2][11].

  • H319: Causes serious eye irritation[2][11].

  • H335: May cause respiratory irritation[2][11].

  • H302: Harmful if swallowed[2].

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Minimize dust generation and accumulation[12]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[13]. Keep away from incompatible materials such as strong oxidizing agents[11].

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[12].

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[12].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention[12].

  • Disposal: Dispose of the material and its container at an approved waste disposal plant. This should be done in accordance with local, state, and federal regulations[11][14].

Spectroscopic Characterization

While detailed spectral data is often proprietary or found in specialized databases, typical characterization for a compound like this compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For a similar compound, 4-chlorobenzo[b]thiophene-2-carboxylic acid, the 1H NMR spectrum shows characteristic signals for the aromatic protons and a broad singlet for the carboxylic acid proton[15]. For this compound, one would expect to see distinct signals in the aromatic region of the 1H NMR spectrum corresponding to the two protons on the thiophene ring, with their chemical shifts and coupling constants being indicative of their positions relative to the substituents.

Conclusion

This compound is a key heterocyclic building block with significant utility in organic synthesis and drug development. Its defined chemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for medicinal chemists. A thorough understanding of its reactivity, handling requirements, and applications, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

4-Chlorothiophene-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. The presence of both a reactive carboxylic acid group at the 2-position and a chlorine atom at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry.[1] Its unique electronic and structural properties are leveraged by researchers and drug development professionals for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, its applications in research, and essential safety guidelines.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S[1][2][3]
Molecular Weight 162.59 g/mol [2][4]
CAS Number 59614-95-8[1][2][3][5]
IUPAC Name This compound[2]
Appearance Solid at room temperature[1]
Solubility Soluble in polar organic solvents[1]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere

Synthesis and Purification

The synthesis of this compound requires precise control of reaction conditions to ensure high yield and purity. A common and reliable method involves the hydrolysis of its corresponding methyl ester, a process that is both scalable and reproducible.

Synthetic Rationale

Ester hydrolysis is a fundamental transformation in organic synthesis. The choice of a base-catalyzed hydrolysis using a strong base like sodium hydroxide is effective for saponifying the ester functionality. The subsequent acidification protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution, which simplifies its isolation. This two-step, one-pot process is efficient for producing the target acid from a readily available ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the hydrolysis of Methyl 4-chlorothiophene-2-carboxylate to yield this compound.

Materials and Equipment:

  • Methyl 4-chlorothiophene-2-carboxylate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 4-chlorothiophene-2-carboxylate (1 equivalent) in methanol (approx. 10 mL per gram of ester).

  • Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide (2.5 equivalents). Add the NaOH solution to the stirred ester solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~2. A precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The resulting white to off-white solid is this compound.

Synthesis Pathway Visualization

Synthesis_Pathway Ester Methyl 4-chlorothiophene- 2-carboxylate Intermediate Sodium 4-chlorothiophene- 2-carboxylate (in solution) Ester->Intermediate 1. NaOH, MeOH/H₂O 2. Reflux Product 4-Chlorothiophene- 2-carboxylic Acid Intermediate->Product HCl (aq) to pH 2

Caption: Synthesis of this compound via base-catalyzed hydrolysis.

Quality Control and Analytical Characterization

The Importance of Purity

In the context of drug discovery and development, the purity of a chemical intermediate is paramount. Impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust analytical workflow is essential to validate the identity, structure, and purity of synthesized this compound.

Recommended Analytical Workflow

A multi-technique approach is required for comprehensive characterization.

  • Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode should be used to confirm the molecular weight. The expected [M-H]⁻ ion would be observed at an m/z corresponding to the deprotonated molecule.

  • Structural Elucidation (NMR Spectroscopy):

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each integrating to one proton. These signals will appear as doublets due to coupling with each other, confirming the substitution pattern on the thiophene ring. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon signals: two for the C-H carbons on the ring, two for the quaternary carbons (one attached to chlorine and one to the carboxyl group), and one for the carbonyl carbon of the carboxylic acid.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically effective. Purity is calculated by the area percentage of the main product peak.

Analytical Workflow Diagram

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC Synthesis Dried Solid Product HPLC HPLC (Purity >98%?) Synthesis->HPLC MS Mass Spectrometry (Correct Mass?) HPLC->MS Yes Fail Repurify / Re-synthesize HPLC->Fail No NMR NMR Spectroscopy (Correct Structure?) MS->NMR Yes MS->Fail No Release Release for Use NMR->Release Yes NMR->Fail No

Caption: A typical quality control workflow for chemical intermediates.

Applications in Research and Drug Development

Role as a Heterocyclic Building Block

This compound serves as a key intermediate for introducing the chlorothiophene scaffold into larger, more complex molecules.[1] This moiety is of significant interest in medicinal chemistry due to the ability of the sulfur atom to engage in hydrogen bonding and the influence of the thiophene ring on the overall conformation and electronic properties of the molecule.

Precursor for Biologically Active Molecules

The two functional groups on the molecule provide orthogonal chemical reactivity:

  • The carboxylic acid is readily converted into amides, esters, or acid chlorides, allowing for its incorporation into a wide range of structures via well-established coupling reactions.

  • The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes it a powerful tool for building molecular diversity.[1]

Analog Development and Structure-Activity Relationship (SAR) Studies

While direct applications of this compound are specific, the utility of the broader class of chlorothiophenecarboxylic acids is well-documented. For instance, the closely related isomer, 5-Chlorothiophene-2-carboxylic acid, is a critical intermediate in the industrial synthesis of the blockbuster anticoagulant drug Rivaroxaban.[6][7] Furthermore, other dichlorinated thiophene carboxylic acids are used to prepare inhibitors of BACE1 and BACE2, enzymes implicated in Alzheimer's disease and type 2 diabetes, respectively.[8] This highlights the therapeutic relevance of the chlorothiophene-carboxylic acid scaffold and underscores the importance of isomers like the 4-chloro variant for SAR studies and the development of novel drug candidates.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed.[2]

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statement
Skin Irritation GHS07H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation GHS07H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation GHS07H335: May cause respiratory irritationP261: Avoid breathing dust.
Acute Toxicity (Oral) GHS07H302: Harmful if swallowedP264: Wash hands thoroughly after handling.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[9][10] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Conclusion

This compound, with a molecular weight of 162.59 g/mol , is more than a simple chemical; it is a strategic building block for innovation in the pharmaceutical and chemical industries. Its defined physicochemical properties, straightforward synthesis, and dual functional handles make it a valuable resource for researchers. By understanding its synthesis, characterization, applications, and safety protocols, scientists can effectively harness its potential to construct novel molecules with significant biological and material applications.

References

4-Chlorothiophene-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 59614-95-8), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, spectroscopic signature, validated synthetic protocols, and key applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a five-membered aromatic thiophene ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.[1] This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate.[1] The presence of both a halogen and a carboxylic acid on the electron-rich thiophene core allows for orthogonal chemical modifications, a highly desirable trait in complex molecule synthesis.

The compound typically presents as a solid at room temperature and is soluble in polar organic solvents, a characteristic driven by the hydrogen-bonding capability of the carboxylic acid moiety.[1]

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 59614-95-8[2][3]
Molecular Formula C₅H₃ClO₂S[1][2]
Molecular Weight 162.59 g/mol [2][3]
IUPAC Name 4-chloro-2-thiophenecarboxylic acid[2]
Appearance Solid[1]
Purity Typically ≥97%[3]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place

Spectroscopic Signature: A Multi-faceted Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data provides the expected spectral characteristics for this molecule.

Table 2: Spectroscopic Data Summary

TechniqueCharacteristic Features
¹H NMR Two doublets are expected for the two protons on the thiophene ring. A broad singlet for the carboxylic acid proton is also anticipated, though its position can vary and it may exchange with D₂O.
IR Spectroscopy - O-H Stretch: Very broad band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid.[4] - C=O Stretch: Strong, intense band between 1760-1690 cm⁻¹.[4] - C-O Stretch: Appears in the 1320-1210 cm⁻¹ region.[4] - Thiophene Ring Vibrations: C-S stretching modes are typically observed between 710-687 cm⁻¹.[5]
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 162) with a characteristic M+2 isotope peak for chlorine (~3:1 ratio). - Key Fragments: Prominent fragments from the loss of OH (M-17) and COOH (M-45) are expected due to cleavage next to the carbonyl group.[6][7]

Note: Actual spectral values can vary slightly based on the solvent and instrument used.

Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method involves the hydrolysis of the corresponding methyl ester. This approach is often favored for its high yield and straightforward execution.

Protocol: Synthesis via Saponification of Methyl 5-chlorothiophene-2-carboxylate

This protocol details the base-catalyzed hydrolysis (saponification) of the methyl ester precursor. The causality for this choice rests on the high reactivity of esters towards nucleophilic attack by hydroxide, leading to a clean and generally high-yielding conversion to the carboxylate salt, which is subsequently protonated to yield the final product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-chlorothiophene-2-carboxylate (1.0 eq.) in a suitable solvent mixture, such as methanol and water (e.g., a 3:1 ratio).

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.0 eq.), to the flask. The excess base ensures the reaction proceeds to completion.

  • Heating: Heat the reaction mixture to reflux (approximately 65-75°C for methanol/water) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. Heating provides the necessary activation energy for the nucleophilic acyl substitution.

  • Workup - Neutralization: After cooling the mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Workup - Acidification: Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous solution while stirring in an ice bath. The goal is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. Adjust the pH to ~1-2 to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[8]

Workflow Visualization

G cluster_0 Step 1: Saponification cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification start Methyl 5-chlorothiophene-2-carboxylate reaction1 Reflux (2-4h) start->reaction1 reagents1 NaOH (aq) / Methanol reagents1->reaction1 intermediate Sodium 4-chlorothiophene-2-carboxylate (in solution) reaction1->intermediate precipitation Acidification & Precipitation intermediate->precipitation reagents2 HCl (aq) / Ice Bath reagents2->precipitation filtration Vacuum Filtration precipitation->filtration crude Crude Product filtration->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization final Pure this compound recrystallization->final

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is dominated by its two functional groups, enabling a wide array of transformations.

  • Carboxylic Acid Group: This group undergoes standard transformations. It can be readily converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This highly reactive intermediate is a gateway to forming amides and esters . The formation of an amide bond with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a key step in the synthesis of the anticoagulant drug Rivaroxaban.[9]

  • Thiophene Ring: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid and the deactivating chlorine atom makes the ring less reactive towards electrophiles compared to unsubstituted thiophene. The chlorine atom itself can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, although this is less common than reactions at the carboxylic acid site.

Reaction Pathways Visualization

G cluster_acid Carboxylic Acid Reactions cluster_ring Thiophene Ring Reactions main 4-Chlorothiophene- 2-carboxylic acid acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂ coupling Cross-Coupling Product (e.g., Suzuki) main->coupling Pd Catalyst, Boronic Acid amide Amide acyl_chloride->amide R₂NH ester Ester acyl_chloride->ester R'OH

Caption: Key reaction pathways for derivatization.

Applications in Pharmaceutical and Materials Science

This compound is not just a laboratory curiosity; it is a commercially significant intermediate in the pharmaceutical industry.[1]

  • Pharmaceutical Synthesis: Its most prominent application is as a crucial building block for synthesizing advanced therapeutic agents. It serves as a key intermediate in the production of drugs like the atypical antipsychotic Brexpiprazole and the anticoagulant Rivaroxaban .[8][10] The structural rigidity and specific electronic nature of the chlorothiophene scaffold are integral to the pharmacological activity of these final drug products.

  • Medicinal Chemistry Research: Beyond established drugs, this compound is widely used by medicinal chemists to create novel heterocyclic compounds.[10] The thiophene core is a well-known bioisostere for the benzene ring, and its derivatives are explored for a wide range of biological activities, including anticancer properties.[11]

  • Materials Science: The unique electronic properties of thiophene derivatives make them attractive for applications in organic electronics, although this is a less common application for this specific carboxylic acid compared to other thiophene monomers.[1]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is paramount to ensure safety.

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H315 Causes skin irritation[2][12]
H319 Causes serious eye irritation[2][12]
H335 May cause respiratory irritation[2][12]
H302 Harmful if swallowed[2]
  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules, particularly pharmaceuticals. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic profile make it a reliable and versatile tool for the modern synthetic chemist. A thorough understanding of its synthesis, handling, and derivatization chemistry is essential for any researcher or organization involved in the development of thiophene-based compounds.

References

An In-depth Technical Guide to the Physical Properties of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of 4-Chlorothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for its characterization.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based carboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1] The introduction of a chlorine atom onto the thiophene ring, as in this compound, profoundly influences the molecule's electronic properties, reactivity, and ultimately its utility in various applications.[1] Understanding the fundamental physical properties of this compound is a critical first step in its effective application, from designing synthetic routes to predicting its behavior in biological systems. This guide offers a detailed exploration of these properties, grounded in established analytical techniques.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a range of applications, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S[1][2][3][4]
Molecular Weight 162.59 g/mol [2][3][4]
Appearance Solid at room temperature[1]
Melting Point Data not available for the 4-chloro isomer. The related 5-chloro isomer melts in the range of 151-158 °C.[5][6][7][8]
Boiling Point Data not available.
Solubility Soluble in polar organic solvents.[1]
pKa Predicted to be in the range of typical carboxylic acids (around 3-5).[9][10]

Solubility Profile: A Practical Approach

The solubility of a compound is a critical parameter that dictates its handling, reactivity, and bioavailability. This compound, with its polar carboxylic acid group, is expected to be soluble in polar organic solvents.[1] A systematic approach to determining its solubility is crucial for its application in research and development.

Experimental Protocol for Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents, providing insights into its acidic nature.[11][12]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Organic solvents (e.g., methanol, ethanol, diethyl ether)

  • Litmus paper

Procedure:

  • Water Solubility:

    • Add approximately 2-3 mg of this compound to a test tube.

    • Add 1 mL of deionized water.

    • Vigorously shake or vortex the mixture for 30 seconds.

    • Observe for complete dissolution. If the compound dissolves, test the solution with litmus paper to determine its acidity.[11][13]

  • Aqueous Base Solubility:

    • If the compound is insoluble in water, add 1 mL of 5% NaOH solution to a fresh sample.

    • Shake vigorously and observe for dissolution. Solubility in NaOH indicates an acidic functional group.[11][13]

    • Repeat the test with 5% NaHCO₃ solution. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.[11]

  • Aqueous Acid Solubility:

    • If the compound is insoluble in water, add 1 mL of 5% HCl solution to a fresh sample.

    • Shake vigorously and observe. This test is primarily for identifying basic functional groups.[11][12]

  • Organic Solvent Solubility:

    • Systematically test the solubility in various organic solvents (e.g., methanol, ethanol, diethyl ether) by adding approximately 2-3 mg of the compound to 1 mL of the solvent and observing for dissolution.

Interpretation of Results:

The solubility behavior provides valuable clues about the compound's functional groups and polarity.[14] Solubility in aqueous bases like NaOH and NaHCO₃ is a strong indicator of the carboxylic acid functionality.

Diagrammatic Representation of the Solubility Testing Workflow:

G start Start with Sample water Test Solubility in Water start->water dissolves_water Dissolves water->dissolves_water insoluble_water Insoluble water->insoluble_water litmus Test with Litmus Paper dissolves_water->litmus naoh Test Solubility in 5% NaOH insoluble_water->naoh hcl Test Solubility in 5% HCl insoluble_water->hcl acidic Acidic (Carboxylic Acid) litmus->acidic end End acidic->end dissolves_naoh Dissolves naoh->dissolves_naoh nahco3 Test Solubility in 5% NaHCO3 dissolves_naoh->nahco3 dissolves_nahco3 Dissolves (Strong Acid) nahco3->dissolves_nahco3 dissolves_nahco3->end hcl->end

Caption: Workflow for determining the solubility and acidic nature of an organic compound.

Acidity and pKa Determination

Experimental Protocol for pKa Determination via Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa can be determined from the resulting titration curve.[15]

Materials:

  • This compound

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol if the acid is not fully water-soluble)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Fill the buret with the standardized NaOH solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid according to the Henderson-Hasselbalch equation.[15]

Theoretical Grounding:

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) demonstrates that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, which occurs at the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the acid.[15]

Diagrammatic Representation of pKa Determination from a Titration Curve:

G cluster_0 Titration Curve Analysis cluster_1 Titration Process A pH at Half-Equivalence Point = pKa B Equivalence Point (Steepest Slope) Start Start Titration (Acid Solution) AddBase Add Increments of Standardized Base Start->AddBase Record Record pH and Volume AddBase->Record EquivPoint Pass Equivalence Point Record->EquivPoint End End Titration EquivPoint->End

Caption: Logical flow for determining pKa from a potentiometric titration experiment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals for the two protons on the thiophene ring, likely appearing as doublets due to coupling with each other. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift. A reported ¹H NMR spectrum in DMSO-d6 shows signals at δ 7.66 (d, 1H) and 7.23 (d, 1H).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.

  • C-Cl stretching vibrations.

  • C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (162.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a chlorine atom.

Conclusion

The physical properties of this compound, from its solubility and acidity to its spectroscopic signature, are fundamental to its application in scientific research and development. This guide provides a robust framework for understanding and determining these properties, combining theoretical principles with detailed, practical experimental protocols. By applying these methodologies, researchers can ensure the quality and suitability of this important chemical building block for their specific applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of 4-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S), a key heterocyclic building block in pharmaceutical and agrochemical synthesis.[1] Moving beyond mere data presentation, this paper delves into the causality behind the spectroscopic results obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section is designed to serve as a self-validating system, offering detailed experimental protocols and expert interpretation to ensure structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply core spectroscopic techniques to characterize this important molecule.

Introduction: The Analytical Imperative

This compound is a substituted thiophene, an aromatic heterocyclic compound essential for the synthesis of more complex molecules.[1] Its reactivity is largely dictated by the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxylic acid group, and the halogen substituent. Precise structural verification and purity control are paramount before its use in multi-step syntheses, where impurities can lead to significant downstream consequences, including failed reactions and compromised final product integrity.

Spectroscopic analysis provides the necessary toolkit for this characterization. It is not merely a quality control checkpoint but a fundamental investigation into the molecule's electronic and structural properties. This guide will walk through a multi-technique approach, demonstrating how data from different spectroscopic methods are integrated to build a complete and unambiguous profile of the target compound.

Before commencing any analysis, it is crucial to handle the compound with appropriate care. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) and use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, while working in a well-ventilated area or fume hood.

The Analytical Workflow: An Integrated Approach

A robust characterization of a chemical entity like this compound does not rely on a single technique. Instead, it involves a logical progression where each method provides complementary information, culminating in a definitive structural assignment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Data Synthesis & Reporting Sample Sample Receipt (this compound) MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Sample->MS IR FT-IR Spectroscopy Identifies Key Functional Groups MS->IR H_NMR ¹H NMR Maps Proton Environment IR->H_NMR C_NMR ¹³C NMR Maps Carbon Skeleton H_NMR->C_NMR UV_Vis UV-Vis Spectroscopy Probes Electronic Transitions C_NMR->UV_Vis Consolidate Data Consolidation & Cross-Validation UV_Vis->Consolidate Report Final Certificate of Analysis Consolidate->Report

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) at which a proton resonates is highly sensitive to its local electronic environment. Electron-withdrawing groups (like chlorine and carbonyls) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing crucial connectivity information.

Expected Spectrum: For this compound, we anticipate three distinct signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Thiophene Ring Protons (H3 & H5): The two protons on the thiophene ring are in different electronic environments and will appear as two separate signals. Due to the chlorine at C4, the proton at C5 will be a doublet, and the proton at C3 will also be a doublet, with a small coupling constant (J-value) typical of thiophene ring systems.

Note on Available Data: Some databases show ¹H NMR data for CAS number 59614-95-8 with a singlet at 3.81 ppm.[4] This signal is unequivocally from a methyl ester group (-OCH₃) and likely represents the spectrum of a synthetic precursor, methyl 4-chlorothiophene-2-carboxylate, not the final carboxylic acid product. This highlights the critical importance of cross-validating data sources.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10.0 - 13.0Broad SingletHighly deshielded; signal disappears upon D₂O exchange.[3]
Thiophene H-5~7.8 - 8.0Doublet (d)Downfield due to proximity to the carboxylic acid.
Thiophene H-3~7.3 - 7.5Doublet (d)Upfield relative to H-5.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound into an NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the carboxylic acid, and it forms hydrogen bonds with the acidic proton, slowing its exchange and often allowing it to be observed more clearly than in other solvents like CDCl₃.

  • Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration, or tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR maps the carbon skeleton of the molecule. The principles are similar to ¹H NMR, but with a much larger chemical shift range (~0-220 ppm). The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxyl)160 - 175Characteristic for carboxylic acids.[3]
C2 (Carboxyl-bearing)135 - 145Attached to the electron-withdrawing COOH group.
C4 (Cl-bearing)125 - 135Deshielded by the electronegative chlorine atom.
C5130 - 140Influenced by both the sulfur atom and the adjacent C4-Cl.
C3125 - 135Influenced by the adjacent C4-Cl and C2-COOH.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: ¹³C NMR experiments require significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and instrument sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.

Expected Spectrum: The IR spectrum of this compound is dominated by the carboxylic acid functional group, which has several highly characteristic absorptions.

  • O-H Stretch: A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands.[3]

  • C=O Stretch: A very strong, sharp absorption between 1680 and 1720 cm⁻¹. Conjugation with the thiophene ring typically shifts this band to the lower end of the range.

  • C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected between 1210-1320 cm⁻¹, and an O-H bending vibration can be observed in the 1395-1440 cm⁻¹ region.[5]

  • Thiophene Ring Vibrations: Aromatic C=C stretching bands will appear in the 1400-1550 cm⁻¹ region. C-S stretching modes for thiophenes are typically found between 600-900 cm⁻¹.[6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Very Broad
Aromatic C-H Stretch3050 - 3150Medium, Sharp
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, Sharp
Aromatic C=C Stretch1400 - 1550Medium-Strong
C-O Stretch / O-H Bend1210 - 1440Medium
C-Cl Stretch700 - 850Strong
C-S Stretch600 - 900Medium

Experimental Protocol:

  • Sample Preparation (KBr Pellet): This is the preferred method for solid samples to obtain high-quality spectra.

    • Grind a small amount (~1-2 mg) of the compound with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press. The goal is a clear, not opaque, disk.

  • Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most basic application for small molecules, it is used to determine the molecular weight with high precision. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern provides additional structural clues.[8]

Expected Spectrum:

  • Molecular Ion (M⁺): The molecular weight of C₅H₃ClO₂S is 162.59 g/mol .[2] The key feature will be an isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:

    • [M]⁺ peak at m/z ≈ 162 (corresponding to the ³⁵Cl isotope).

    • [M+2]⁺ peak at m/z ≈ 164 (corresponding to the ³⁷Cl isotope).

    • The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragments: Aromatic carboxylic acids typically show characteristic fragmentation patterns.[9][10]

    • [M-OH]⁺ (m/z 145/147): Loss of the hydroxyl radical.

    • [M-COOH]⁺ (m/z 117/119): Loss of the entire carboxyl group as a radical. This often results in a stable acylium ion.

G M Molecular Ion [M]⁺ m/z 162/164 M_OH [M-OH]⁺ m/z 145/147 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 117/119 M->M_COOH -COOH

References

An In-depth Technical Guide to the Synthesis of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance in Medicinal Chemistry

4-Chlorothiophene-2-carboxylic acid is not merely a halogenated heterocyclic compound; it is a critical building block in the synthesis of numerous pharmacologically active molecules. Its thiophene core, substituted with both an electron-withdrawing chlorine atom and a versatile carboxylic acid group, provides a scaffold ripe for diverse chemical modifications. Notably, this compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying reaction mechanisms and the rationale behind the experimental designs.

Primary Synthetic Pathway: Directed Ortho-Metalation of 2-Chlorothiophene

The most direct and widely employed laboratory-scale synthesis of this compound involves the directed ortho-lithiation of a suitable thiophene precursor, followed by carboxylation. This strategy leverages the ability of a directing group to activate a specific position on the aromatic ring for deprotonation by a strong base.

Mechanism of Action: A Step-by-Step Analysis

The core of this synthesis lies in the regioselective deprotonation of the thiophene ring. The carboxylic acid group itself can act as an effective director of ortho-lithiation.[2]

  • Deprotonation and Dianion Formation: The process begins with the treatment of a thiophene precursor with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The strong base first deprotonates the most acidic proton, which is often the one adjacent to the heteroatom. In the case of thiophene-2-carboxylic acid, double deprotonation can occur to form a 5-lithio derivative.[3]

  • Electrophilic Quench with Carbon Dioxide: The resulting lithiated intermediate is a potent nucleophile. The reaction is then "quenched" by the introduction of an electrophile, in this case, solid carbon dioxide (dry ice). The nucleophilic carbon of the thiophene ring attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Acidic Workup and Protonation: The final step involves an acidic workup, typically with a dilute mineral acid such as hydrochloric acid. This protonates the carboxylate salt, yielding the final product, this compound.

Visualizing the Mechanism: Directed Ortho-Metalation

Directed Ortho-Metalation 2,4-Dichlorothiophene 2,4-Dichlorothiophene Lithiation Lithiation 2,4-Dichlorothiophene->Lithiation n-BuLi, THF, -78°C Lithiated Intermediate Lithiated Intermediate Lithiation->Lithiated Intermediate Regioselective Deprotonation Carboxylation Carboxylation Lithiated Intermediate->Carboxylation 1. CO2 (s) 2. H3O+ This compound This compound Carboxylation->this compound Protonation

Caption: Directed ortho-metalation pathway for synthesis.

Alternative Synthetic Routes

While directed ortho-metalation is a robust method, other synthetic strategies have been developed, often driven by the need for large-scale industrial production or the availability of starting materials.

Chlorination of Thiophene-2-Carboxylic Acid

Direct chlorination of thiophene-2-carboxylic acid has been explored as a potential route. However, this approach is often plagued by a lack of regioselectivity and the formation of multiple chlorinated byproducts. Early studies reported that direct chlorination in boiling water or glacial acetic acid led to traces of 4,5-dichloro-2-thiophenecarboxylic acid, with the primary products being chlorinated tetrahydrothiophenes resulting from a combination of chlorination, decarboxylation, and chlorine addition to the double bonds.[4]

More controlled chlorination can be achieved by using a buffered alkaline solution of thiophene-2-carboxylic acid and a hypochlorite source. By carefully controlling the stoichiometry, it is possible to obtain 5-chloro-2-thiophenecarboxylic acid in moderate yields.[4]

Oxidation of 5-Chloro-2-thiophenecarboxaldehyde

An alternative pathway involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde. This method is part of a two-step, one-pot synthesis that starts from 2-thiophenecarboxaldehyde.[5]

  • Chlorination of 2-Thiophenecarboxaldehyde: The initial step is the chlorination of 2-thiophenecarboxaldehyde to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde.[5]

  • Oxidation to the Carboxylic Acid: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, with one reported method utilizing a sodium chlorite and potassium dihydrogen phosphate system.[5][6]

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol details a laboratory-scale synthesis of this compound from 2,4-dichlorothiophene.

Materials and Reagents:

  • 2,4-Dichlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Reaction Flask

  • Dropping Funnel

  • Magnetic Stirrer

  • Low-Temperature Bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A flame-dried reaction flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 2,4-Dichlorothiophene is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium in hexanes is then added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of 1-2 with concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization.

Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble and dry glassware under N2 Cooling Cool THF to -78°C Setup->Cooling Add_Reactant Add 2,4-Dichlorothiophene Cooling->Add_Reactant Add_Base Add n-BuLi dropwise Add_Reactant->Add_Base Stir_Lithiation Stir for 1 hour at -78°C Add_Base->Stir_Lithiation Add_CO2 Add dry ice Stir_Lithiation->Add_CO2 Warm_Stir Warm to RT and stir overnight Add_CO2->Warm_Stir Quench Quench with H2O Warm_Stir->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with CH2Cl2 Acidify->Extract Wash Wash with NaHCO3 (aq) Extract->Wash Dry_Concentrate Dry (Na2SO4) and concentrate Wash->Dry_Concentrate Purify Recrystallize Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₅H₃ClO₂S[8]
Molecular Weight162.59 g/mol [8]
Melting PointNot explicitly found
Yield (from methyl 5-chlorothiophene-2-carboxylate)~100% (crude)[7]

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound, primarily through directed ortho-metalation, showcases a powerful strategy in modern organic synthesis. The ability to selectively functionalize the thiophene ring opens up a vast chemical space for the development of novel therapeutic agents. Understanding the nuances of the reaction mechanism and the rationale behind the experimental protocol is paramount for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The continued exploration of more efficient and environmentally benign synthetic routes will undoubtedly further enhance its utility in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Synthesis of 4-Chlorothiophene-2-Carboxylic Acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid structure and specific substitution pattern make it a valuable intermediate for synthesizing complex pharmaceutical agents. However, its preparation presents unique regioselectivity challenges that necessitate carefully designed synthetic strategies. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. We will explore key methodologies, including the carboxylation of pre-functionalized thiophenes and regioselective chlorination, offering field-proven insights to guide researchers in developing robust and efficient syntheses.

The Strategic Importance of this compound

Thiophene and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The introduction of a chlorine atom and a carboxylic acid group at specific positions on the thiophene ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. This compound, specifically, serves as a crucial precursor for various active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups allows for directed chemical modifications, enabling the construction of complex molecular architectures required for therapeutic efficacy.

Foundational Chemistry: Reactivity of the Thiophene Ring

To understand the synthesis of this compound, one must first appreciate the inherent reactivity of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle. The sulfur atom activates the ring towards electrophilic aromatic substitution, primarily at the C2 and C5 positions. This inherent reactivity makes direct and selective functionalization a significant challenge.

For instance, direct chlorination of thiophene-2-carboxylic acid, an intuitive starting point, typically leads to a mixture of products, with substitution favoring the C5 and C3 positions, rather than the desired C4 position. This is due to the directing effects of the carboxyl group. Therefore, achieving the 4-chloro substitution pattern requires non-traditional or multi-step approaches that override the natural reactivity of the ring.

Core Synthetic Strategies from Key Starting Materials

The synthesis of this compound is best approached by considering starting materials that can be selectively functionalized. The most viable strategies involve either introducing the carboxylic acid group onto a pre-chlorinated thiophene or performing a highly regioselective chlorination on a suitable thiophene precursor.

Strategy A: Carboxylation of 3-Chlorothiophene via Lithiation

One of the most effective and regioselective methods for preparing 4-substituted-2-carboxylic acids begins with a 3-substituted thiophene. In this case, commercially available 3-chlorothiophene serves as the ideal starting material.[1] The strategy hinges on a process known as directed ortho-metalation, specifically lithiation, which generates a potent nucleophile that can be trapped with carbon dioxide.[2][3]

Causality Behind the Experimental Choices:

  • Starting Material: 3-Chlorothiophene is chosen because the C2 and C5 positions adjacent to the sulfur atom are the most acidic protons on the thiophene ring.

  • Lithiation Reagent: Strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are required to deprotonate the weakly acidic C-H bond of the thiophene ring.[4] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[5]

  • Regioselectivity: Deprotonation occurs preferentially at the C2 position over the C5 position. This is because the chlorine atom at C3 exerts a mild inductive electron-withdrawing effect, increasing the acidity of the adjacent C2 proton. This directed metalation ensures that the subsequent carboxylation occurs at the desired location.

  • Electrophile: Dry carbon dioxide (in the form of a gas or solid dry ice) is used as the electrophile to introduce the carboxylic acid functionality. The highly nucleophilic 2-lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.

The overall workflow for this strategy is depicted below.

G cluster_0 Strategy A: Lithiation-Carboxylation A 3-Chlorothiophene B 2-Lithio-3-chlorothiophene (Intermediate) A->B  1. n-BuLi or t-BuLi  THF, -78 °C C Lithium 4-chlorothiophene-2-carboxylate (Salt) B->C  2. CO₂ (dry ice) D This compound (Final Product) C->D  3. Acidic Workup (e.g., HCl)

Caption: Synthetic pathway from 3-chlorothiophene.

Strategy B: Regioselective Chlorination of 2-Acetylthiophene

An alternative approach involves starting with a 2-substituted thiophene and performing a regioselective chlorination at the C4 position. A patented method describes the synthesis of 2-acetyl-4-chlorothiophene from 2-acetylthiophene.[6] This intermediate can then be converted to the desired carboxylic acid via oxidation.

Causality Behind the Experimental Choices:

  • Starting Material: 2-Acetylthiophene is a readily available starting material. The acetyl group is an electron-withdrawing group and a meta-director. In the thiophene ring system, this deactivates the adjacent C3 position and directs electrophiles to the C4 and C5 positions.

  • Chlorinating Agent & Catalyst: The use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃) or zinc chloride (ZnCl₂), is crucial.[6] The Lewis acid activates the NCS, making it a more potent electrophile, and helps to control the regioselectivity of the chlorination, favoring the C4 position over the more sterically accessible C5 position.

  • Oxidation: The resulting 2-acetyl-4-chlorothiophene can be oxidized to this compound using a haloform reaction (e.g., using sodium hypochlorite or hypobromite), a well-established method for converting methyl ketones to carboxylic acids.

G cluster_1 Strategy B: Regioselective Chlorination E 2-Acetylthiophene F 2-Acetyl-4-chlorothiophene (Intermediate) E->F  1. NCS, Lewis Acid (e.g., ZnCl₂)  DCM, rt G This compound (Final Product) F->G  2. Oxidation (e.g., NaOCl)  Haloform Reaction

Caption: Synthetic pathway from 2-acetylthiophene.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

Parameter Strategy A: Lithiation of 3-Chlorothiophene Strategy B: Chlorination of 2-Acetylthiophene
Starting Material 3-Chlorothiophene2-Acetylthiophene
Key Reagents n-BuLi or t-BuLi, CO₂N-Chlorosuccinimide (NCS), Lewis Acid, NaOCl
Advantages High regioselectivity, direct carboxylation, fewer steps.Avoids pyrophoric organolithium reagents, uses common lab reagents.
Disadvantages Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, and handling of pyrophoric reagents.Potentially lower regioselectivity in the chlorination step, may produce byproducts. The haloform reaction can be challenging to optimize.
Scalability Can be challenging on an industrial scale due to safety and temperature requirements.More amenable to large-scale production.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound from 3-Chlorothiophene

Materials:

  • 3-Chlorothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Mixture Preparation: To the flask, add 3-chlorothiophene (1.0 eq) and anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[5]

  • Carboxylation: Carefully and quickly add crushed dry ice (an excess, ~3-4 eq) to the reaction mixture in portions. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Isolation: Acidify the aqueous layer to pH 1-2 with hydrochloric acid. The product, this compound, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-Acetyl-4-chlorothiophene (Intermediate)

Materials:

  • 2-Acetylthiophene

  • Dichloromethane (DCM)

  • Zinc Chloride (anhydrous)

  • N-Chlorosuccinimide (NCS)

  • Cold water

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane.

  • Lewis Acid Addition: Add zinc chloride (3.0 eq) to the solution in portions while stirring.[6] Stir for 30 minutes after the addition is complete.

  • Chlorination: Add N-chlorosuccinimide (2.0 eq) to the mixture.[6] Allow the reaction to proceed at room temperature for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.

  • Workup: Pour the reaction mixture into cold water. Separate the organic layer, and wash it twice with water.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-acetyl-4-chlorothiophene can be purified by vacuum distillation to yield the pure intermediate.[6] This intermediate would then be carried forward to an oxidation step (e.g., haloform reaction) to yield the final carboxylic acid product.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the challenges and ingenuity of modern organic synthesis. While direct electrophilic substitution of the thiophene ring is often complicated by regioselectivity issues, methods like directed ortho-metalation of 3-chlorothiophene provide a reliable and elegant solution. For larger-scale industrial applications, routes involving the regioselective chlorination of more accessible starting materials like 2-acetylthiophene may offer advantages in terms of safety and cost, despite potentially requiring more extensive process optimization. As drug development continues to demand increasingly complex and novel molecular scaffolds, a deep understanding of these foundational synthetic strategies will remain essential for researchers and scientists in the field.

References

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiophene-2-carboxylic acid, a halogenated derivative of the thiophene carboxcylic acid family, represents a cornerstone in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. While its isomer, 5-chlorothiophene-2-carboxylic acid, has garnered significant attention as a key intermediate in the production of the anticoagulant rivaroxaban, the 4-chloro isomer possesses its own unique reactivity and synthetic utility. This guide delves into the historical context of its discovery, elucidates the foundational synthetic strategies, and provides a detailed technical overview for its preparation, empowering researchers to leverage this versatile building block in their scientific endeavors.

The Historical Landscape: Early Explorations in Thiophene Chemistry

The story of this compound is intrinsically linked to the broader exploration of thiophene chemistry in the early to mid-20th century. Pioneers in the field, such as Wilhelm Steinkopf, laid the groundwork for understanding the reactivity of the thiophene nucleus. While direct chlorination of thiophene was investigated, the separation of the resulting isomers proved to be a significant challenge. A pivotal publication by Harry L. Coonradt, Howard D. Hartough, and George C. Johnson in the Journal of the American Chemical Society in 1948 detailed the chlorination of thiophene, providing crucial insights into the distribution of substitution products and their physical properties.[1] Although this paper does not specifically describe the isolation of this compound, it was instrumental in advancing the understanding of how to introduce chlorine atoms onto the thiophene ring, a necessary precursor for the synthesis of the target molecule.

The definitive synthesis and characterization of many thiophene derivatives were later cataloged in the comprehensive book series, "Thiophene and Its Derivatives," edited by Salo Gronowitz. These volumes remain an authoritative resource for the chemistry of this important class of heterocyclic compounds.

Foundational Synthetic Strategies: From Ring Functionalization to Carboxylation

The initial synthesis of this compound and its subsequent optimization have relied on a few key strategic approaches in organic synthesis. The primary challenge lies in the regioselective introduction of both the chloro and carboxylic acid functionalities at the 2- and 4-positions of the thiophene ring.

Logical Flow of Synthetic Design

The synthesis of this compound typically follows a logical progression where a pre-functionalized thiophene ring is either carboxylated or a carboxylated thiophene is chlorinated. The choice of strategy is often dictated by the availability of starting materials and the desire to control regioselectivity.

G cluster_0 Strategy 1: Carboxylation of a Chlorinated Thiophene cluster_1 Strategy 2: Chlorination of a Thiophene Carboxylic Acid Derivative 2,4-Dichlorothiophene 2,4-Dichlorothiophene Grignard Formation Grignard Formation 2,4-Dichlorothiophene->Grignard Formation Mg, THF Carboxylation (CO2) Carboxylation (CO2) Grignard Formation->Carboxylation (CO2) 1. CO2 2. H3O+ 4-Chlorothiophene-2-carboxylic acid_S1 This compound Carboxylation (CO2)->4-Chlorothiophene-2-carboxylic acid_S1 Thiophene-2-carboxylic acid derivative Thiophene-2-carboxylic acid derivative Chlorination Chlorination Thiophene-2-carboxylic acid derivative->Chlorination e.g., NCS, Lewis Acid Hydrolysis/Deprotection Hydrolysis/Deprotection Chlorination->Hydrolysis/Deprotection 4-Chlorothiophene-2-carboxylic acid_S2 This compound Hydrolysis/Deprotection->4-Chlorothiophene-2-carboxylic acid_S2

Caption: High-level comparison of synthetic strategies.

Detailed Experimental Protocols

The following protocols represent established methods for the preparation of this compound and its precursors.

Protocol 1: Synthesis of 2-Acetyl-4-chlorothiophene

This protocol details a common method for the synthesis of a key precursor, 2-acetyl-4-chlorothiophene, which can then be oxidized to the desired carboxylic acid.

Step-by-Step Methodology

  • Reaction Setup: In a reaction flask, dissolve 2-acetylthiophene (1 kg, 7.925 mol) in dichloromethane (10 L).

  • Lewis Acid Addition: Add aluminum trichloride (3.17 kg, 23.775 mol) to the solution in batches, ensuring the temperature is controlled. Stir the mixture for 30 minutes after the addition is complete.

  • Chlorination: Add N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into 2 L of cold water. Separate the organic layer and wash it twice with 500 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to yield 2-acetyl-4-chlorothiophene.[2]

Protocol 2: Synthesis of this compound from a Methyl Ester Precursor

This method describes the hydrolysis of a methyl ester to yield the final carboxylic acid product.

Step-by-Step Methodology

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-chlorothiophene-2-carboxylate in anhydrous methanol.

  • Acidic Hydrolysis: Slowly add concentrated sulfuric acid to the solution.

  • Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 18 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Workup: Dissolve the residue in dichloromethane and wash it several times with a saturated sodium bicarbonate solution to neutralize the acid.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to afford the crude this compound.[3]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₅H₃ClO₂S162.5959614-95-8
2-Acetyl-4-chlorothiopheneC₆H₅ClOS160.62187346-60-5

Conclusion

The discovery and synthesis of this compound represent a significant advancement in heterocyclic chemistry, providing a valuable building block for the development of novel compounds with diverse applications. The synthetic routes, refined over decades of research, offer reliable methods for its preparation. As research in medicinal chemistry and materials science continues to evolve, the utility of this versatile thiophene derivative is poised to expand, underscoring the enduring importance of foundational discoveries in organic synthesis.

References

An In-depth Technical Guide on the Fundamental Reactions of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorothiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay of the electron-withdrawing chlorine atom and carboxylic acid group on the electron-rich thiophene ring, govern its reactivity and make it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactions of this compound, offering field-proven insights into its synthesis, electrophilic and nucleophilic substitution reactions, and transformations involving the carboxylic acid moiety. Detailed experimental protocols and mechanistic considerations are presented to empower researchers in leveraging the full synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

The thiophene nucleus is a privileged scaffold in drug discovery, present in numerous marketed drugs.[2] The introduction of a chlorine atom at the 4-position and a carboxylic acid at the 2-position of the thiophene ring creates a molecule with distinct reactive sites, allowing for sequential and regioselective functionalization. The electron-withdrawing nature of both substituents deactivates the thiophene ring towards electrophilic attack while activating the C-Cl bond for nucleophilic substitution and cross-coupling reactions.[3] The carboxylic acid group serves as a versatile handle for amide bond formation, esterification, and other transformations crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.[4]

Synthesis of this compound

The practical synthesis of this compound is a critical first step for its utilization. While various methods exist, a common and scalable approach involves the hydrolysis of its corresponding methyl ester.

Synthesis via Hydrolysis of Methyl 4-chlorothiophene-2-carboxylate

A robust method for the preparation of this compound involves the acid-catalyzed hydrolysis of methyl 4-chlorothiophene-2-carboxylate.[5] This precursor is often more readily available or can be synthesized through various routes.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Serves as the solvent for the starting ester.[5]

  • Concentrated Sulfuric Acid: Acts as a catalyst for the hydrolysis reaction.[5] The strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated sulfuric acid or added during workup).

  • Heating to 50 °C: Provides the necessary activation energy to drive the hydrolysis reaction to completion within a reasonable timeframe.[5]

  • Dichloromethane and Saturated Sodium Bicarbonate Solution: Used during the workup to extract the product and neutralize the excess sulfuric acid, respectively.[5] The carboxylic acid is deprotonated by the bicarbonate to form the water-soluble carboxylate salt, which is then re-protonated upon acidification to isolate the final product.

Experimental Protocol: Hydrolysis of Methyl 4-chlorothiophene-2-carboxylate [5]

  • To a solution of methyl 4-chlorothiophene-2-carboxylate (10.0 g, 61.5 mmol) in anhydrous methanol (55 mL), slowly add concentrated sulfuric acid (5-7 mL).

  • Heat the reaction mixture to 50 °C and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash several times with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Reactions at the Thiophene Ring

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic effects of the chloro and carboxyl substituents.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the chlorine atom and the carboxylic acid group deactivates the thiophene ring towards electrophilic aromatic substitution.[3][6] Reactions such as nitration and sulfonation, which readily occur on unsubstituted thiophene, require harsh conditions and may lead to a mixture of products or decomposition.[2][7]

Mechanistic Insight: The rate-determining step in electrophilic aromatic substitution is the attack of the aromatic pi-system on the electrophile to form a positively charged intermediate (sigma complex).[8] The electron-withdrawing substituents on this compound destabilize this intermediate, thus increasing the activation energy of the reaction.

Electrophilic_Substitution

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing carboxylic acid group activates the chlorine atom towards nucleophilic aromatic substitution (SNAr).[9] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate. The negative charge of this intermediate is stabilized by the adjacent electron-withdrawing group. Subsequent elimination of the chloride ion yields the substituted product.

Causality Behind Experimental Choices:

  • Strong Nucleophile: A potent nucleophile is required to initiate the attack on the electron-rich aromatic ring.

  • Polar Aprotic Solvent: Solvents like DMF or DMSO are typically used to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF).

  • Add the nucleophile (e.g., an amine or alkoxide) and a non-nucleophilic base if necessary (e.g., K₂CO₃).

  • Heat the reaction mixture to an appropriate temperature and monitor by TLC.

  • Upon completion, cool the reaction and perform an aqueous workup to isolate the product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] These reactions are powerful tools for the formation of carbon-carbon bonds.[10] The electron-withdrawing nature of the substituents can facilitate the oxidative addition step in the catalytic cycle.[3]

Mechanistic Insight (Suzuki Coupling): The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]

Suzuki_Coupling

Experimental Protocol: Suzuki-Miyaura Coupling [12]

  • To a reaction vessel, add this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the 2-position is a key site for molecular diversification.

Esterification

Esterification is a fundamental transformation of the carboxylic acid group, often employed to protect the acid or to modulate biological activity.[13] The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method.[14]

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as a solvent or in large excess drives the equilibrium towards the ester product.[14]

  • Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[15]

Experimental Protocol: Fischer Esterification [14]

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, remove the excess alcohol under reduced pressure.

  • Perform an aqueous workup with a mild base to neutralize the acid catalyst and extract the ester product.

Amide Bond Formation

The formation of amides is one of the most important reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[16] Therefore, the carboxylic acid must first be activated.

Activation Methods:

  • Conversion to Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride.[16][17] This can then be reacted with an amine to form the amide.

  • Use of Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are available to facilitate amide bond formation by activating the carboxylic acid in situ.[3][18]

Experimental Protocol: Amide Coupling via Acyl Chloride [19]

  • Acyl Chloride Formation: Reflux this compound in excess thionyl chloride for 2 hours.[19] Remove the excess thionyl chloride under vacuum.

  • Amide Formation: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).[19] Cool the solution to 0 °C and add a solution of the desired amine and a tertiary amine base (e.g., triethylamine).[19]

  • Stir the reaction at room temperature and monitor by TLC.

  • Perform an aqueous workup to remove byproducts and isolate the amide.

Amide_Formation

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under certain conditions.[20] While simple carboxylic acids are often resistant to decarboxylation, the reaction can be facilitated by specific reagents or by the presence of other functional groups that stabilize the resulting carbanion or radical intermediate.[21][22] For thiophenecarboxylic acids, this reaction can be challenging but may be accomplished under harsh conditions, such as refluxing in strong acid.[21]

Summary of Key Reactions and Data

Reaction TypeReagents and ConditionsProduct Type
Synthesis Methyl 4-chlorothiophene-2-carboxylate, H₂SO₄, MeOH, 50 °C[5]This compound
SNAr Nucleophile (e.g., RNH₂, RO⁻), polar aprotic solvent (e.g., DMF)4-Substituted-thiophene-2-carboxylic acid
Suzuki Coupling Arylboronic acid, Pd catalyst, base, solvent4-Arylthiophene-2-carboxylic acid
Esterification Alcohol, acid catalyst (e.g., H₂SO₄), heat4-Chlorothiophene-2-carboxylate ester
Amide Formation 1. SOCl₂ or coupling reagent; 2. Amine, base4-Chlorothiophene-2-carboxamide
Decarboxylation Strong acid (e.g., HBr), reflux[21]3-Chlorothiophene

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of its fundamental reactivity, including the interplay of electronic effects on the thiophene ring and the diverse transformations of the carboxylic acid group, is essential for its effective utilization. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important molecule in their research endeavors.

References

Methodological & Application

synthesis of rivaroxaban from 4-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A Detailed Guide to the Synthesis of Rivaroxaban from 4-Chlorothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally bioavailable direct factor Xa inhibitor.[1][2][3] Its crucial role in preventing and treating various thromboembolic disorders has spurred significant interest in its efficient and scalable synthesis.[1][4] This document provides a detailed application note and protocol for the synthesis of rivaroxaban, with a specific focus on the synthetic route originating from this compound. This starting material is a key precursor for the thiophene moiety of the final drug molecule.[5][6]

The chirality of the oxazolidinone ring in rivaroxaban is a critical factor for its therapeutic effect; only the (S)-enantiomer exhibits potent inhibitory activity against coagulation factor Xa.[7] Therefore, the synthetic strategies discussed herein emphasize stereocontrol to achieve the desired enantiomer.

Overall Synthetic Strategy

The involves a convergent approach. The core of this strategy is the coupling of two key intermediates:

  • 5-Chlorothiophene-2-carbonyl chloride: Derived from this compound, this acyl chloride serves as the electrophilic component.

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: This chiral amine is the nucleophilic component, providing the core oxazolidinone and morpholinone structures with the correct stereochemistry.[8][9]

The final step is an amidation reaction between these two fragments to yield rivaroxaban. The following sections provide detailed protocols for the preparation of these key intermediates and the final coupling reaction.

Synthetic Workflow Diagram

Rivaroxaban_Synthesis cluster_0 Part 1: Acyl Chloride Preparation cluster_1 Part 2: Chiral Amine Intermediate Synthesis (Illustrative Path) cluster_2 Part 3: Final Coupling Reaction This compound This compound Step1 Acylation This compound->Step1 Thionyl chloride Thionyl chloride Thionyl chloride->Step1 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carbonyl chloride Step1->5-Chlorothiophene-2-carbonyl chloride Acyl_Chloride_Input 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carbonyl chloride->Acyl_Chloride_Input 4-(4-Aminophenyl)morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one Multi-step Synthesis Multi-step Synthesis 4-(4-Aminophenyl)morpholin-3-one->Multi-step Synthesis Chiral Epoxide Precursor (R)-Epichlorohydrin or similar Chiral Epoxide Precursor->Multi-step Synthesis Amine Intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Multi-step Synthesis->Amine Intermediate Amine_Input (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Amine Intermediate->Amine_Input Step3 Amidation Acyl_Chloride_Input->Step3 Amine_Input->Step3 Rivaroxaban Rivaroxaban Step3->Rivaroxaban caption Overall synthetic workflow for rivaroxaban.

Caption: Overall synthetic workflow for rivaroxaban.

Part 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride

Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient method for activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), all of which are gaseous byproducts, driving the reaction to completion.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound24065-33-6162.59 g/mol 10.0 g0.0615 mol
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 22.0 mL (35.9 g)0.302 mol
Toluene108-88-392.14 g/mol 100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0615 mol).

  • Add toluene (100 mL) to the flask and stir to suspend the solid.

  • Carefully add thionyl chloride (22.0 mL, 0.302 mol) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[10]

  • After completion, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.[2]

  • The resulting crude 5-chlorothiophene-2-carbonyl chloride (a light yellow oil) can be used in the next step without further purification.[11][12]

Part 2: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Scientific Rationale

The synthesis of this chiral amine intermediate is a critical part of the overall process and several routes have been reported. A common strategy involves the construction of the oxazolidinone ring from a chiral precursor, such as (R)-epichlorohydrin or (S)-glycidyl phthalimide, and 4-(4-aminophenyl)morpholin-3-one.[13] The stereochemistry of the final product is dictated by the chiral starting material. The subsequent steps involve the introduction of the aminomethyl group.

The protocol outlined here is an illustrative pathway. For large-scale production, optimization of this multi-step synthesis is crucial for yield and purity.[14]

Illustrative Experimental Protocol (Conceptual)

Due to the complexity and proprietary nature of many industrial syntheses for this intermediate, a detailed, universally applicable protocol is challenging to provide. However, a general conceptual workflow is as follows:

  • Synthesis of 4-(4-Aminophenyl)morpholin-3-one: This can be prepared from 4-(4-nitrophenyl)morpholin-3-one via reduction of the nitro group.[4]

  • Formation of the Oxazolidinone Ring: The 4-(4-aminophenyl)morpholin-3-one is reacted with a chiral three-carbon synthon, such as (R)-glycidyl butyrate or a derivative of (R)-epichlorohydrin, to form the chiral hydroxymethyl-oxazolidinone intermediate.[2]

  • Introduction of the Amine: The hydroxyl group of the intermediate is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an amine equivalent (e.g., phthalimide followed by hydrazinolysis, or direct amination).[15]

The final product is often isolated as a salt (e.g., hydrochloride or perchlorate) to improve stability and handling.[10][16]

Key Intermediate Synthesis Diagram

Amine_Intermediate_Synthesis Start_A 4-(4-Aminophenyl)morpholin-3-one Step_1 Ring Opening & Oxazolidinone Formation Start_A->Step_1 Start_B (R)-Epichlorohydrin Start_B->Step_1 Intermediate_1 (S)-4-(4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Step_1->Intermediate_1 Step_2 Activation of Hydroxyl Group (e.g., Mesylation) Intermediate_1->Step_2 Intermediate_2 Mesylated Intermediate Step_2->Intermediate_2 Step_3 Nucleophilic Substitution with Amine Equivalent Intermediate_2->Step_3 Intermediate_3 Protected Amine Intermediate Step_3->Intermediate_3 Step_4 Deprotection Intermediate_3->Step_4 Final_Product (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Step_4->Final_Product caption Conceptual pathway for chiral amine synthesis.

Caption: Conceptual pathway for chiral amine synthesis.

Part 3: Final Coupling to Synthesize Rivaroxaban

Scientific Rationale

This is the final convergent step where the two key intermediates are coupled via an amidation reaction. The highly reactive 5-chlorothiophene-2-carbonyl chloride readily reacts with the primary amine of the chiral intermediate to form a stable amide bond. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base is critical for achieving high yield and purity.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one446292-10-0319.33 g/mol 5.0 g0.0157 mol
5-Chlorothiophene-2-carbonyl chloride42518-98-9181.04 g/mol ~3.1 g~0.0172 mol
Triethylamine (TEA)121-44-8101.19 g/mol 4.4 mL (3.2 g)0.0314 mol
Dichloromethane (DCM)75-09-284.93 g/mol 150 mL-

Procedure:

  • Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (5.0 g, 0.0157 mol) and triethylamine (4.4 mL, 0.0314 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride (~3.1 g, ~0.0172 mol) in dichloromethane (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.[2]

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain crude rivaroxaban.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure rivaroxaban.

Data Summary
StepProductStarting MaterialTheoretical YieldActual YieldPurity (HPLC)
15-Chlorothiophene-2-carbonyl chlorideThis compound11.1 g~10.5 g (crude)-
3Rivaroxaban(S)-Amine Intermediate6.8 g5.8 - 6.3 g>99%

Note: Yields are illustrative and may vary based on reaction scale and purification efficiency.

Conclusion

The is a robust and scalable process. The key to a successful synthesis lies in the efficient preparation of the two main intermediates: 5-chlorothiophene-2-carbonyl chloride and the chiral amine, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. The final amidation step is generally high-yielding. Careful control of reaction conditions and purification procedures are essential to obtain high-purity rivaroxaban suitable for pharmaceutical applications.

References

Application Notes and Protocols for the Amide Coupling of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chlorothiophene-2-Carboxamides

4-Chlorothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives, particularly the corresponding amides, are integral components of a wide range of biologically active molecules. Thiophene-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The amide functional group is one of the most common linkages found in pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] The synthesis of 4-chlorothiophene-2-carboxamides is therefore a frequently performed transformation in the development of novel therapeutic agents.[4][5][6][7]

This guide provides a comprehensive overview of the amide coupling of this compound, detailing effective protocols, the rationale behind reagent selection, and troubleshooting strategies to overcome common challenges.

Selecting the Appropriate Coupling Reagent

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8][9] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[8][10][11]

Several classes of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization in the case of chiral starting materials.

Common Coupling Reagents for Amide Bond Formation:
Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCWidely used and cost-effective. EDC is particularly useful due to the water-solubility of its urea byproduct, simplifying purification.[8][12][13]
Phosphonium Salts PyBOP, PyAOPHighly efficient and rapid coupling with low racemization. Byproducts can be challenging to remove.[13]
Aminium/Uronium Salts HATU, HBTU, TBTUVery effective reagents that lead to high yields and fast reaction times with minimal racemization.[13][14][15][16]

For the amide coupling of this compound, a robust and widely applicable method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[17][18] The HOBt reacts with the initially formed O-acylisourea intermediate to generate an active ester, which is more stable and less prone to side reactions.[17] Another excellent choice is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for its high coupling efficiency and fast reaction rates.[14][15][19]

Recommended Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general and reliable method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:
  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents).[17]

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM. The choice of solvent will depend on the solubility of the starting materials.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.[17]

  • Base Addition: If the amine starting material is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (2.5 equivalents) dropwise to the reaction mixture.[17]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-chlorothiophene-2-carboxamide.[20]

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid, Amine, and HOBt B Dissolve in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add EDC·HCl C->D E Add Base (if needed) D->E F Warm to RT and Stir E->F G Aqueous Workup F->G H Purification (Chromatography/ Recrystallization) G->H I Pure Amide Product H->I

Figure 1. General workflow for EDC/HOBt mediated amide coupling.

Recommended Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.[3][14]

Materials:
  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base and Reagent Addition: Add DIPEA (2.0-3.0 equivalents) to the solution, followed by HATU (1.1-1.2 equivalents).[9] Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Role of Coupling Reagents

Understanding the mechanism of action of the coupling reagents can aid in optimizing reaction conditions and troubleshooting.

EDC/HOBt Coupling Mechanism:

The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[17]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate, displacing the urea portion and forming an HOBt-ester. This ester is more stable than the O-acylisourea and less susceptible to racemization.[17]

  • Amide Bond Formation: The amine then attacks the HOBt-ester, forming the desired amide bond and releasing HOBt.

HATU Coupling Mechanism:

The mechanism for HATU coupling is as follows:

  • Formation of the Carboxylate: A base, typically DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[16][19]

  • Activation: The carboxylate attacks the HATU reagent to form an unstable O-acyl(tetramethyl)isouronium salt.[14]

  • Formation of the Active Ester: The OAt anion rapidly attacks the isouronium salt to form the OAt-active ester and releases tetramethylurea.[14][19]

  • Nucleophilic Attack: The amine then attacks the active ester to form the final amide product.[14][19]

G cluster_mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide Amide (R-CONH-R') ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt Amine Amine (R'-NH₂)

Figure 2. Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Expert Tips

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; Inefficient activation; Sterically hindered amine or carboxylic acid.Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. For sterically hindered substrates, extended reaction times may be necessary.
Side Product Formation Racemization of chiral centers; Formation of N-acylurea byproduct with carbodiimides.Use additives like HOBt or HOAt to suppress racemization. Ensure the reaction temperature is controlled. The use of aminium/uronium reagents like HATU can also minimize side reactions.
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.If using EDC, ensure thorough aqueous workup to remove the water-soluble urea byproduct.[12] For HATU, byproducts like tetramethylurea can be challenging to remove; careful column chromatography is required.[15] Sometimes, switching to a different coupling reagent (e.g., one that produces a non-polar byproduct) can simplify purification.
Decomposition of the Product Thiophene derivatives can sometimes be sensitive to acidic conditions.If decomposition is observed on silica gel during chromatography, consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a different stationary phase like neutral alumina.[20]

Conclusion

The amide coupling of this compound is a fundamental transformation in the synthesis of medicinally relevant compounds. By selecting the appropriate coupling reagent and optimizing the reaction conditions, high yields of the desired amides can be achieved. The protocols outlined in this guide, utilizing either the EDC/HOBt or HATU coupling systems, provide reliable starting points for researchers. Careful monitoring of the reaction and attention to purification techniques are key to obtaining pure products.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Arylthiophene-2-carboxylic Acids

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties. Specifically, 4-arylthiophene-2-carboxylic acids are crucial building blocks for a range of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antibacterial compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these biaryl structures, prized for its functional group tolerance and broad substrate scope.

This document provides a comprehensive guide to the Suzuki coupling of 4-chlorothiophene-2-carboxylic acid. We will delve into the mechanistic nuances, present detailed experimental protocols, and offer troubleshooting strategies to empower researchers in leveraging this powerful transformation for drug discovery and development.

Mechanism & Rationale: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the unique structure of this compound introduces specific challenges that demand careful consideration in reaction design.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling is depicted below:

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'Ln Ar-X Ar-X Ar-X->Ar-Pd(II)(X)Ln Base Base Base->Ar-Pd(II)-Ar'Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations for this compound
  • Reactivity of the C-Cl Bond: The presence of the electron-withdrawing thiophene ring and the carboxylic acid group at the 2-position activates the C4-Cl bond towards oxidative addition, the typically rate-limiting step for chloroarenes. This enhanced reactivity is advantageous, potentially allowing for milder reaction conditions compared to less activated aryl chlorides.

  • The Role of the Carboxylic Acid Group: The carboxylic acid moiety presents a dual challenge:

    • Potential for Decarboxylation: Under basic conditions and elevated temperatures, heteroaromatic carboxylic acids can undergo decarboxylation. This side reaction would lead to the formation of 3-chlorothiophene, which could then participate in the Suzuki coupling, resulting in an undesired byproduct.

    • Catalyst Inhibition: The carboxylate, formed in the presence of a base, can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium species.

To circumvent these challenges, two primary strategies can be employed: direct coupling under carefully optimized conditions to minimize side reactions, or a protection-coupling-deprotection sequence.

Experimental Protocols

Strategy 1: Direct Suzuki Coupling of this compound

This approach aims for atom and step economy by directly utilizing the carboxylic acid. Success hinges on a judicious choice of reaction parameters to favor the desired coupling over decarboxylation.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Nitrogen or Argon)

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Direct Suzuki Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and commercially available catalyst effective for many chloro-heterocycles.
Ligand (if using a Pd source like Pd(OAc)₂) Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands that facilitate the oxidative addition of aryl chlorides.
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong base that is often effective in Suzuki couplings and may minimize decarboxylation compared to stronger bases.
Solvent 1,4-Dioxane/H₂O (4:1)A common and effective solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 80-100 °CA starting point to ensure a reasonable reaction rate while minimizing thermal decomposition and decarboxylation.
Strategy 2: Protection-Coupling-Deprotection

This robust, multi-step approach is often the preferred method when direct coupling proves challenging. The carboxylic acid is first converted to an ester, which is generally more stable under Suzuki coupling conditions.

Workflow Diagram:

Protection_Strategy cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis This compound This compound Esterification Esterification This compound->Esterification Methyl 4-chlorothiophene-2-carboxylate Methyl 4-chlorothiophene-2-carboxylate Esterification->Methyl 4-chlorothiophene-2-carboxylate Suzuki_Coupling Suzuki_Coupling Methyl 4-chlorothiophene-2-carboxylate->Suzuki_Coupling Methyl 4-arylthiophene-2-carboxylate Methyl 4-arylthiophene-2-carboxylate Suzuki_Coupling->Methyl 4-arylthiophene-2-carboxylate Hydrolysis Hydrolysis Methyl 4-arylthiophene-2-carboxylate->Hydrolysis 4-Arylthiophene-2-carboxylic acid 4-Arylthiophene-2-carboxylic acid Hydrolysis->4-Arylthiophene-2-carboxylic acid

Application Note: Palladium-Catalyzed Heck Reaction of 4-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Vinylation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This transformation is pivotal in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. The vinylation of heteroaromatic systems, in particular, provides access to a vast chemical space of high-value compounds.

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and electronic properties. 4-Chlorothiophene-2-carboxylic acid is a valuable building block, but its utility is often constrained by the inherent low reactivity of the C-Cl bond in cross-coupling reactions compared to its bromide or iodide counterparts.[2] Overcoming this challenge is critical for efficient molecular construction.

This application note provides a comprehensive guide to the Heck reaction using this compound. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers to successfully incorporate this versatile building block into their synthetic programs.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base-assisted regeneration of the catalyst).

  • Catalyst Activation: Many protocols use a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[3]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chlorothiophene, forming a square planar Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2]

  • Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4]

  • Syn β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated along with the palladium, forming a palladium-hydride species and the vinylated thiophene product. This step typically proceeds with syn-stereochemistry.[4]

  • Catalyst Regeneration: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial for regenerating the Pd(0) catalyst. It neutralizes the hydrogen halide (H-X) generated from the β-hydride elimination and subsequent reductive elimination, completing the catalytic cycle.[1][3]

Heck_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L₂Pd(0) Active Catalyst oxidative_add Aryl-Pd(II)-X Complex pd0->oxidative_add Oxidative Addition (+ R-X) pi_complex Alkene π-Complex oxidative_add->pi_complex insertion σ-Alkylpalladium(II) Intermediate pi_complex->insertion elimination Pd-H Complex + Product insertion->elimination Syn β-Hydride Elimination elimination->pd0 Aryl Halide (R-X) Aryl Halide (R-X) Alkene Alkene Base Base Vinylated Product Vinylated Product Base-HX Salt Base-HX Salt

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol details a representative procedure for the vinylation of this compound. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition of the less reactive aryl chloride.[5]

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. Palladium compounds are toxic and should be handled with care. Solvents are flammable.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.Notes
This compound59614-95-8162.601.01.0Starting material.
n-Butyl acrylate141-32-2128.171.51.5Alkene coupling partner. Use freshly distilled.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02Catalyst precursor.
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.04Ligand. Air-sensitive, handle under inert gas.
Triethylamine (Et₃N)121-44-8101.192.02.0Base. Use freshly distilled.
N,N-Dimethylformamide (DMF)68-12-273.09--Anhydrous solvent, 5 mL.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (162.6 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (N₂ or Ar) three times. This is crucial to prevent oxidation of the catalyst and ligand.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature until the solids dissolve, resulting in a homogenous solution.

  • Sequential Addition: Add triethylamine (0.28 mL, 2.0 mmol) via syringe, followed by n-butyl acrylate (0.21 mL, 1.5 mmol).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C. Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Reaction Workup: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the carboxylic acid product is protonated. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure vinylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of the Heck reaction with a challenging substrate like this compound hinges on the careful selection of reaction parameters.

ParameterTypical Range/OptionsRationale & Expert Insights
Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Palladacycles[6]Pd(OAc)₂ is a common, cost-effective precatalyst. Palladacycles can offer higher stability and activity, especially at low catalyst loadings.[7]
Ligand Bulky, electron-rich phosphines (e.g., P(o-tol)₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs)[8]This is the most critical parameter for aryl chlorides. Bulky, electron-donating ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. NHCs are also highly effective.[5]
Base Organic: Et₃N, DIPEA. Inorganic: K₂CO₃, Cs₂CO₃, NaOAc.The base neutralizes the H-X formed, regenerating the catalyst.[3] An inorganic base may be preferred if the carboxylic acid group participates in side reactions. The choice can significantly impact yield.
Solvent Polar aprotic: DMF, DMAc, NMP. Ethers: Dioxane.High-boiling polar aprotic solvents are generally used to ensure solubility of reagents and to allow for higher reaction temperatures, which are often necessary for activating C-Cl bonds.
Temperature 100 - 140 °CHigher temperatures are required to facilitate the oxidative addition of the C-Cl bond. However, excessive heat can lead to catalyst decomposition or side reactions.
Concentration 0.1 - 0.5 MHigher concentrations can increase the reaction rate but may also lead to solubility issues or increased side product formation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. C-Cl bond not activated. 3. Insufficient temperature.1. Ensure rigorous inert atmosphere technique. 2. Switch to a more electron-rich, bulky ligand (e.g., an NHC-Pd complex or a biarylphosphine). Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). 3. Increase temperature in 10 °C increments.
Recovery of Starting Material Low catalyst activity or short reaction time.Increase reaction time. Check catalyst/ligand integrity. Consider a more active catalytic system.
Formation of Side Products 1. Double vinylation. 2. Isomerization of the product alkene. 3. Decarboxylation.1. Use a smaller excess of the alkene (e.g., 1.1-1.2 eq.). 2. This can occur via re-addition of the Pd-H species.[2] Adding a halide scavenger or changing the ligand may help. 3. Use a milder base (e.g., NaOAc instead of K₂CO₃) and avoid excessive temperatures.
Dark Black Precipitate (Pd Black) Catalyst decomposition.This indicates the Pd(0) has aggregated and precipitated out of the catalytic cycle. Improve ligand choice to better stabilize the Pd(0) species. Ensure the solvent is anhydrous and the system is free of oxygen.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents) inert 2. Establish Inert Atmosphere (Evacuate/Backfill) setup->inert addition 3. Add Solvents & Liquid Reagents (DMF, Base, Alkene) inert->addition reaction 4. Heat and Stir (120 °C, 12-24h) addition->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor Periodically workup 6. Quench and Workup (Acidify, Extract) reaction->workup Upon Completion monitor->reaction Continue purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize product Pure Product characterize->product

Caption: Step-by-step workflow for the Heck reaction protocol.

Conclusion

The Heck reaction of this compound, while challenging due to the inertness of the C-Cl bond, is a highly feasible and valuable transformation. Success is predicated on the rational selection of a suitable palladium catalyst system, particularly a bulky, electron-rich ligand that can facilitate the critical oxidative addition step. By following the detailed protocol and considering the optimization and troubleshooting advice provided in this note, researchers can effectively utilize this reaction to synthesize novel vinylated thiophene derivatives for applications in drug discovery and materials science.

References

The Strategic Application of 4-Chlorothiophene-2-Carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents that are not only highly effective but also possess favorable toxicological and environmental profiles. Within the vast landscape of agrochemical synthesis, heterocyclic compounds have emerged as privileged scaffolds, offering a unique combination of metabolic stability, diverse substitution patterns, and potent biological activity. Among these, the thiophene ring, a sulfur-containing five-membered heterocycle, has proven to be a cornerstone in the development of numerous commercially successful fungicides and herbicides.[1][2] Thiophene derivatives are integral components of agrochemicals like the fungicides penthiopyrad and isofetamid, which function as succinate dehydrogenase inhibitors (SDHIs), a critical class of respiration inhibitors in pathogenic fungi.[2][3][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-chlorothiophene-2-carboxylic acid as a versatile starting material in the synthesis of novel agrochemicals. We will delve into the physicochemical properties of this key building block, explore its reactivity in essential synthetic transformations, and provide detailed, field-proven protocols for the synthesis of advanced agrochemical intermediates. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material is paramount for safe handling and successful reaction execution. This compound is a solid at room temperature, and its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃ClO₂S[5]
Molecular Weight 162.59 g/mol [5]
CAS Number 59614-95-8[5]
Appearance Solid[4]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[4]

Safety Information:

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[6]

Core Synthetic Transformations: Amide and Ester Formation

The carboxylic acid functionality of this compound is the primary handle for synthetic elaboration, most commonly through the formation of amide and ester linkages. These two functional groups are prevalent in a vast array of biologically active molecules, including many agrochemicals.

Protocol 1: Amide Bond Formation via DCC/DMAP Coupling

The formation of an amide bond is a fundamental transformation in the synthesis of many fungicides, where the carboxamide moiety often plays a crucial role in binding to the target enzyme.[7] The use of N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a robust and widely adopted method for the esterification of even sterically hindered carboxylic acids and alcohols.[8][9] This protocol has been adapted for the efficient synthesis of 4-chlorothiophene-2-carboxamides.

Causality of Reagent Selection:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine.[9]

  • DMAP: Serves as a nucleophilic catalyst that accelerates the reaction. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the amine. This catalytic cycle significantly enhances the reaction rate and suppresses side reactions.[8][9]

  • Anhydrous Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction mechanism. Its anhydrous nature is crucial to prevent the hydrolysis of the reactive intermediates.

Detailed Experimental Protocol: Synthesis of N-Aryl-4-chlorothiophene-2-carboxamide

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired aniline (1.05 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to 0 °C for 30 minutes to ensure complete precipitation of DCU.

    • Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-chlorothiophene-2-carboxamide.

dot

Amide_Formation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound Aniline DMAP Solvent Anhydrous DCM Reactants->Solvent Dissolve Cooling Cool to 0 °C Solvent->Cooling DCC_add Add DCC Solution Cooling->DCC_add Stir Stir at RT (12-24h) DCC_add->Stir Filter Filter DCU Stir->Filter Wash Aqueous Washes Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Pure N-Aryl-4-chlorothiophene -2-carboxamide Purify->Final_Product Obtain

Caption: Workflow for DCC/DMAP-mediated amide coupling.

Protocol 2: Fischer-Speier Esterification

The synthesis of esters from this compound provides access to another important class of agrochemical intermediates. The Fischer-Speier esterification is a classic and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11]

Causality of Reagent Selection:

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[10] By using the alcohol as the solvent (a large excess), the equilibrium is driven towards the formation of the ester product, in accordance with Le Châtelier's principle.[12]

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[11] Sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction and further shifting the equilibrium towards the products.[10]

Detailed Experimental Protocol: Synthesis of an Alkyl 4-Chlorothiophene-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, 10-20 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

dot

Fischer_Esterification_Workflow Start This compound + Excess Alcohol Catalyst Add conc. H₂SO₄ Start->Catalyst Reflux Heat to Reflux (4-12h) Catalyst->Reflux Quench Cool & Pour into Ice Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Distillation or Chromatography) Dry->Purify Product Pure Alkyl 4-Chlorothiophene -2-carboxylate Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Case Study: The Thiophene Carboxamide Fungicide Scaffold

While specific, commercialized agrochemicals directly synthesized from this compound are not prevalent in the public domain, the broader class of thiophene carboxamides represents a highly successful and informative case study. Fungicides such as penthiopyrad and isofetamid feature a thiophene carboxamide core and exhibit potent activity as SDH inhibitors.[3][4] The synthesis of these complex molecules involves the coupling of a substituted thiophene carboxylic acid (or its acid chloride) with a specific amine moiety.[13][14]

Structure-Activity Relationships (SAR):

Research into thiophene carboxamide fungicides has revealed key structural features that influence their biological activity:

  • Amide Linkage: The amide bond is crucial for binding to the target enzyme.

  • Thiophene Ring Substitution: The nature and position of substituents on the thiophene ring can significantly impact fungicidal potency and spectrum. For instance, the presence of a methyl group at the 3-position, as seen in isofetamid, is important for its efficacy.[13]

  • N-Substituent: The group attached to the amide nitrogen is critical for activity. In many SDHI fungicides, this is a substituted phenyl or other aromatic group that fits into a specific pocket of the target enzyme.[3][6]

The chlorine atom at the 4-position of this compound offers a unique electronic and steric profile that can be exploited in the design of novel agrochemical candidates. It can influence the overall lipophilicity and metabolic stability of the final molecule, and potentially lead to new interactions within the target enzyme's active site.

dot

SAR_Concept cluster_derivatives Synthetic Diversification cluster_application Agrochemical Application Start This compound Core Building Block Amide Amide Synthesis N-Aryl/Alkyl-4-chlorothiophene-2-carboxamides Start:f1->Amide:f0 Amide Coupling Ester Ester Synthesis Alkyl/Aryl 4-chlorothiophene-2-carboxylates Start:f1->Ester:f0 Esterification Fungicide Fungicide Design Target: SDH Enzyme Amide:f1->Fungicide:f0 Bioisosteric replacement of known fungicides Herbicide Herbicide Design Target: Plant-specific enzymes Ester:f1->Herbicide:f0 Pro-drug strategies SAR Structure-Activity Relationship (SAR) Studies Fungicide->SAR Herbicide->SAR SAR->Start Rational Design (Feedback Loop)

Caption: Conceptual pathway from starting material to agrochemical candidates.

Conclusion and Future Outlook

This compound represents a strategically valuable and readily available building block for the synthesis of novel agrochemicals. Its inherent reactivity, coupled with the proven success of the thiophene carboxamide scaffold in commercial fungicides, makes it an attractive starting point for discovery and development programs. The detailed protocols provided herein for amide and ester formation offer robust and adaptable methods for generating diverse libraries of compounds for biological screening. By understanding the underlying principles of these reactions and the structure-activity relationships of related agrochemicals, researchers are well-equipped to leverage this compound in the quest for the next generation of effective and sustainable crop protection solutions.

References

Application Notes & Protocols: 4-Chlorothiophene-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 4-chlorothiophene-2-carboxylic acid as a key building block in contemporary organic synthesis. This document outlines its utility, provides detailed experimental protocols, and explains the rationale behind methodological choices to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its thiophene core is a bioisostere for a phenyl ring, often introduced to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The strategic placement of the carboxylic acid and the chlorine atom at the C2 and C4 positions, respectively, offers orthogonal chemical handles for sequential, site-selective modifications.

The carboxylic acid group serves as a versatile anchor for forming amides, esters, and other acyl derivatives, which are common linkages in pharmacologically active molecules. The chlorine atom, while relatively stable, can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. This dual functionality makes it a valuable starting material for constructing libraries of compounds for high-throughput screening and lead optimization.

Core Applications in Drug Discovery and Materials Science

The rigid thiophene ring, decorated with reactive functional groups, has been incorporated into a wide array of molecules with diverse biological activities and material properties.

In Medicinal Chemistry:
  • Anticoagulants: This scaffold is a key component in the synthesis of direct factor Xa inhibitors, a class of modern anticoagulants. For instance, it forms the core of the blockbuster drug Rivaroxaban, where the thiophene ring serves as a central scaffold for connecting different pharmacophoric elements.

  • Anticancer Agents: Derivatives have been explored as inhibitors of various protein kinases, which are crucial targets in oncology. The thiophene moiety can engage in key interactions within the ATP-binding pocket of these enzymes.

  • Antiviral Compounds: The scaffold is present in molecules designed to inhibit viral replication, including inhibitors of the hepatitis C virus (HCV) NS5B polymerase.

In Materials Science:
  • Organic Electronics: Thiophene-based molecules are fundamental units in the design of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). The 4-chloro-2-carboxylic acid moiety allows for the synthesis of well-defined oligomers and polymers with tailored electronic properties.

Key Synthetic Transformations and Protocols

The utility of this compound stems from its predictable reactivity at two distinct sites. The following sections provide detailed, field-tested protocols for its most common and impactful transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond from the carboxylic acid is arguably the most frequent reaction performed with this building block. This transformation is central to the synthesis of numerous active pharmaceutical ingredients (APIs), including Rivaroxaban.

Protocol 1: Synthesis of N-substituted 4-chlorothiophene-2-carboxamides via Carbodiimide Coupling

This protocol describes a general and reliable method for coupling this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Workflow Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reaction & Work-up A 4-Chlorothiophene- 2-carboxylic Acid B EDC & HOBt in DCM/DMF A->B Dissolve C Activated Ester Intermediate B->C Stir at 0 °C, 30 min E Reaction Mixture C->E D Primary/Secondary Amine (R-NH2) D->E Add dropwise at 0 °C F Stir at RT, 12-24 h E->F G Aqueous Work-up (HCl, NaHCO3, Brine) F->G H Purification (Column Chromatography) G->H I Final Product: 4-Chlorothiophene-2-carboxamide H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
This compound1.0>98%Sigma-Aldrich
Primary/Secondary Amine1.1>98%TCI Chemicals
EDC (EDAC)1.2>98%Combi-Blocks
HOBt1.2>98%Oakwood Chemical
Dichloromethane (DCM), Anhydrous->99.8%Acros Organics
N,N-Dimethylformamide (DMF), Anhydrous->99.8%Fisher Scientific
Hydrochloric Acid (1 M aq.)-ACS GradeVWR
Sodium Bicarbonate (sat. aq.)-ACS GradeVWR
Brine (sat. aq. NaCl)-ACS GradeVWR

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). A small amount of DMF (5-10% v/v) can be added to aid solubility if needed.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq.) followed by the portion-wise addition of EDC (1.2 eq.). Stir the mixture at 0 °C for 30 minutes. The formation of the activated HOBt ester is typically observed as the solution becomes clear.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DCM. Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO3 solution (to remove unreacted HOBt and acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale and Expert Insights:

  • Why EDC/HOBt? This combination is highly efficient and minimizes side reactions. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated HOBt ester, which is less prone to racemization (for chiral acids) and reacts cleanly with the amine. The urea byproduct from EDC is water-soluble, facilitating its removal during work-up.

  • Control of Temperature: The initial activation and amine addition are performed at 0 °C to control the exothermic reaction and prevent the decomposition of the activated intermediate.

  • Solvent Choice: DCM is a good general-purpose solvent for amide couplings. Anhydrous conditions are crucial as water can hydrolyze the activated intermediate back to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling: Modifying the Thiophene Core

The C4-Cl bond on the thiophene ring is a prime site for introducing aryl, heteroaryl, or alkyl groups via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Chlorothiophene-2-Carboxamide Derivative

This protocol details the coupling of a pre-formed 4-chlorothiophene-2-carboxamide with an arylboronic acid. Performing the coupling after amide formation protects the carboxylic acid and often leads to cleaner reactions.

Reaction Scheme Diagram:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
4-Chlorothiophene-2-carboxamide deriv.1.0>97%Synthesized
Arylboronic Acid1.5>98%Combi-Blocks
Pd(PPh3)4 (Tetrakis)0.05>98%Strem Chemicals
Potassium Carbonate (K2CO3)3.0>99%Sigma-Aldrich
Toluene, Anhydrous->99.8%Acros Organics
Water, Degassed-HPLC GradeVWR

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the 4-chlorothiophene-2-carboxamide derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N2 or Ar) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene:water). Bubble the inert gas through the solution for 15-20 minutes to ensure it is deoxygenated. Add the palladium catalyst, Pd(PPh3)4 (0.05 eq.), under a positive flow of inert gas.

  • Heating: Seal the flask tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Rationale and Expert Insights:

  • Catalyst Choice: Pd(PPh3)4 is a reliable, albeit air-sensitive, catalyst for many Suzuki couplings. For more challenging substrates, other catalysts like Pd(dppf)Cl2 or catalysts based on Buchwald-type phosphine ligands may offer higher yields.

  • The Role of the Base: The base (K2CO3) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.

  • Degassing: The removal of dissolved oxygen is critical. Oxygen can oxidatively deactivate the Pd(0) active catalyst, halting the reaction. Degassing the solvent by sparging with an inert gas is a standard and effective technique.

  • Why couple the amide? Attempting a Suzuki coupling on the free carboxylic acid can be problematic. The acidic proton can interfere with the basic conditions, and the carboxylate can coordinate to the palladium center, inhibiting catalysis. Protecting it as an amide (or ester) circumvents these issues.

Summary and Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups, allowing for the systematic and controlled construction of complex molecular architectures. The protocols detailed herein for amide formation and Suzuki cross-coupling represent robust and reproducible methods that can be adapted for a wide range of substrates. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of scaffolds like this compound will remain a cornerstone of innovation in chemical synthesis.

Application Notes and Protocols for the Reactivity of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures involving 4-chlorothiophene-2-carboxylic acid. This versatile heterocyclic building block is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest, most notably the anticoagulant Rivaroxaban. These application notes offer in-depth protocols, mechanistic insights, and practical guidance for common and advanced transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions.

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a substituted thiophene derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure features three key reactive sites: the carboxylic acid group, the C-Cl bond, and the thiophene ring itself, which can participate in various chemical transformations. The carboxylic acid allows for the straightforward formation of amides, esters, and other derivatives. The chlorine atom at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the thiophene core.

Understanding and mastering the reactivity of this compound is crucial for its effective use in the synthesis of complex molecules. This guide provides experimentally validated protocols and explains the underlying chemical principles to ensure reliable and reproducible results in the laboratory.

Physicochemical Properties and Safety Information

Prior to any experimental work, it is essential to be familiar with the properties and hazards of this compound.

PropertyValueReference
CAS Number 59614-95-8[1][2]
Molecular Formula C₅H₃ClO₂S[1]
Molecular Weight 162.59 g/mol [1]
Appearance Solid[2]
Melting Point Not specified
Boiling Point Not specified
Purity Typically >97%[2]
Storage 2-8°C, inert atmosphere[2]

Safety and Handling: this compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2] The compound is harmful if swallowed and may cause respiratory irritation.[1]

Core Reaction Protocols

The following sections detail step-by-step protocols for key reactions of this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequent and critical reactions in drug discovery.[3][4] this compound can be readily coupled with a wide range of primary and secondary amines. Two common and effective methods are presented below: the acyl chloride activation method and a direct coupling using modern reagents.

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This is a robust and cost-effective method, particularly for large-scale synthesis.

Workflow Diagram:

acyl_chloride_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 4-Chlorothiophene- 2-carboxylic acid reagent1 SOCl₂ or (COCl)₂ Cat. DMF, DCM, 0°C to RT start->reagent1 Activation product1 4-Chlorothiophene- 2-carbonyl chloride reagent1->product1 reagent2 Amine (R-NH₂) Base (e.g., TEA, DIPEA) DCM, 0°C product1->reagent2 Coupling product2 N-Substituted- 4-chlorothiophene- 2-carboxamide reagent2->product2

Caption: Workflow for two-step amide synthesis via an acyl chloride.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise. Caution: Gas evolution (SO₂ or CO/CO₂) will occur.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC (a new, less polar spot should appear for the acyl chloride).

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude 4-chlorothiophene-2-carbonyl chloride is often used directly in the next step.[5]

  • Amine Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (0.5 M).

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the acyl chloride solution to the amine solution dropwise.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[5]

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Modern coupling reagents allow for the direct one-pot synthesis of amides from carboxylic acids and amines under mild conditions, minimizing side reactions.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.

Workflow Diagram:

hatu_coupling_workflow start_materials This compound + Amine (R-NH₂) reagents HATU (1.1 eq) DIPEA (2.0 eq) DMF or DCM, RT start_materials->reagents One-Pot Reaction workup Aqueous Workup & Purification reagents->workup final_product N-Substituted- 4-chlorothiophene- 2-carboxamide workup->final_product

Caption: One-pot amide synthesis using HATU as a coupling agent.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.2 M), add the desired amine (1.1 eq).

    • Add HATU (1.1 eq) to the mixture.

    • Finally, add DIPEA (2.0 eq) dropwise. The reaction is typically exothermic.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 1-4 hours. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive salt; coupling reagents like HATU activate the carboxylic acid to facilitate the reaction.[3]

    • Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Coupling MethodAdvantagesDisadvantagesTypical Yield
Acyl Chloride Cost-effective, suitable for scale-upHarsher conditions, potential side reactions70-95%
HATU Coupling Mild conditions, high yields, low racemizationHigher cost of reagent80-98%
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C-Cl bond at the 4-position of the thiophene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of a new carbon-carbon bond, providing access to a vast array of 4-aryl or 4-vinyl thiophene derivatives. While aryl chlorides are more challenging substrates than bromides or iodides, appropriate catalyst systems can achieve high efficiency.

Workflow Diagram:

suzuki_workflow start_materials 4-Chlorothiophene- 2-carboxylic acid + Boronic Acid/Ester catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos) Base (e.g., K₂CO₃, CsF) Solvent (e.g., Toluene/H₂O) start_materials->catalyst_system Combine reaction_conditions Inert Atmosphere (N₂/Ar) Heat (80-110 °C) catalyst_system->reaction_conditions React final_product 4-Aryl/Vinyl-thiophene- 2-carboxylic acid reaction_conditions->final_product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (or boronate ester, 1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos, 4-10 mol%). The choice of ligand is critical for the activation of the C-Cl bond.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1).

    • Heat the reaction mixture to 80-110°C with vigorous stirring. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[8]

    • Monitor the reaction by LC-MS or TLC. Reactions can take from 4 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated, then extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. The protocols outlined in this guide for amide bond formation and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for elaborating this scaffold into a wide range of complex target molecules. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively leverage the unique reactivity of this compound to advance their projects in drug discovery and materials science.

References

Application Notes & Protocols: 4-Chlorothiophene-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, materials scientists, and chemical engineers with a comprehensive overview of the applications of 4-chlorothiophene-2-carboxylic acid in the synthesis of advanced functional materials. This versatile building block is uniquely positioned for creating high-performance materials due to its combination of a polymerizable thiophene ring, a metal-coordinating carboxylic acid group, and an electronically-modifying chlorine substituent. We will explore its role in the development of conducting polymers, metal-organic frameworks (MOFs), and organic electronics. This document moves beyond mere descriptions to provide detailed, field-proven protocols and explain the fundamental causality behind key experimental choices, empowering researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Strategic Value of a Multifunctional Monomer

This compound (C₅H₃ClO₂S) is an aromatic heterocyclic compound whose value in materials science stems from the distinct roles of its constituent parts.[1] The strategic placement of the chloro and carboxylic acid groups on the thiophene backbone allows for precise tuning of material properties.

  • Thiophene Core : The five-membered aromatic ring is the fundamental unit for forming π-conjugated systems, which are the basis for electrically conductive and optically active polymers.[2]

  • Carboxylic Acid Group (-COOH) : This functional group is a powerful tool. It serves as a primary coordination site for metal ions, making it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[3][4] It can also act as an anchoring group to attach molecules to semiconductor surfaces, a critical function in devices like dye-sensitized solar cells (DSSCs).[5][6] Furthermore, its presence can enhance the solubility and processability of resulting polymers and provides a reactive site for post-synthesis functionalization.[7][8]

  • Chloro Group (-Cl) : As an electron-withdrawing group, the chlorine atom modulates the electronic properties (i.e., the HOMO/LUMO energy levels) of the thiophene ring. This tuning is crucial for optimizing the performance of organic semiconductors in electronic devices like organic field-effect transistors (OFETs).[9]

This guide will detail the practical application of this molecule in three key areas, complete with step-by-step protocols.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 59614-95-8[1][10]
Molecular Formula C₅H₃ClO₂S[1][11]
Molecular Weight 162.60 g/mol [1][10]
Appearance Off-white to light yellow powder
Purity ≥95%[11]
IUPAC Name This compound[1]

Application in Conducting Polymers: Electrochemical Synthesis

The incorporation of this compound into a polythiophene backbone creates a functional conducting polymer. The carboxylic acid groups can enhance processability and serve as handles for further chemical modification, for example, to attach biological molecules or tune the polymer's sensing capabilities.[7][8][12] Electrochemical polymerization is a preferred method as it allows for the direct deposition of a uniform polymer film onto a conductive substrate.[13]

Rationale for Experimental Design

The protocol below utilizes potentiodynamic electropolymerization. This technique involves repeatedly scanning the potential of the working electrode.

  • Causality : The process is initiated by oxidizing the monomer to a radical cation at a potential above its oxidation threshold.[13][14] These radical cations then couple to form the polymer chain, which deposits onto the electrode surface as a conductive film. Using a supporting electrolyte like tetrabutylammonium perchlorate (TBAClO₄) is essential to ensure conductivity of the solution and facilitate charge transport.[15] Anhydrous, deoxygenated solvent (acetonitrile) is critical because water and oxygen can react with the radical intermediates, quenching the polymerization and leading to lower quality films.

Diagram 1: Workflow for Electrochemical Polymerization

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_sol Prepare 0.1 M Monomer & 0.1 M TBAClO4 in Anhydrous Acetonitrile prep_elec Clean Electrodes (ITO, Pt, Ag/AgCl) prep_sol->prep_elec assemble Assemble 3-Electrode Cell Under Argon Atmosphere prep_elec->assemble purge Purge Solution with Argon assemble->purge polymerize Perform Cyclic Voltammetry (e.g., 0 to +1.8 V vs Ag/AgCl) purge->polymerize rinse Rinse Polymer Film with Acetonitrile polymerize->rinse dry Dry Film Under Inert Gas Stream rinse->dry characterize Characterize Film (CV, SEM, FTIR) dry->characterize

Caption: Workflow for depositing a functionalized polythiophene film.

Protocol: Potentiodynamic Electropolymerization

Materials:

  • This compound (Monomer)

  • Tetrabutylammonium perchlorate (TBAClO₄, supporting electrolyte)

  • Anhydrous acetonitrile (CH₃CN)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Argon gas supply

Procedure:

  • Solution Preparation : In a glovebox or under an inert atmosphere, prepare a solution containing 0.1 M this compound and 0.1 M TBAClO₄ in anhydrous acetonitrile.

  • Electrode Cleaning : Sonicate the ITO working electrode in acetone, then isopropanol, and finally deionized water for 15 minutes each. Dry the electrode under a stream of nitrogen or argon.

  • Cell Assembly : Assemble the three-electrode cell with the ITO as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.[14]

  • Deoxygenation : Transfer the monomer solution to the cell and purge with argon gas for 15-20 minutes to remove any dissolved oxygen. Maintain a gentle argon blanket over the solution during the experiment.

  • Electropolymerization : Connect the electrodes to the potentiostat. Perform cyclic voltammetry by scanning the potential from 0 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.[14] A colored film should progressively deposit on the ITO electrode.

  • Film Rinsing : After polymerization, remove the electrode from the cell and gently rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Drying : Dry the polymer-coated electrode under a gentle stream of argon or nitrogen.

Expected Results: A uniformly colored (typically dark blue or black in its doped state) and adherent polymer film will be formed on the ITO substrate. The successful incorporation of the carboxylic acid functionality can be confirmed using FTIR spectroscopy (presence of a C=O stretch around 1700 cm⁻¹) and XPS (presence of C, O, S, and Cl signals).[7][8]

Application in Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of many standard MOF linkers can be mimicked by this compound, which can coordinate to metal centers to create porous, crystalline frameworks. The thiophene and chlorine functionalities project into the MOF pores, offering sites for selective gas adsorption or catalysis.[3]

Rationale for Experimental Design

Solvothermal synthesis is the cornerstone of MOF chemistry.[16][17]

  • Causality : This method uses a high-boiling point solvent (like DMF) and elevated temperatures in a sealed vessel (autoclave). The high temperature provides the necessary energy to overcome the kinetic barriers of framework formation, allowing the metal ions and organic linkers to self-assemble into a thermodynamically stable, crystalline structure.[16] The choice of metal salt (e.g., Zinc nitrate) is crucial as the coordination geometry of the metal ion dictates the topology of the final framework.[4]

Diagram 2: Workflow for Solvothermal MOF Synthesis

G cluster_prep Preparation cluster_synth Synthesis cluster_post Work-up & Activation weigh Weigh Metal Salt & 4-chlorothiophene- 2-carboxylic acid dissolve Dissolve Reagents in DMF in a Teflon-lined Autoclave weigh->dissolve seal Seal Autoclave dissolve->seal heat Heat in Oven (e.g., 120 °C for 48h) seal->heat cool Cool to Room Temp. heat->cool wash Wash Crystals with Fresh DMF, then a Volatile Solvent (e.g., Ethanol) cool->wash activate Activate by Heating Under Vacuum or Supercritical CO2 Drying wash->activate characterize Characterize (PXRD, TGA, Gas Adsorption) activate->characterize

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • This compound (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, Metal source)

  • N,N-Dimethylformamide (DMF, Solvent)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reagent Preparation : In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol, 16.3 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg).

  • Dissolution : Add 10 mL of DMF to the vial and sonicate for 15 minutes until all solids are fully dissolved.[16]

  • Reaction Setup : Transfer the clear solution to the Teflon liner of the autoclave. Seal the autoclave tightly.

  • Heating : Place the sealed autoclave in a programmable oven and heat to 120 °C for 48 hours.

  • Cooling : Turn off the oven and allow the autoclave to cool naturally to room temperature over 12-24 hours.

  • Isolation : Open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing : Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL, 8 hours each).

  • Activation : Activate the material to remove solvent molecules from the pores. This can be done by heating the sample at 150 °C under high vacuum overnight. For more delicate structures, supercritical CO₂ drying is a gentler alternative.[16]

Expected Results: The formation of a crystalline powder. The structure and purity should be confirmed by Powder X-ray Diffraction (PXRD). Thermal stability can be assessed by Thermogravimetric Analysis (TGA), and the porosity of the activated material can be determined by N₂ gas adsorption measurements at 77 K.

Application in Organic Electronics

Thiophene-based molecules are pillars of organic electronics, used in devices like OFETs and DSSCs.[18][19][20] The defined structure of this compound makes it a candidate for use as a semiconductor itself or as a component of a more complex molecule, such as a dye sensitizer. The carboxylic acid is an excellent anchoring group for binding to metal oxide surfaces like TiO₂, a key component in DSSCs.[5][6]

Rationale for Device Fabrication

In a DSSC, a monolayer of dye molecules is adsorbed onto a high-surface-area film of a wide-bandgap semiconductor (TiO₂).

  • Causality : The carboxylic acid group forms a strong chemical bond (ester-like linkage) with the TiO₂ surface, ensuring efficient electronic coupling. When the dye absorbs light, it injects an electron into the conduction band of the TiO₂. The chloro-substituent on the thiophene ring helps to tune the dye's absorption spectrum and energy levels to optimize this electron injection process and subsequent dye regeneration by the electrolyte.

Diagram 3: Conceptual Role in a Dye-Sensitized Solar Cell (DSSC)

G cluster_device DSSC Layered Structure cluster_process Charge Transfer Process node_TCO Transparent Conducting Oxide (TCO) Glass node_TiO2 Nanoporous TiO2 Layer node_Dye Monolayer of Thiophene-Carboxylic Acid Dye node_Elec Iodide/Triiodide Electrolyte injection 1. Light Absorption & Electron Injection node_Cat Catalytic Counter Electrode (e.g., Platinum) photon Photon (hν) photon->injection transport 2. Electron Transport in TiO2 injection->transport e- regen 3. Dye Regeneration by Electrolyte injection->regen Dye+ transport->node_TCO to external circuit reduction 4. Electrolyte Reduction at Counter Electrode regen->reduction I- -> I3-

Caption: Role of a thiophene-carboxylic acid dye in a DSSC.

Protocol: Adsorption onto a TiO₂ Surface for DSSC Application

Materials:

  • Sintered, porous TiO₂ film on a transparent conducting oxide (TCO) glass substrate

  • Dye solution: 0.3 mM of this compound (or a derivative) in anhydrous ethanol

  • Anhydrous ethanol for rinsing

Procedure:

  • Substrate Preparation : Immediately before use, heat the TiO₂-coated TCO glass to ~450 °C for 30 minutes to remove adsorbed water, then cool to about 80 °C.

  • Dye Adsorption : While the electrode is still warm (around 80 °C), immerse it in the dye solution. Seal the container and leave it in the dark at room temperature for 12-24 hours.

  • Rinsing : Remove the electrode from the dye solution and rinse thoroughly with anhydrous ethanol to remove any non-adsorbed dye molecules.

  • Drying : Gently dry the dye-sensitized electrode with a stream of argon or nitrogen.

  • Cell Assembly : The dye-sensitized photoanode is now ready to be assembled into a full DSSC device with an electrolyte and a counter electrode.

Expected Results: The white TiO₂ film will take on the color of the dye. The successful anchoring can be verified by UV-Vis spectroscopy, which will show the characteristic absorption spectrum of the dye on the transparent substrate. Performance can be evaluated by measuring the current-voltage (I-V) characteristics of the fully assembled solar cell under simulated sunlight.

Table 2: Representative Performance of Thiophene-Based Materials
Material Class / DeviceKey ParameterTypical Value RangeRationale for Performance
Functionalized Polythiophenes Electrical Conductivity10⁻⁵ - 10² S/cmDoping level, polymer regioregularity, and functional group influence inter-chain charge hopping.[2]
Thiophene-based MOFs BET Surface Area500 - 2500 m²/gLinker length and framework topology determine the pore volume and accessibility.[21]
Thiophene Dyes in DSSCs Power Conversion Efficiency (PCE)0.3% - 7%Dependent on light absorption range, energy level alignment with TiO₂, and charge recombination rates.[6]
Thiophene-based OFETs Hole Mobility (µ)0.1 - 2.0 cm²/VsMolecular packing in the thin film and energy levels dictate the efficiency of charge transport.[18][22]

Safety and Handling

  • Hazards : this compound may cause skin and serious eye irritation. It may also cause respiratory irritation and is potentially harmful if swallowed.[1]

  • Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a potent and versatile building block for the rational design of functional materials. Its unique trifecta of a polymerizable core, a coordinating group, and an electronic modifier provides a rich platform for innovation. The protocols and rationales provided herein serve as a validated starting point for researchers aiming to harness its potential in conducting polymers, porous frameworks, and advanced electronic devices. By understanding the causality behind the synthesis, scientists can more effectively troubleshoot, optimize, and create the next generation of materials.

References

derivatization of 4-chlorothiophene-2-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 4-Chlorothiophene-2-Carboxylic Acid for Biological Screening Library Generation

Abstract: This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile scaffold for generating novel compound libraries for biological screening. Thiophene-based molecules are recognized as "privileged pharmacophores" in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety for indications including anti-inflammatory, antimicrobial, and anticancer therapies.[1][2][3] This guide details field-proven protocols for converting the carboxylic acid functional group into a diverse set of amides and esters. Furthermore, we present a protocol for a multi-component Ugi reaction to rapidly expand structural diversity. Each synthetic protocol is paired with a corresponding biological screening application note, providing researchers with an integrated workflow from synthesis to preliminary biological evaluation.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug design.[1][4] Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[2][4][5][6]

This compound (CAS 59614-95-8) is an excellent starting material for library synthesis.[7][8] The carboxylic acid at the 2-position provides a reliable handle for functionalization, while the chlorine atom at the 4-position can influence the molecule's electronic properties and provides a potential site for further modification via cross-coupling reactions.[7] This guide focuses on leveraging the carboxylic acid group to build a library of derivatives for subsequent high-throughput screening (HTS).[9][10]

Overall Strategy: From Scaffold to Biological Hit

The workflow detailed in this guide follows a logical progression from chemical synthesis to biological evaluation. The primary goal is to create a library of diverse compounds from a single, readily available starting material and then screen this library to identify "hits" with potential therapeutic activity.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Material 4-Chlorothiophene- 2-carboxylic acid B Derivatization Reactions (Amidation, Esterification, Ugi) A->B Functionalization C Compound Library (Purified & Characterized) B->C Work-up & Purification D Primary Screening (e.g., Antimicrobial MIC Assay) C->D HTS E Hit Identification (Compounds with Activity) D->E Data Analysis F Secondary / Confirmatory Assays (e.g., Dose-Response, Cytotoxicity) E->F Validation G Validated 'Hit' Compound F->G Confirmation

Figure 1: High-level workflow from synthesis to hit validation.

Derivatization Protocols & Methodologies

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound may cause skin, eye, and respiratory irritation.[8]

Synthesis of Amide Derivatives via EDC Coupling

Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Direct reaction of a carboxylic acid and an amine requires high temperatures, which can be detrimental to many organic molecules.[11] The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows the reaction to proceed at room temperature under mild conditions. EDC activates the carboxylic acid, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amine.[11] This method is highly reliable and tolerant of a wide range of functional groups.

Protocol: General Procedure for Amide Synthesis

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add EDC hydrochloride (1.2 eq.) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.) or Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC byproduct), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

Component Molar Eq. Purpose
This compound1.0Starting scaffold
Primary/Secondary Amine1.1Diversity element
EDC Hydrochloride1.2Coupling agent (activates carboxyl group)[11]
DMAP or HOBt0.1 - 1.2Catalyst (prevents side reactions, accelerates coupling)
Anhydrous DCM or DMF-Solvent

Table 1: Reagents for EDC-mediated amide synthesis.

Synthesis of Ester Derivatives via Fischer Esterification

Rationale: Esterification is another fundamental transformation for modifying carboxylic acids. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] The reaction is an equilibrium process. To drive it towards the product, the alcohol is typically used in excess as the solvent, or water is removed as it is formed.[13][14] This method is cost-effective and suitable for a wide range of simple alcohols.

Protocol: General Procedure for Ester Synthesis

  • Setup: Place this compound (1.0 eq.) in a round-bottom flask.

  • Reagents: Add an excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%), to the mixture.[14]

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography (e.g., Hexane/Ethyl Acetate).

Component Molar Eq. Purpose
This compound1.0Starting scaffold
Alcohol (e.g., Methanol, Ethanol)Large ExcessReactant and solvent
Concentrated H₂SO₄0.02 - 0.05Acid catalyst[13]

Table 2: Reagents for Fischer Esterification.

Diversity Expansion via the Ugi Four-Component Reaction (U-4CR)

Rationale: The Ugi reaction is a powerful multi-component reaction (MCR) that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to form a complex α-acylamino amide product.[15][16][17] Its primary advantage is the ability to generate significant molecular diversity and complexity in a single step, making it ideal for combinatorial chemistry and library generation.[16][17]

Protocol: General Procedure for Ugi Reaction

  • Preparation: In a flask, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a polar aprotic solvent like methanol (MeOH) or trifluoroethanol (TFE) (approx. 0.5 M). Stir for 20-30 minutes to facilitate imine formation.

  • Acid Addition: Add the this compound (1.0 eq.) to the mixture.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the flask. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle with extreme care in a fume hood.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and proceeds quickly.[16] Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The work-up procedure will vary depending on the properties of the product, but typically involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC.

Ugi_Reaction cluster_reactants Four Components Acid 4-Chlorothiophene- 2-carboxylic Acid OnePot One-Pot Reaction (MeOH, RT) Acid->OnePot Amine Amine (R1-NH2) Amine->OnePot Aldehyde Aldehyde (R2-CHO) Aldehyde->OnePot Isocyanide Isocyanide (R3-NC) Isocyanide->OnePot Product α-Acylamino Amide Product OnePot->Product

Figure 2: The Ugi four-component reaction for rapid library synthesis.

Application Notes: Biological Screening Protocols

Once a library of derivatives has been synthesized and purified, the next step is to screen them for biological activity. Thiophene derivatives have shown promise in several therapeutic areas.[1][3][4] Below are protocols for primary screening assays relevant to this scaffold.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-based compounds have demonstrated notable antibacterial and antifungal activity.[18] The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL).

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the culture to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs), including the thiophene-containing drug tiaprofenic acid, function by inhibiting cyclooxygenase (COX) enzymes.[1][3][4] A cell-free enzymatic assay can be used for primary screening to identify compounds that selectively inhibit COX-2, which is associated with inflammation, over the constitutively expressed COX-1.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Assay Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the enzyme produces PGG₂, which is then reduced to PGH₂, oxidizing a fluorometric probe and generating a fluorescent signal. An inhibitor will prevent this process, leading to a lower signal.

  • Reagents: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Procedure (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add test compounds (dissolved in DMSO) to sample wells.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells.

    • Add DMSO vehicle to negative control wells.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except a "no enzyme" control. Incubate for a short period (e.g., 10 minutes) at room temperature to allow inhibitors to bind.

  • Reaction Initiation: Add a mixture of arachidonic acid and the fluorescent probe to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths using a plate reader. Read every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound relative to the vehicle control.

G A Synthesized Library (Amides, Esters, Ugi Products) B Primary Screen 1: Antimicrobial MIC Assay A->B C Primary Screen 2: Anti-inflammatory COX-2 Assay A->C D Antimicrobial 'Hits' (Low MIC) B->D E Anti-inflammatory 'Hits' (% Inhibition > Threshold) C->E F Hit-to-Lead Optimization (SAR Studies, Secondary Assays) D->F E->F

Figure 3: Proposed biological screening cascade for the derivative library.

Conclusion

This compound serves as an outstanding starting point for the generation of chemically diverse libraries. The protocols outlined in this guide for amidation, esterification, and the Ugi multi-component reaction provide robust and reproducible methods for derivatization. By coupling these synthetic strategies with targeted biological screening assays, such as those for antimicrobial and anti-inflammatory activity, researchers can efficiently identify novel hit compounds for further development in drug discovery pipelines. The inherent versatility of the thiophene scaffold ensures that the potential for discovering new bioactive molecules remains high.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chlorothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. Here, you will find not just protocols, but the rationale behind them, alongside robust troubleshooting guides to address common experimental challenges.

Understanding the Compound: Key Properties

Before initiating any purification protocol, a fundamental understanding of the compound's physicochemical properties is essential for predicting its behavior and ensuring proper handling.

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S
Molecular Weight 162.59 g/mol [1][2]
Appearance White to light yellow or brown powder/crystal[3]
Melting Point 146 - 155 °C (range varies with purity)[3][4]
CAS Number 59614-95-8[1][2][5]

Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[6] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature, but only sparingly at room or lower temperatures.[6][7] Conversely, impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[7][8]

The process hinges on creating a supersaturated solution from which the pure compound can selectively crystallize as it cools, excluding impurities from its growing crystal lattice structure.[7] The deliberate, slow formation of these crystals is paramount to achieving high purity.[9]

Experimental Protocol: From Crude Solid to Pure Crystals

This section provides a comprehensive, step-by-step workflow for the recrystallization of this compound.

Safety First: Hazard Identification

This compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before beginning work.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[11] Avoid dust formation during handling.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4][11]

    • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[4][11]

    • Inhalation: Move the person to fresh air.[4][11]

    • In all cases of exposure, consult a physician.[11]

Step 1: Solvent Selection (The Most Critical Step)

The success of the entire purification rests on choosing the right solvent.[6] For carboxylic acids like this one, polar protic solvents or mixtures are often a good starting point.[12] A small-scale screening is essential.

Screening Protocol:

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) dropwise at room temperature, mixing after each addition.[8]

  • An ideal solvent will not dissolve the solid at room temperature.[7][8]

  • For solvents that do not dissolve the solid, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8]

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Step 2: The Recrystallization Workflow

The following diagram outlines the complete experimental procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B Heat to boiling C Insoluble impurities present? D Perform Hot Gravity Filtration C->D Yes E Allow filtrate to cool slowly C->E No D->E F Cool in ice bath to maximize yield E->F G Collect crystals via Vacuum Filtration F->G H Wash crystals with ice-cold solvent G->H I Dry crystals under vacuum H->I J Pure Product I->J

Caption: General workflow for single-solvent recrystallization.

Detailed Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling. Continue adding the minimum amount of hot solvent in small portions until the solid just dissolves.[9] Using excess solvent is a common mistake that will significantly reduce your final yield.[13][14]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires treatment with activated charcoal, a hot gravity filtration is necessary. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[15] Using a pre-heated stemless funnel can help prevent clogging.[15]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the crystal lattice.[9] Rapid cooling can trap impurities.[16]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing dissolved impurities.[7][9] Do not use room temperature solvent, as this will redissolve some of your product.

  • Drying: Allow the crystals to dry thoroughly, either by pulling air through the funnel for an extended period or by transferring them to a vacuum oven at a temperature well below the compound's melting point.[7]

Troubleshooting Guide & FAQs

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do? A: It's likely that your crude sample contains impurities that are insoluble in the hot solvent.[7] You should stop adding solvent, as any further addition will only decrease your final yield. Proceed to a hot gravity filtration step to remove the insoluble material before cooling the filtrate.[15]

Q2: My solution has cooled, but no crystals have formed. What went wrong? A: This is a common issue, typically arising from two main causes: using too much solvent, resulting in a solution that is not supersaturated, or the solution requires initiation to begin crystallization.[14][16]

Troubleshooting Steps for No Crystal Formation:

  • Induce Crystallization: First, try to induce crystal formation. The easiest method is to scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[17][18][19] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18]

  • Seed Crystals: If scratching fails, add a "seed crystal"—a tiny speck of the original crude solid.[18][19][20] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If induction methods don't work, you have likely used too much solvent.[14][16] Gently reheat the solution to boiling and evaporate a portion of the solvent in a fume hood. Then, allow the more concentrated solution to cool again.[16]

  • Cool Further: Use a lower temperature bath (e.g., a salt-ice bath) to further decrease the compound's solubility.[18][19]

Troubleshooting_No_Crystals Start Solution cooled, no crystals form Scratch Scratch flask with glass rod Start->Scratch Seed Add a seed crystal Scratch->Seed No Success Crystals Form! Proceed to Isolation. Scratch->Success Yes Reduce Boil off some solvent and re-cool Seed->Reduce No Seed->Success Yes Reduce->Success Yes

Caption: Decision-making workflow for inducing crystallization.

Q3: My compound separated as an oil, not as crystals. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the solid comes out of the supersaturated solution at a temperature above its melting point. This is often caused by the solution cooling too quickly or by significant impurities that depress the melting point.[14][16]

  • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.[16] Then, allow the solution to cool much more slowly, perhaps by insulating the flask, to encourage proper crystal formation.[14]

Q4: My final yield is very low. Why did this happen? A: A low yield is most frequently caused by one of the following:

  • Using too much solvent: This is the most common reason, as a significant amount of your product will remain dissolved in the mother liquor.[14][16]

  • Premature filtration: Cooling the solution before all the compound has precipitated.

  • Excessive washing: Using too much or non-chilled solvent to wash the final crystals, which redissolves the product.

  • Inappropriate solvent choice: Selecting a solvent in which the compound has moderate or high solubility even at low temperatures.

Q5: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem? A: Yes, this is known as "crashing out." Very rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming solid, defeating the purpose of the purification.[16] To fix this, reheat the solution, add a small amount of extra solvent to increase the solubility slightly, and cool the solution more slowly.[16]

Final Purity Assessment

After drying, the purity of the this compound should be assessed. The simplest and most immediate method is melting point determination. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the melting range. For more rigorous analysis, techniques like HPLC or NMR spectroscopy can be employed.

References

Technical Support Center: Purification of Chlorothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of chlorothiophene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification issues. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven experience to help you navigate these complex separations.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of chlorothiophene carboxylic acids in a direct question-and-answer format.

Q1: Why is the purity of my 5-chlorothiophene-2-carboxylic acid low after synthesis, and what are the likely impurities?

A1: Low purity in crude 5-chlorothiophene-2-carboxylic acid is a frequent issue stemming directly from the synthesis route. The primary culprits are often isomeric and process-related impurities.

  • Isomeric Impurities: The synthesis process, particularly those starting from 2-chlorothiophene, can generate various isomers that are difficult to separate due to their similar chemical and physical properties.[1] Key isomeric impurities include:

    • Other monochloro-isomers, such as 3-chlorothiophene-2-carboxylic acid and 4-chlorothiophene-2-carboxylic acid.[2]

    • Dichloro-isomers like 3,4-, 3,5-, and 4,5-dichlorothiophene-2-carboxylic acid.[2]

  • Process-Related Impurities:

    • Deschloro Impurity: Thiophene-2-carboxylic acid, the non-chlorinated analog, is a common impurity that can be carried through from starting materials or result from incomplete chlorination.[2]

    • Polychlorinated Byproducts: Aggressive chlorination conditions can lead to the formation of multiply-chlorinated thiophenes, which complicates purification.[1]

    • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 2-chlorothiophene or intermediates may remain.[3][4]

The presence of these impurities directly impacts the quality of downstream products, such as the anticoagulant rivaroxaban, making their removal critical.[2][3][4][5]

G cluster_impurities Common Impurity Classes cluster_synthesis Synthetic Origin Isomeric Impurities Isomeric Impurities Purification Challenge Purification Challenge Isomeric Impurities->Purification Challenge Process-Related Impurities Process-Related Impurities Process-Related Impurities->Purification Challenge 2-Chlorothiophene Synthesis 2-Chlorothiophene Synthesis 2-Chlorothiophene Synthesis->Isomeric Impurities Generates monochloro & dichloro side products 2-Chlorothiophene Synthesis->Process-Related Impurities Incomplete reactions lead to des-chloro & starting material carryover

Caption: Relationship between synthesis and resulting impurities.

Q2: My yield is very low after recrystallization. What am I doing wrong?

A2: Low yield from recrystallization is typically due to one of two factors: suboptimal solvent selection or procedural errors.

Causality Behind the Issue: Recrystallization works by exploiting differences in solubility between the target compound and impurities at different temperatures. An ideal solvent should dissolve your chlorothiophene carboxylic acid completely at high temperatures but poorly at low temperatures. If the compound remains significantly soluble even when cold, it will not precipitate effectively, leading to major yield loss. Conversely, using an excessive volume of solvent will also keep more of your product in solution.

Troubleshooting Steps & Protocol:

  • Systematic Solvent Screening: Before performing a bulk recrystallization, screen various solvents on a small scale. The goal is to find a system where the compound is soluble when hot and insoluble when cold, while impurities are either always soluble or always insoluble.

  • Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions only until the compound fully dissolves. Avoid adding a large excess, as this is a primary cause of low recovery.

  • Ensure Slow Cooling: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of small, often impure, crystals and can trap impurities. Allowing the solution to cool slowly to room temperature first, followed by further cooling in an ice bath, encourages the growth of larger, purer crystals and maximizes yield.

  • Consider a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, a binary system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. This can induce crystallization. For 5-chlorothiophene-2-carboxylic acid, an ethanol/water mixture has been shown to be effective.[1][6]

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent system for purification.

Trial No.Solvent(s) & RatioAmount of Compound (mg)Volume of Solvent (mL)Solubility (Hot)Solubility (Cold)Crystal AppearancePurity (by HPLC, %)
1Ethanol100~1
2Water100~1
3Ethanol/Water (3:1)100~1
4Heptane100~1
5Dichloromethane100~1

Instructions: Use the table above to systematically record your observations. An ideal solvent will show "Soluble" in the hot column and "Insoluble" in the cold column, yielding high-quality crystals.

Q3: How can I remove stubborn neutral impurities or colored byproducts?

A3: For impurities that co-crystallize or have very similar solubility profiles, a chemical purification method like an acid-base extraction is highly effective. This technique leverages the acidic nature of the carboxylic acid group.

Mechanism of Action: By dissolving the crude mixture in an aqueous base (e.g., sodium hydroxide solution), the acidic chlorothiophene carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or non-acidic byproducts) will not react and will remain in an organic phase or can be extracted with an immiscible organic solvent (like dichloromethane or ethyl acetate).[1][6] Any colored impurities that are not acidic can also be removed in this wash step. After separating the aqueous layer, re-acidification (e.g., with HCl) will precipitate the purified carboxylic acid, which can then be collected by filtration.[1][6]

Experimental Workflow: Acid-Base Extraction

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base separate Separate Layers add_base->separate impurities Neutral Impurities (Discard) separate->impurities Wash salt Water-Soluble Carboxylate Salt separate->salt Extract add_acid Add Acid (e.g., HCl) salt->add_acid pure_solid Pure Carboxylic Acid (Precipitate) add_acid->pure_solid filtrate Filter & Dry pure_solid->filtrate final Purified Product filtrate->final

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A combination of chromatographic and spectroscopic methods is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of chlorothiophene carboxylic acids.[7] A reverse-phase method can effectively separate the main compound from process-related impurities and degradation products.[7][8] It is a stability-indicating technique that avoids the risk of thermal degradation that can occur with Gas Chromatography.[7]

    • Typical Conditions: A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric or formic acid) is a common starting point.[7][8] Detection is typically done via UV at a wavelength like 254 nm.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and integrity of your compound and can help identify impurities if they are present in sufficient quantities (>1%).

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Gas Chromatography (GC): While HPLC is preferred, GC can be a useful orthogonal technique, especially for analyzing volatile impurities or residual solvents.[7] However, care must be taken to optimize injector temperatures to prevent on-column thermal degradation of the analyte.[7]

Q2: I need to separate regio-isomers of chlorothiophene carboxylic acid. Is recrystallization enough?

A2: Recrystallization alone is often insufficient for separating regio-isomers due to their very similar crystal packing energies and solubility profiles. While an optimized recrystallization can enrich the desired isomer, complete removal of others typically requires a more selective technique.

  • Preparative Chromatography: For high-purity applications, preparative HPLC is the most effective method.[8] By scaling up an analytical HPLC method, baseline separation of isomers can be achieved, allowing for the collection of pure fractions.

  • Derivatization: In some challenging cases, isomers can be separated by first converting the carboxylic acids into diastereomeric derivatives using a chiral reagent.[9] These diastereomers have different physical properties and can be separated more easily by standard chromatography or recrystallization. The ester or amide bond can then be cleaved to recover the purified single isomer. This is particularly relevant if the target molecule itself is chiral.

Q3: Are there any safety considerations when purifying these compounds?

A3: Yes, safety is paramount. Thiophene derivatives and the reagents used in their purification require careful handling.

  • Reagent Hazards: Many reagents used in synthesis and purification are hazardous. For example, thionyl chloride, used to make the acid chloride, is highly corrosive and reacts violently with water.[10] Solvents like dichloromethane are suspected carcinogens.[6] Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

  • Product Lability: Some thiophene intermediates can be lachrymatory (tear-inducing) and unstable.[7] Avoid heating sensitive compounds unnecessarily and store them under appropriate conditions (e.g., cool, dark, and under an inert atmosphere if needed).

References

Technical Support Center: Synthesis of 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chlorothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we address common issues, particularly the formation of byproducts, and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to explain the causality behind these challenges and offer robust protocols to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound, and what is the primary byproduct profile for each?

There are several established routes, each with a unique set of potential byproducts. The choice of route often depends on the availability of starting materials and scale.

  • Route A: Metal-Halogen Exchange and Carboxylation: This is a prevalent method, typically starting from a di-halogenated thiophene like 2,4-dichlorothiophene or 2-bromo-4-chlorothiophene. Metalation with an organolithium reagent (like n-BuLi) or a Grignard reagent followed by quenching with carbon dioxide (dry ice) introduces the carboxylic acid group.[1]

    • Common Byproducts: Unreacted starting material, the corresponding protonated monochlorothiophene (from quenching by trace water), isomeric carboxylic acids (if metalation is not perfectly regioselective), and di-carboxylic acids.

  • Route B: Chlorination of a Precursor followed by Functional Group Manipulation: This route may involve the chlorination of 2-acetylthiophene to get 2-acetyl-4-chlorothiophene, followed by an oxidation reaction (e.g., haloform reaction) to yield the carboxylic acid.[2][3]

    • Common Byproducts: Isomeric 2-acetyl-5-chlorothiophene, over-chlorinated species (e.g., 2-acetyl-4,5-dichlorothiophene), unreacted 2-acetyl-4-chlorothiophene, and byproducts from the oxidation step.

The following table summarizes the key byproduct classes associated with these primary synthetic strategies.

Synthetic RouteKey Byproduct(s)Origin of ByproductRecommended Detection Method
Metal-Halogen Exchange & Carboxylation 4-ChlorothiophenePremature quenching of the organometallic intermediate by moisture.GC-MS, 1H NMR
2,4-DichlorothiopheneIncomplete reaction.GC-MS
Thiophene-2,4-dicarboxylic acidFormation of a di-lithiated or di-Grignard species.LC-MS, 1H NMR
Chlorination & Oxidation 5-Chlorothiophene-2-carboxylic acidCo-formation of the 5-chloro isomer during the chlorination of the precursor.[3]HPLC, 1H NMR, LC-MS
4,5-Dichlorothiophene-2-carboxylic acidOver-chlorination of the thiophene ring.GC-MS, LC-MS
2-Acetyl-4-chlorothiopheneIncomplete oxidation.TLC, HPLC, 1H NMR

Part 2: Troubleshooting Guide

This section addresses specific experimental issues. Each scenario details the problem, explains the underlying chemical principles, and provides a validated protocol for resolution.

Scenario 1: My Grignard/Lithiation reaction has low yield, and the crude product is contaminated with significant amounts of 4-chlorothiophene.

Question: I performed a metal-halogen exchange on 2-bromo-4-chlorothiophene using n-BuLi, followed by quenching with dry ice. My yield of this compound is below 40%, and GC-MS analysis shows a major peak for 4-chlorothiophene. What went wrong?

Root Cause Analysis: The presence of 4-chlorothiophene is a classic indicator that your organometallic intermediate (4-chloro-2-thienyllithium) was protonated before it could react with carbon dioxide. Organolithium and Grignard reagents are extremely strong bases and will react avidly with any available proton source, especially water.[4] This is a more favorable acid-base reaction than the desired nucleophilic attack on CO2.

Expert Recommendation & Protocol: Rigorous anhydrous conditions are non-negotiable for this synthesis.

Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator under vacuum or assembled hot under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent Purification: Anhydrous solvents are critical. Tetrahydrofuran (THF) or diethyl ether, common solvents for these reactions, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

  • Reagent Handling:

    • n-Butyllithium is typically supplied as a solution in hexanes and should be titrated periodically to confirm its molarity.

    • Carbon dioxide must be of high purity. Use freshly crushed dry ice or pass CO2 gas through a drying tube filled with calcium chloride or Drierite.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Introduce reagents via syringe through rubber septa.

The workflow below illustrates the critical points for preventing premature quenching.

Caption: Workflow for minimizing protic byproducts.

Scenario 2: My final product is a mixture of isomers (4-chloro- and 5-chloro-). How can I improve the regioselectivity and purify the desired product?

Question: I'm synthesizing my target compound via chlorination of 2-acetylthiophene, followed by oxidation. However, my 1H NMR spectrum is complex, suggesting a mixture of this compound and what I believe is the 5-chloro isomer.

Root Cause Analysis: This is a common issue originating from the chlorination step. The electrophilic chlorination of 2-acetylthiophene can yield a mixture of isomers. The acetyl group is a deactivating meta-director in benzene chemistry, but in thiophene, the ring's inherent reactivity complicates regioselectivity. The reaction conditions (chlorinating agent, catalyst, solvent, temperature) heavily influence the isomeric ratio.[3] For instance, using N-chlorosuccinimide (NCS) with a Lewis acid like aluminum trichloride can produce mixtures.[3]

Expert Recommendation & Protocol:

  • Improving Selectivity (Reaction Optimization):

    • Choice of Chlorinating Agent: Experiment with different chlorinating agents. While NCS is common, agents like sulfuryl chloride (SO2Cl2) might offer different selectivity profiles.

    • Temperature Control: Perform the chlorination at lower temperatures (e.g., 0°C to -20°C) to enhance selectivity.

    • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Test solvents like dichloromethane, chloroform, or carbon tetrachloride.

  • Purification Strategy (Post-Synthesis): Separating these isomers can be challenging due to their similar physical properties.

    • Recrystallization: This should be the first method attempted. The isomers may have different solubilities in a given solvent system. A solvent screen is recommended (e.g., ethanol/water, toluene, hexanes/ethyl acetate).

    • Preparative Chromatography: If recrystallization fails, column chromatography on silica gel is the next logical step. A gradient elution system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) is typically required. The carboxylic acid may streak on silica; adding a small amount of acetic acid (~0.5-1%) to the mobile phase can often resolve this issue.

The diagram below outlines the logical flow for tackling isomeric byproduct formation.

Caption: Troubleshooting workflow for isomeric impurities.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl thiophenes, particularly those derived from 4-chlorothiophene-2-carboxylic acid, is a critical step in the development of numerous pharmaceutical and materials science compounds. However, this specific transformation presents a unique confluence of challenges: the low reactivity of a heteroaryl chloride and the potential interference of a carboxylic acid moiety.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and logically troubleshoot your reaction for optimal yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows little to no conversion of the starting material. What are the likely causes and how do I fix it?

Answer:

Failure to initiate the reaction typically points to two primary areas: inefficient oxidative addition or a deactivated catalyst. 4-Chlorothiophene is an electron-rich heteroaryl chloride, making the initial oxidative addition to the Pd(0) center the rate-limiting step and a significant activation barrier to overcome.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may lack the activity required for this challenging substrate. The electron-donating and sterically bulky ligands are essential to promote the difficult oxidative addition step.[3][4]

    • Solution A - Catalyst Choice: Employ a more robust, state-of-the-art catalyst system. Air-stable Pd(II) pre-catalysts combined with bulky, electron-rich phosphine ligands are the industry standard for this type of transformation.

      • Recommended Catalysts: Pd(OAc)₂, Pd₂(dba)₃

      • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃).[3]

    • Solution B - Rigorous Degassing: The active Pd(0) species is highly sensitive to oxygen. Incomplete removal of oxygen will oxidize the catalyst, rendering it inactive.[3]

      • Action: Before adding the catalyst, thoroughly degas your solvent and the reaction vessel containing the substrates and base. A minimum of three pump-thaw cycles under high vacuum is effective, or alternatively, bubble argon or nitrogen through the solvent for at least 30 minutes.[5]

  • Incorrect Base Selection: The base is not merely an acid scavenger; it is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[6][7] A base that is too weak or has poor solubility may not facilitate this step effectively.

    • Solution: Use a stronger, more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate for difficult couplings.[3][7] Ensure the base is finely powdered to maximize surface area.

Q2: The reaction starts, but the yield is poor and significant starting material remains. I suspect catalyst deactivation during the reaction. Why?

Answer:

This is a classic symptom of catalyst inhibition by the carboxylic acid group. Once the acidic proton is removed by the base, the resulting carboxylate is a potent ligand for palladium. This coordination can stabilize the Pd(II) intermediate, slowing down or halting the catalytic cycle.[3][8]

Potential Causes & Step-by-Step Solutions:

  • Carboxylate Poisoning: The negatively charged carboxylate can bind to the palladium center, preventing other necessary ligands from coordinating and effectively "killing" the catalyst.[8]

    • Solution A - Increase Base Equivalents: The most direct approach is to ensure the carboxylic acid is fully deprotonated and that sufficient excess base remains to drive the formation of the boronate.

      • Action: Use a minimum of 3.0 equivalents of a strong base like K₃PO₄ or Cs₂CO₃. One equivalent is consumed by your substrate, leaving two equivalents to facilitate the reaction.

    • Solution B - Protect the Carboxylic Acid: The most robust, albeit longer, strategy is to remove the interfering group entirely. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you eliminate the possibility of catalyst inhibition. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling.[8][9]

Q3: My boronic acid is decomposing, leading to the formation of an unwanted arene byproduct. What is causing this?

Answer:

You are observing protodeboronation, a common and highly problematic side reaction in Suzuki couplings.[10] In this process, the boronic acid's C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile and lowering the yield. This is often accelerated by high temperatures, excess water, and strong bases.[3][11]

Potential Causes & Step-by-Step Solutions:

  • Harsh Reaction Conditions: The combination of high heat and a strongly basic aqueous environment is ideal for promoting protodeboronation.

    • Solution A - Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).

    • Solution B - Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C) and monitor carefully.

    • Solution C - Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Boronic pinacol esters (Bpin) are significantly more resistant to protodeboronation.[3] MIDA boronates or trifluoroborate salts are even more stable alternatives for particularly sensitive substrates.[10][12]

Frequently Asked Questions (FAQs)

  • Q: What is the best "all-around" catalyst system to start with for this reaction?

    • A: A reliable starting point is Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) . This system is known for its high activity with aryl chlorides and has good functional group tolerance.[3]

  • Q: Why is a mixed solvent like Dioxane/Water or THF/Water typically used?

    • A: This combination is crucial for solubility. The organic solvent (e.g., Dioxane) dissolves the aryl chloride and the catalyst complex, while water is essential for dissolving the inorganic base (like K₃PO₄) and facilitating the formation of the active boronate species.[3][12] The ratio is critical and typically ranges from 4:1 to 10:1 organic to water.

  • Q: Do I absolutely need to protect the carboxylic acid group?

    • A: Not necessarily, but it is the most reliable strategy to avoid the issues of catalyst inhibition and potential solubility mismatches.[8] If you are performing a one-off synthesis and are willing to optimize conditions carefully (especially the base), you can often achieve acceptable yields without protection. For a scalable, robust process, protection is highly recommended.

  • Q: Can the sulfur atom in the thiophene ring poison the palladium catalyst?

    • A: While sulfur compounds are known to be potential catalyst poisons, modern phosphine ligands, especially the bulky biaryl phosphines (Buchwald ligands), create a sterically shielded and electron-rich palladium center that is highly resistant to poisoning by sulfur-containing heterocycles.[13] With the right ligand, this is rarely the primary cause of failure.

Data & Visualization

Table 1: Impact of Key Parameters on Reaction Success
ParameterSub-Optimal ChoiceConsequenceOptimized ChoiceRationale
Catalyst/Ligand Pd(PPh₃)₄Low/No Oxidative AdditionPd(OAc)₂ / SPhosElectron-rich, bulky ligand accelerates C-Cl bond activation.[3]
Base Na₂CO₃ (2 eq.)Incomplete boronate formation; Catalyst inhibitionK₃PO₄ or Cs₂CO₃ (3 eq.)Stronger base ensures full deprotonation and boronate activation.[3][7]
Boron Source Boronic AcidHigh risk of protodeboronationPinacol Boronate (BPin)Increased stability against premature decomposition.[3]
Atmosphere Air / Poor DegassingPd(0) oxidation to inactive Pd(II)Inert (Argon/Nitrogen)Protects the active Pd(0) catalyst throughout the reaction.[5]

Diagrams

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate Ar-Pd(II)-Cl(L₂) pd0->pd2_intermediate ox_add Oxidative Addition ox_add->pd2_intermediate pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_intermediate->pd2_biaryl transmetal Transmetalation transmetal->pd2_biaryl boronate Ar'-B(OR)₃⁻ boronate->transmetal base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid Ar'-B(OH)₂ pd2_biaryl->pd0 red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product substrate Ar-Cl (4-Chlorothiophene...) substrate->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material Consumed? start->q1 cause1 Cause: Inactive Catalyst System q1->cause1 No q2 Major Side Products Observed? q1->q2 Yes sol1 Solution: - Use Buchwald Ligand (SPhos) - Rigorously Degas Solvent - Check Catalyst Quality cause1->sol1 cause2 Cause: Protodeboronation q2->cause2 Yes cause3 Cause: Catalyst Inhibition (Carboxylic Acid) q2->cause3 No sol2 Solution: - Use Milder Base (K₃PO₄) - Lower Temperature - Use Boron Pinacol Ester cause2->sol2 sol3 Solution: - Increase Base to 3 eq. - Protect COOH as Ester - Change Solvent System cause3->sol3

Caption: A decision workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol assumes the use of a boronic pinacol ester for enhanced stability and reproducibility. An additional equivalent of base is included to account for the carboxylic acid.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / Water (5:1 ratio, 0.1 M concentration relative to limiting reagent)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and the finely powdered K₃PO₄.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Prepare the 5:1 Dioxane/Water solvent mixture and degas it by bubbling with argon for 30 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Briefly flush the Schlenk flask with a positive pressure of inert gas, quickly remove the septum, add the catalyst and ligand solids, and immediately reseal.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add 1M HCl to acidify the mixture (to pH ~2-3), which will protonate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Amide Coupling of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of 4-chlorothiophene-2-carboxylic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and side reactions in this specific transformation.

Introduction: The Challenge of this compound in Amide Coupling

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its thiophene core is an important pharmacophore, and the chloro- and carboxylic acid functional groups provide handles for further synthetic elaboration. However, the electron-deficient nature of the thiophene ring, influenced by the chlorine substituent, can present unique challenges during amide bond formation.[2] This guide will address the most common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes?

Several factors can contribute to poor yields in this specific amide coupling. The primary culprits often involve insufficient activation of the carboxylic acid, the nucleophilicity of the amine, and suboptimal reaction conditions.[3]

  • Incomplete Carboxylic Acid Activation: The electron-withdrawing nature of the chloro-substituted thiophene ring can impact the reactivity of the carboxylic acid. Standard coupling reagents may not be sufficient for complete activation.

  • Poor Nucleophilicity of the Amine: If your amine is sterically hindered or electron-deficient, its ability to attack the activated carboxylic acid intermediate will be diminished, leading to low conversion.[4][5]

  • Formation of a Non-Reactive Salt: A common issue in amide coupling is the acid-base reaction between the carboxylic acid and the amine, forming an ammonium carboxylate salt.[6][7] This salt is generally unreactive under standard coupling conditions.

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and preventing amide formation.[3] It is critical to use anhydrous solvents and reagents.

Q2: I'm observing a significant amount of an unknown byproduct in my reaction. What are the common side reactions?

Beyond low yield, several side reactions can plague the amide coupling of this compound.

  • Epimerization: If your amine or carboxylic acid contains a chiral center, particularly at the α-position, there is a risk of epimerization under the reaction conditions.[8][9] This is often mediated by the formation of an oxazolone intermediate.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

  • Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the amine can react with the coupling reagent itself to form a guanidinium byproduct, consuming your amine and reducing the yield of the desired amide. The order of addition of reagents is crucial to minimize this.

  • Reaction with Solvent: If using DMF as a solvent, residual dimethylamine can compete with your desired amine, leading to the formation of the corresponding dimethylamide.[10]

Q3: How can I improve the yield and minimize side reactions in my amide coupling?

Optimizing your reaction conditions is key to a successful amide coupling.

Troubleshooting Guide: Enhancing Yield and Purity

IssueRecommended SolutionMechanistic Rationale
Low Yield / No Reaction Pre-activation of the carboxylic acid: Stir the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.This ensures the formation of the active ester intermediate before the amine is introduced, preventing the formation of an unreactive ammonium carboxylate salt.[3]
Use a more potent coupling reagent: For challenging couplings, consider phosphonium salts (e.g., PyBOP) or uronium/aminium salts with additives (e.g., HATU, HCTU).[11]These reagents are generally more reactive and can overcome the reduced nucleophilicity of electron-deficient systems.
Increase reaction temperature: For sterically hindered or electron-poor amines, heating the reaction may be necessary to drive it to completion.[5][12]Provides the necessary activation energy for the nucleophilic attack.
Epimerization Incorporate racemization-suppressing additives: Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3]These additives intercept the activated intermediate to form an active ester that is less prone to oxazolone formation and subsequent racemization.
Lower the reaction temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.[3]Epimerization pathways often have a higher activation energy than the desired amide bond formation.
N-Acylurea Formation Add HOBt or NHS: When using carbodiimides like EDC, the addition of N-hydroxysuccinimide (NHS) or HOBt can trap the O-acylisourea intermediate.This forms an active ester that is more reactive towards the amine and less prone to rearrangement.
Guanidinium Byproduct Control the order of addition: Always add the amine to the pre-activated carboxylic acid solution.This minimizes the opportunity for the free amine to react directly with the coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a good starting point for the amide coupling of this compound with a primary or secondary amine.

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Protocol 2: Two-Step Procedure via an Acyl Fluoride for Hindered Substrates

For particularly challenging couplings involving sterically hindered or electron-deficient amines, an in-situ acyl fluoride formation can be effective.[5]

  • Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • In a separate flask, prepare a solution of the amine.

  • Add the solution containing the acyl fluoride to the amine.

  • The reaction may require elevated temperatures to proceed to completion. Monitor by TLC or LC-MS.[4]

Visualizing the Reaction Pathways

To better understand the potential reaction pathways and side reactions, the following diagrams illustrate the key mechanistic steps.

AmideCoupling RCOOH 4-Chlorothiophene- 2-carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActiveIntermediate + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate SideProduct2 Guanidinium Byproduct (with Uronium Reagents) CouplingReagent->SideProduct2 + Amine Base Base (e.g., DIPEA) Base->ActiveIntermediate Product Desired Amide ActiveIntermediate->Product + Amine SideProduct1 N-Acylurea (with Carbodiimides) ActiveIntermediate->SideProduct1 Rearrangement Amine Amine (R'-NH2) Amine->Product Amine->SideProduct2 SideProduct3 Epimerized Product Product->SideProduct3 Epimerization

Caption: General workflow for amide coupling and potential side reactions.

TroubleshootingFlowchart Start Low Yield or Side Products Observed CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckAmine Is the Amine Sufficiently Nucleophilic? CheckActivation->CheckAmine Yes PreActivate Implement Pre-activation Step CheckActivation->PreActivate No CheckConditions Are Reaction Conditions Optimized? CheckAmine->CheckConditions Yes StrongerReagent Use a More Potent Coupling Reagent CheckAmine->StrongerReagent No (Hindered/Electron-Poor) HeatReaction Increase Reaction Temperature CheckConditions->HeatReaction No Additives Add Racemization Suppressants (HOBt, Oxyma) CheckConditions->Additives Epimerization Observed LowTemp Lower Reaction Temperature for Chiral Substrates Additives->LowTemp

References

preventing homo-coupling in 4-chlorothiophene-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homo-Coupling Side Reactions

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of homo-coupling in cross-coupling reactions involving 4-chlorothiophene-2-carboxylic acid. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you optimize your reaction yields and streamline your purification processes.

Troubleshooting Guide: Minimizing Homo-Coupling

Homo-coupling, the undesired dimerization of a starting material, is a persistent issue that plagues many palladium-catalyzed cross-coupling reactions. It reduces the yield of the desired product and introduces structurally similar impurities that are often difficult to separate. This section addresses the most common causes and provides actionable solutions.

Problem: Significant Formation of Dimerized Byproduct Observed

You've run a cross-coupling reaction (e.g., Suzuki-Miyaura, Stille, Sonogashira) with this compound and your analysis (TLC, LC-MS, GC-MS) shows a significant peak corresponding to the dimer of your boronic acid, organostannane, or alkyne coupling partner.

Potential Cause 1: Presence of Dissolved Oxygen

Scientific Rationale: Oxygen is a primary culprit in promoting homo-coupling. It can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][2][3] These Pd(II) intermediates can then participate in a separate catalytic cycle where they react with two molecules of your nucleophilic coupling partner (e.g., boronic acid) to generate the homo-coupled dimer, regenerating Pd(0) in the process.[2][3][4] For reactions involving terminal alkynes (Sonogashira), oxygen exposure can also lead to copper-mediated oxidative homo-coupling, known as Glaser coupling.[5][6]

Recommended Action:

  • Rigorous Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly deoxygenated. The most effective method is subsurface sparging.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like Argon or Nitrogen from start to finish.[7][8]

Experimental Protocol: Nitrogen Subsurface Sparging

  • Assemble your reaction flask and add your solvent(s).

  • Insert a long needle connected to a nitrogen line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble nitrogen through the solvent for 20-30 minutes.

  • After degassing, remove the needles and proceed with adding reagents under a positive nitrogen pressure (e.g., using a nitrogen-filled balloon or a Schlenk line).

Potential Cause 2: Inappropriate Catalyst System (Precatalyst & Ligand)

Scientific Rationale: The choice of palladium source and, more critically, the ligand, is paramount for directing the reaction towards the desired cross-coupling pathway.[9][10]

  • Palladium Precatalyst: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) requires an initial reduction to the active Pd(0) state. This reduction step can sometimes be inefficient or proceed via pathways that promote homo-coupling.[2][7]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For a challenging substrate like an electron-deficient aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs) are designed to accelerate the rate-limiting oxidative addition step and the final reductive elimination step, outcompeting the side reactions that lead to homo-coupling.[9][11]

Recommended Action:

  • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[7]

  • Employ Advanced Ligands: Switch to a bulky, electron-rich ligand specifically designed for challenging cross-couplings. The choice of ligand can be the single most impactful change to suppress homo-coupling.[12][13]

  • Add a Mild Reductant: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help ensure a clean and rapid reduction to Pd(0), minimizing the concentration of free Pd(II).[4][14]

Table 1: Ligand Selection Guide for Challenging Couplings

Ligand ClassExample LigandsKey Characteristics & Use Case
Simple Triarylphosphines PPh₃, P(o-tol)₃General purpose, often ineffective for aryl chlorides and preventing homo-coupling.
Bulky Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly Recommended. Bulky and electron-rich. Accelerate oxidative addition and reductive elimination, significantly suppressing side reactions.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, thermally stable. Excellent for sterically hindered substrates and electron-poor aryl chlorides.[9]
Bidentate Phosphines dppf, XantphosOften used, but their effectiveness in suppressing homo-coupling can be substrate-dependent.[15]
Potential Cause 3: Suboptimal Base or Solvent

Scientific Rationale: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of many cross-coupling reactions.[8] An inappropriate base can lead to several issues:

  • Degradation: A base that is too strong or used in protic/aqueous media can promote the degradation of the organoboron reagent (protodeboronation), reducing its effective concentration and allowing more time for side reactions.[8]

  • Catalyst Inhibition: The carboxylate anion of your substrate (formed under basic conditions) can coordinate to the palladium center, potentially deactivating the catalyst or hindering the desired catalytic cycle.[16]

  • Solubility: The chosen solvent system must effectively dissolve all components of the reaction to ensure efficient catalysis.[6][17] Poor solubility can lead to localized high concentrations and promote side reactions.

Recommended Action:

  • Base Selection: For Suzuki reactions with carboxylic acid-containing substrates, potassium phosphate (K₃PO₄) is often a superior choice to carbonates.[8] It is a strong enough base to facilitate the reaction but is generally less harsh than hydroxides.

  • Solvent System: Use aprotic polar or ethereal solvents like 1,4-dioxane, THF, or toluene, often with a small, controlled amount of water to aid in dissolving the base and facilitating transmetalation.[2] For particularly insoluble substrates, DMF can be used, but be aware it can sometimes participate in side reactions at high temperatures.[17]

Logical Troubleshooting Workflow

Use the following decision tree to systematically troubleshoot and optimize your reaction.

G start Start: Homo-coupling Observed degas Is the reaction rigorously degassed? start->degas degas_yes Yes degas->degas_yes degas_no No degas->degas_no Implement rigorous degassing protocol (e.g., N2 sparging). catalyst What is the catalyst system? (Pd Source + Ligand) degas_yes->catalyst degas_no->catalyst catalyst_simple Simple (e.g., Pd(PPh3)4, PdCl2/PPh3) catalyst->catalyst_simple Switch to a bulky, electron-rich ligand (e.g., SPhos) and a Pd(0) source or modern precatalyst. catalyst_advanced Advanced (e.g., Buchwald Precatalyst) catalyst->catalyst_advanced base Is the base/solvent system optimal? catalyst_simple->base catalyst_advanced->base base_yes Yes base->base_yes base_no No base->base_no Switch to K3PO4 in Dioxane/H2O. Ensure proper solubility. optimize Optimize Further: - Lower Temperature - Adjust Stoichiometry - Check Reagent Purity base_yes->optimize base_no->optimize success Success: Homo-coupling Minimized optimize->success G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homo-Coupling Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA O2 Oxygen (O₂) Pd0->O2 PdII_intermediate Ar-Pd(II)L₂-X OA->PdII_intermediate Trans Transmetalation (R-M) PdII_intermediate->Trans PdII_coupled Ar-Pd(II)L₂-R Trans->PdII_coupled RE Reductive Elimination PdII_coupled->RE Product Ar-R (Desired Product) RE->Product Product->Pd0 PdII_source Pd(II) Species (from O₂ or Precatalyst) Trans2 Double Transmetalation (2x R-M) PdII_source->Trans2 PdII_dimer R-Pd(II)L₂-R Trans2->PdII_dimer RE2 Reductive Elimination PdII_dimer->RE2 RE2->Pd0 Regenerates Active Catalyst Dimer R-R (Homo-coupled Product) RE2->Dimer O2->PdII_source Oxidizes

References

Rivaroxaban Synthesis Technical Support Center: Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rivaroxaban synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during the synthesis of rivaroxaban. By understanding the causality behind experimental outcomes, you can optimize your synthetic route for improved efficiency and purity.

Troubleshooting Guide: Diagnosis and Solutions for Low Yield

This section addresses specific issues that can arise during the multi-step synthesis of rivaroxaban. We will explore the root causes of these problems and provide actionable solutions based on established chemical principles and field-proven insights.

Question 1: We are observing a low yield in the final amidation step, coupling (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one with 5-chlorothiophene-2-carbonyl chloride. What are the likely causes and how can we improve this?

Answer:

This final N-acylation is a critical step, and low yields can often be attributed to several factors ranging from reagent quality to reaction conditions.

Underlying Causes & Mechanistic Insights:

  • Poor Quality of 5-chlorothiophene-2-carbonyl chloride: Acid chlorides are highly reactive and susceptible to hydrolysis. Contamination with the corresponding carboxylic acid will not participate in the amidation and can complicate purification.

  • Suboptimal Base Selection: The choice and stoichiometry of the base are crucial. An inadequate amount of base will result in the protonation of the primary amine starting material by the HCl generated during the reaction, rendering it unreactive. Conversely, a base that is too strong or sterically hindered can lead to side reactions.

  • Side Reactions: The primary amine of your intermediate is nucleophilic, but other functionalities could potentially react under certain conditions. While less likely, prolonged reaction times or excessive temperatures could lead to undesired side reactions.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.

Troubleshooting Protocol & Optimization:

  • Verify Reagent Quality:

    • Protocol: Before use, analyze the 5-chlorothiophene-2-carbonyl chloride by ¹H NMR or FT-IR to confirm its purity and ensure the absence of significant amounts of 5-chlorothiophene-2-carboxylic acid.

    • Best Practice: If the quality is questionable, consider re-purifying the acid chloride by distillation or synthesizing it fresh from the carboxylic acid using a reagent like thionyl chloride or oxalyl chloride.

  • Optimize Base and Solvent Conditions:

    • Rationale: The base neutralizes the HCl byproduct, driving the reaction to completion. The solvent must be inert and effectively dissolve the reactants.

    • Experimental Protocol:

      • Set up parallel reactions in an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

      • Test a range of bases. Mild inorganic bases like sodium bicarbonate or potassium carbonate are often effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.

      • Vary the stoichiometry of the base from 1.1 to 2.0 equivalents.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal combination. A recent study highlighted that using sodium carbonate as an inorganic base can lead to a high-yielding, efficient, and cost-effective process[1].

  • Control Reaction Temperature:

    • Causality: Amidation reactions are typically exothermic. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during the addition of the acid chloride can minimize the formation of impurities.

    • Procedure:

      • Dissolve the amine intermediate and the base in the chosen solvent and cool the mixture in an ice bath.

      • Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride dropwise.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

Workflow for Optimizing the Final Amidation Step:

Caption: Troubleshooting workflow for low yield in the final amidation step.

Question 2: The formation of the oxazolidinone ring is proceeding with low conversion. What factors influence this cyclization, and how can we drive the reaction to completion?

Answer:

The intramolecular cyclization to form the oxazolidinone ring is a key step in many rivaroxaban syntheses. Incomplete conversion is a common hurdle.

Underlying Causes & Mechanistic Insights:

  • Inefficient Carbonyl Source: The choice of reagent to introduce the carbonyl group is critical. Reagents like carbonyldiimidazole (CDI), phosgene derivatives (e.g., triphosgene), or chloroformates must be highly reactive to facilitate the cyclization. The use of highly toxic reagents like phosgene also presents significant safety and handling challenges[2].

  • Leaving Group Ability: The efficiency of the cyclization depends on the nature of the leaving group on the intermediate. A better leaving group will promote a faster and more complete reaction.

  • Reaction Kinetics: Temperature and reaction time play a significant role. The reaction may require elevated temperatures to overcome the activation energy barrier for cyclization.

Troubleshooting Protocol & Optimization:

  • Screening Carbonylating Agents:

    • Rationale: Different carbonylating agents have varying reactivities and may be better suited for specific substrates or conditions.

    • Protocol:

      • If using a milder reagent like CDI, ensure it is of high purity and used in at least stoichiometric amounts.

      • Consider more reactive but also more hazardous alternatives like triphosgene (a safer solid substitute for phosgene gas) if yields remain low. The use of bis(trichloromethyl) carbonate has been shown to be effective[3].

      • When using triphosgene, the reaction must be performed with caution in a well-ventilated fume hood, and a base is required to neutralize the HCl generated.

  • Solvent and Temperature Optimization:

    • Causality: The polarity and boiling point of the solvent can significantly impact reaction rates.

    • Experimental Design: A design of experiments (DoE) approach can be beneficial here.

      • Solvents to Screen: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can facilitate the reaction. Toluene has also been reported as an effective solvent[3].

      • Temperature Range: Screen temperatures from room temperature up to the boiling point of the chosen solvent.

      • Monitoring: Use HPLC to track the disappearance of the starting material and the formation of the oxazolidinone product to determine the optimal conditions.

Data Summary: Impact of Carbonyl Source on Cyclization

Carbonylating AgentRelative ReactivityKey Considerations
Carbonyldiimidazole (CDI)ModerateSafer to handle; may require higher temperatures or longer reaction times.
TriphosgeneHighHighly effective but requires stringent safety precautions due to the in situ generation of phosgene.
ChloroformatesVariableReactivity depends on the ester group; can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in rivaroxaban synthesis, and how can they be minimized?

A1: Process-related impurities are a primary concern as they can affect the final drug's purity, safety, and efficacy[4]. Common impurities include:

  • Unreacted Intermediates: The most straightforward impurities to address through optimization of reaction conditions (time, temperature, stoichiometry).

  • Side-Reaction Products: For example, in the formation of the oxazolidinone ring, temperature control is critical to prevent the formation of oxazinol impurities[3].

  • Enantiomeric Impurity: The (R)-enantiomer of rivaroxaban is an impurity that must be controlled. Its presence often stems from the chiral purity of the starting materials[5][6][7]. Using highly enantiomerically pure starting materials is the most effective way to minimize this impurity.

  • Degradation Products: Rivaroxaban can degrade under harsh pH, oxidative, or photolytic conditions[4]. Proper handling and storage of intermediates and the final product are crucial.

Minimizing these impurities involves a multi-faceted approach: using high-purity starting materials, optimizing reaction conditions for each step, and implementing robust purification methods like crystallization for both intermediates and the final API[8].

Q2: How critical is the quality of the starting material, 4-(4-aminophenyl)morpholin-3-one?

A2: The purity of this key starting material is paramount. Impurities in this building block will be carried through the synthesis, leading to a complex impurity profile in the final product that can be challenging and costly to remove[9]. It is essential to either source this material from a reputable supplier with a detailed certificate of analysis or to purify it in-house before use.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress and identifying impurities?

A3: Yes, a robust analytical strategy is crucial for a successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, quantifying yields, and identifying and quantifying impurities[10][11]. A validated, stability-indicating HPLC method is essential for quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and the final product, as well as for characterizing isolated impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparing batches of materials.

Logical Relationship of Key Synthetic Stages and Potential Issues:

Rivaroxaban_Synthesis_Logic Start_Materials Starting Materials (e.g., 4-(4-aminophenyl)morpholin-3-one) Epoxide_Opening Epoxide Ring Opening Start_Materials->Epoxide_Opening Impurity_Issue Impurity carry-over Start_Materials->Impurity_Issue Cyclization Oxazolidinone Formation Epoxide_Opening->Cyclization Epoxide_Issue Low Conversion/ Side Reactions Epoxide_Opening->Epoxide_Issue Amine_Formation Amine Deprotection/Formation Cyclization->Amine_Formation Cyclization_Issue Low Yield/ Incomplete Reaction Cyclization->Cyclization_Issue Final_Amidation Final Amidation Amine_Formation->Final_Amidation Amine_Issue Difficult Deprotection/ Byproducts Amine_Formation->Amine_Issue Rivaroxaban Rivaroxaban Final_Amidation->Rivaroxaban Amidation_Issue Low Yield/ Impurity Formation Final_Amidation->Amidation_Issue

References

Technical Support Center: Removal of Polychlorinated Impurities from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] However, their synthesis, particularly through electrophilic substitution reactions, can often lead to the formation of polychlorinated impurities. These byproducts can be challenging to separate due to their similar physical properties to the desired product and can negatively impact downstream applications and biological activity. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and remove these persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common polychlorinated impurities encountered in thiophene derivative synthesis?

A1: The most prevalent polychlorinated impurities are typically isomers of the desired product with chlorine atoms at different positions on the thiophene ring. For instance, in the chlorination of 2-substituted benzothiophenes, C3-chlorinated products are common, but bis-chlorinated derivatives can also form.[4] Additionally, residual starting materials and polychlorinated precursors can also be present.

Q2: Why are polychlorinated impurities difficult to remove?

A2: The difficulty in separating polychlorinated impurities arises from their similar physical and chemical properties to the target thiophene derivative. These include comparable boiling points, solubilities, and polarities, which makes standard purification techniques like distillation and recrystallization less effective.[5][6]

Q3: What are the primary methods for removing polychlorinated impurities from thiophene derivatives?

A3: The most effective methods for purifying thiophene derivatives from polychlorinated impurities are column chromatography, recrystallization, and distillation (often under vacuum).[5][7] The choice of method depends on the specific properties of the compounds and the scale of the purification.

Q4: How can I detect the presence of polychlorinated impurities in my sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for detecting and quantifying polychlorinated impurities.[8] HPLC is often preferred for its ability to analyze samples at ambient temperatures, which is crucial for thermally sensitive compounds.[8] GC-Mass Spectrometry (GC-MS) can also be used for identification.[4]

Q5: Are there any safety concerns when handling polychlorinated thiophene derivatives?

A5: Yes, many chlorinated organic compounds can be hazardous. It is crucial to handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of thiophene derivatives from polychlorinated impurities.

1. Column Chromatography

Column chromatography is a versatile technique for separating compounds with similar polarities.[7]

Problem: Poor separation of the desired product and chlorinated impurities.

Possible Cause Solution
Inappropriate Solvent System Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase. A common starting point for thiophene compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] Modifying the eluent with a small amount of a third solvent can sometimes improve separation.[13]
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution.
Incorrect Column Dimensions For difficult separations, use a longer, narrower column to increase the number of theoretical plates and enhance resolution.[7]
Flow Rate Too High A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation.

Problem: Degradation of the thiophene derivative on the silica gel column.

Possible Cause Solution
Acidic Nature of Silica Gel Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[7] Deactivate the silica gel by treating it with a base, such as triethylamine (1-2% in the eluent), to neutralize acidic sites.[7]
Prolonged Contact Time Minimize the time the compound spends on the column by running the chromatography as quickly as possible without compromising separation.[7]
Alternative Stationary Phase Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[7]
2. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[7]

Problem: The product and impurity co-crystallize.

Possible Cause Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at all temperatures.[14] Conduct small-scale solubility tests with a variety of solvents to find the optimal one.
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]
Insufficient Solvent Using too little solvent can cause the impurity to precipitate along with the product. Ensure enough solvent is used to keep the impurity dissolved even at low temperatures.

Problem: Oily product or no crystal formation.

Possible Cause Solution
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
Incorrect Solvent System If a single solvent is not effective, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[14]
3. Distillation

Vacuum distillation is often employed for purifying liquid thiophene derivatives, especially those that are sensitive to high temperatures.[5][6]

Problem: Poor separation of product and impurity with similar boiling points.

Possible Cause Solution
Inefficient Distillation Column Use a fractional distillation column with a high number of theoretical plates, such as a Vigreux or packed column, to improve separation efficiency.[5]
Unstable Vacuum Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations in pressure will affect the boiling points and separation.[6]
Heating Rate Too High A slow and steady heating rate allows for proper equilibration between the liquid and vapor phases in the column.[5]

Problem: Product decomposition during distillation.

Possible Cause Solution
High Temperature The compound may be thermally labile. Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.[5][6]
Presence of Acidic or Basic Impurities Trace amounts of acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider a pre-purification step, such as a wash with a dilute base or acid, followed by drying.
Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

Caption: A decision-making workflow for selecting the appropriate purification method.

Protocol 1: Column Chromatography for a Solid Thiophene Derivative
  • Slurry Preparation: Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution to create a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (determined by TLC analysis).

  • Loading: Carefully add the dried slurry containing the crude product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid product.

Protocol 2: Recrystallization of a Solid Thiophene Derivative
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath to observe crystal formation.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[14]

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 3: Vacuum Distillation of a Liquid Thiophene Derivative
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractional distillation column (if necessary), a condenser, a receiving flask, and a vacuum source with a pressure gauge.[6]

  • Charging the Flask: Place the crude liquid thiophene derivative into the distillation flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring all joints are properly sealed.[6]

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.[6]

  • Fraction Collection: Collect any initial low-boiling fractions, which may contain residual solvents or more volatile impurities.

  • Product Collection: Collect the main fraction that distills at a constant temperature and pressure.[6]

  • Analysis: Analyze the purity of the collected fractions using GC or HPLC.[8]

Logical Relationships in Troubleshooting

TroubleshootingLogic Impurity {Impurity Detected|Polarity, Boiling Point, Solubility} Method {Purification Method|Chromatography, Recrystallization, Distillation} Impurity->Method dictates choice Problem {Problem Encountered|Poor Separation, Degradation, Low Yield} Method->Problem can lead to Solution {Solution|Optimize Conditions, Change Method, Pre-purify} Problem->Solution requires Solution->Method refinement of

Caption: The logical flow of identifying and resolving purification challenges.

References

Technical Support Center: Enhancing the Solubility of 4-Chlorothiophene-2-Carboxylic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the limited solubility of 4-chlorothiophene-2-carboxylic acid. As a key building block in pharmaceutical and agrochemical synthesis, optimizing its solubility is paramount for achieving efficient, reproducible, and scalable reactions. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The limited solubility of this compound stems from a combination of its molecular structure: a rigid, planar thiophene ring and a polar carboxylic acid group.[1][2] This duality creates solubility challenges. In non-polar solvents, the polar carboxylic acid group hinders dissolution. Conversely, in highly polar protic solvents like water, the hydrophobic thiophene ring limits solubility, especially at neutral or acidic pH.[3]

  • Expert Insight: The crystalline lattice energy of the solid also plays a significant role. Strong intermolecular hydrogen bonds between the carboxylic acid groups in the solid state must be overcome by solvent-solute interactions for dissolution to occur.[4] If the solvent cannot effectively disrupt this crystal lattice, the compound will remain insoluble.

Q2: I'm running an amide coupling reaction. What is the best initial approach to ensure my starting material dissolves?

A2: For amide coupling reactions, which are frequently performed with this substrate, the choice of an appropriate aprotic polar solvent is critical.

  • Primary Recommendation: Start with solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) . These solvents are generally effective at dissolving both the carboxylic acid and the amine coupling partner, as well as common coupling reagents like EDC or HATU.[5][6][7]

  • Causality: Aprotic polar solvents like DMF have a high dielectric constant and can effectively solvate the polar carboxylic acid group without interfering with the reaction through proton donation.[][9] This creates a homogeneous environment, which is essential for efficient reaction kinetics. Heterogeneous (undissolved) reactions are often slow, incomplete, and difficult to monitor.

See Protocol 1 for a systematic approach to solvent screening for amide coupling reactions.

Q3: My reaction requires aqueous conditions, but this compound has poor water solubility. How can I overcome this?

A3: The most effective strategy to enhance aqueous solubility is through deprotonation of the carboxylic acid to form a highly soluble carboxylate salt.[2]

  • Mechanism of Action: By adding a suitable base, the acidic proton of the carboxylic acid group is removed, forming the corresponding carboxylate anion. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in water solubility. The pKa of most aromatic carboxylic acids is in the range of 4-5, meaning a pH above 6 will ensure near-complete conversion to the soluble salt form.[4]

  • Practical Steps:

    • Suspend the this compound in water or an aqueous buffer.

    • Add a base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) dropwise until the solid dissolves completely.[5]

    • This creates a clear, homogeneous solution of the carboxylate salt, which is now ready for subsequent reaction steps.

See Protocol 2 for a detailed methodology on in situ salt formation.

Q4: I've tried a single solvent without success. Can a solvent mixture (co-solvent system) improve solubility?

A4: Absolutely. Using a co-solvent system is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[10][11] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (like water or another organic solvent), modifies the overall polarity of the medium to better match the solute.[12]

  • How it Works: Co-solvents work by reducing the intermolecular attraction of the primary solvent. For example, adding ethanol or DMSO to water disrupts the strong hydrogen-bonding network of water, making the environment less polar and more "hospitable" to the hydrophobic thiophene ring of your molecule.[][13] This synergistic effect allows for the dissolution of compounds that are poorly soluble in either pure solvent alone.

  • Common Co-Solvent Systems:

    • For near-aqueous reactions: Water/Ethanol, Water/DMSO, Water/PEG 400.[]

    • For organic reactions: Dichloromethane (DCM)/DMF, Toluene/Acetonitrile. The addition of a small amount of a highly polar solvent like DMF can often solubilize a compound in a less polar bulk solvent.

See Protocol 3 for guidance on developing an effective co-solvent system.

Data Summary & Visualization

To aid in your experimental design, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.

Solvent ClassSolvent NameQualitative SolubilityRationale / Key Insight
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleExcellent choice for many reactions (e.g., amide couplings). Solvates both polar and non-polar parts of the molecule.[5][6]
Dimethyl Sulfoxide (DMSO)SolubleHigh polarity, good for dissolving many organic compounds. Can be difficult to remove post-reaction.[]
Acetonitrile (MeCN)SolubleGood general-purpose solvent, often used in coupling reactions and is easier to remove than DMF or DMSO.[6][7]
Ethers Tetrahydrofuran (THF)Moderately SolubleCan be effective, but solubility may be limited. Often used in organometallic reactions.
Halogenated Dichloromethane (DCM)Sparingly SolubleGenerally a poor solvent on its own due to lower polarity but can be effective in a co-solvent system.[5]
Alcohols Methanol / EthanolSparingly SolubleThe hydroxyl group can hydrogen bond, but the overall polarity may not be optimal for the thiophene ring.[3]
Aqueous Water (pH < 6)InsolubleThe hydrophobic thiophene ring dominates, preventing dissolution.[14]
Aqueous Base (pH > 7)SolubleForms a highly soluble carboxylate salt.[2]
Logical Workflow for Troubleshooting Solubility

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

Solubility_Workflow cluster_start Initial State cluster_reaction_type Step 1: Define Reaction Type cluster_aqueous Aqueous Path cluster_organic Organic Path cluster_cosolvent Troubleshooting cluster_end Result Start This compound (Solid) ReactionType Aqueous or Organic Reaction? Start->ReactionType AqueousPath Use In Situ Salt Formation (See Protocol 2) ReactionType->AqueousPath Aqueous OrganicPath Select Aprotic Polar Solvent (e.g., DMF, MeCN) ReactionType->OrganicPath Organic Base Add Base (e.g., NaOH, K₂CO₃) to pH > 7 AqueousPath->Base Action Success Homogeneous Reaction Mixture AqueousPath->Success CheckSol Is it fully soluble? OrganicPath->CheckSol CoSolvent Develop Co-Solvent System (See Protocol 3) CheckSol->CoSolvent No CheckSol->Success Yes Heat Apply Gentle Heating (e.g., 40-50 °C) CoSolvent->Heat If needed CoSolvent->Success

Caption: Decision tree for selecting a solubility strategy.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Amide Coupling

This protocol provides a method for quickly identifying a suitable solvent for an amide coupling reaction involving this compound.

  • Preparation: In separate small, dry vials, place a small, equivalent amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (DMF, MeCN, THF, DCM).

  • Observation: Agitate each vial at room temperature for 2-3 minutes. Visually inspect for complete dissolution.

  • Amine Addition: To the vials that showed complete dissolution, add the corresponding molar equivalent of your amine coupling partner. Observe if any precipitation occurs.

  • Selection: The optimal solvent is one in which both the carboxylic acid and the amine remain fully dissolved. If multiple solvents work, consider factors like boiling point (for ease of removal) and compatibility with your coupling reagents.

Protocol 2: In Situ Salt Formation for Improved Aqueous Solubility

This protocol details the steps to solubilize the acid in an aqueous medium prior to reaction.

  • Suspension: Add the this compound (1.0 eq) to the reaction vessel containing water or the desired aqueous buffer.

  • Base Preparation: Prepare a 1 M solution of a suitable base (e.g., NaOH or K₂CO₃).

  • Titration: While stirring the suspension vigorously, add the base solution dropwise.

  • Endpoint Determination: Continue adding the base until all the solid material has dissolved, resulting in a clear solution. Monitor the pH to ensure it is in the desired range (typically >7) for maintaining solubility.

  • Reaction Initiation: The resulting aqueous solution of the carboxylate salt is now ready for the addition of other reagents.

Protocol 3: Implementing a Co-Solvent System

This protocol outlines how to find an effective co-solvent mixture when a single solvent fails.

  • Initial Dissolution: Dissolve/suspend the this compound in a minimal amount of the "better" solvent (the one in which it shows at least partial solubility, e.g., DMF).

  • Co-Solvent Addition: Slowly add the second, "poorer" solvent (e.g., DCM or Toluene) to the mixture while stirring.

  • Observation: Continue adding the second solvent until you reach the desired solvent ratio for your reaction, or until you observe the first signs of precipitation (cloudiness).

  • Optimization: If precipitation occurs, add a small amount more of the "better" solvent until the solution becomes clear again. This helps identify the boundary of solubility for that specific ratio.

  • Heating: Gentle warming (e.g., to 40-50 °C) can often increase the solubility limit and can be employed if compatible with the reaction's requirements.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-chlorothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Core Synthetic Strategy & Workflow

The most prevalent and adaptable method for synthesizing this compound is through the regioselective metalation of 4-chlorothiophene, followed by quenching with an electrophilic carbon dioxide source. This process, while powerful, requires meticulous control over reaction parameters to achieve high yield and purity.

The general workflow involves the deprotonation of 4-chlorothiophene at the C2 position using a strong organometallic base, creating a potent nucleophile that is then trapped with CO₂.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Assemble Dry Glassware Under Inert Atmosphere (N₂ or Ar) reagents Prepare Anhydrous Solvents (THF) & Reagents start->reagents dissolve Dissolve 4-Chlorothiophene in Anhydrous THF reagents->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_base Add Organolithium Reagent (e.g., n-BuLi) Dropwise cool->add_base stir Stir for 30-60 min to Ensure Complete Lithiation add_base->stir quench Quench with Excess Solid CO₂ (Dry Ice) stir->quench warm Warm to Room Temperature quench->warm acidify Acidify with Aqueous HCl to pH 1-2 warm->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract purify Purify via Recrystallization extract->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound specifically?

The principal challenge is achieving high regioselectivity. The thiophene ring has two α-positions (C2 and C5) that are significantly more acidic and reactive than the β-positions. In 4-chlorothiophene, the C5 proton is generally the most acidic, meaning deprotonation will preferentially occur there. Directing the carboxylation to the C2 position requires careful selection of reagents and conditions to overcome this inherent reactivity preference.

Q2: How does the chloro-substituent at the C4 position influence the reaction?

The C4-chloro group is electron-withdrawing, which acidifies the adjacent C3 and C5 protons. This electronic effect further complicates selective deprotonation at C2. Furthermore, under strongly basic conditions, the chloro-substituent can participate in a side reaction known as "halogen dance," where the halogen appears to migrate to a different position on the ring, leading to a mixture of unwanted isomers[1].

Q3: What is "halogen dance," and how can it be minimized?

"Halogen dance" is a base-induced intramolecular halogen migration, which is a known issue in the chemistry of halogenated heterocycles. For 4-chlorothiophene, a very strong base like Lithium Diisopropylamide (LDA) can deprotonate the ring, and the resulting intermediate can rearrange to move the chlorine atom, often to a thermodynamically more stable position, before carboxylation occurs[1].

To minimize this:

  • Use a Milder Base: Consider using n-butyllithium (n-BuLi) instead of LDA, as it can be less prone to inducing this rearrangement under carefully controlled conditions.

  • Lower the Temperature: Conducting the reaction at extremely low temperatures (e.g., strictly at -78 °C or even lower) can kinetically disfavor the halogen migration pathway[1].

  • Alternative Routes: If halogen dance is persistent, a Grignard-based approach starting from 4-chloro-2-bromothiophene can enforce regioselectivity, as the Grignard reagent forms specifically at the C-Br bond[2].

Q4: My yields are consistently low. What are the most common culprits?

Low yields in organometallic reactions are often traced back to a few key areas:

  • Atmospheric Contamination: Organolithium reagents are extremely reactive towards moisture and oxygen. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and a positive pressure of an inert gas (Nitrogen or Argon) is maintained throughout the experiment[3].

  • Inactive Reagents: n-BuLi and other organolithiums degrade over time. It is crucial to titrate the reagent before use to determine its exact molarity.

  • Inefficient Carboxylation: The reaction between the lithiated thiophene and CO₂ can be inefficient. Adding the organolithium solution to a well-stirred slurry of freshly crushed, high-quality dry ice in THF ("inverse addition") often improves yields compared to bubbling CO₂ gas[4].

  • Proton Scrambling: The carboxylic acid product is acidic. If generated in the presence of unreacted lithiated thiophene, it can be deprotonated, quenching the reactive intermediate. Using a slight excess of the lithiating agent and ensuring a rapid, overwhelming quench with CO₂ can mitigate this[4].

Section 3: Troubleshooting Guide

Problem 1: Analysis shows only starting material (4-chlorothiophene) is present after the reaction.

  • Possible Cause: Failure of the lithiation step.

  • Expert Analysis & Solution: This almost always points to an issue with the organolithium reagent or atmospheric contamination.

    • Action 1: Verify Reagent Activity. Titrate your n-butyllithium solution immediately before setting up the reaction. A common method is using diphenylacetic acid in THF. If the molarity is significantly lower than stated on the bottle, acquire a fresh bottle.

    • Action 2: Rigorous Anhydrous Technique. Re-evaluate your experimental setup. Ensure syringes and needles are dried in an oven. Use a fresh bottle of anhydrous THF from a reputable supplier. Purge the reaction flask thoroughly with inert gas before adding solvent[3].

    • Action 3: Temperature Control. While less likely to cause zero conversion, ensure your cooling bath is maintained at or below -78 °C during base addition and stirring. Temperatures above -60 °C can lead to reagent decomposition or side reactions[2].

Problem 2: My final product is a mixture of this compound and its 5-carboxylic acid isomer.

  • Possible Cause: Lack of regioselectivity during lithiation or "halogen dance."

  • Expert Analysis & Solution: This is the core challenge of this synthesis. The C5 position is electronically favored for deprotonation.

    • Action 1: Re-evaluate the Base. If using LDA, the risk of halogen dance is higher[1]. Switch to n-BuLi. The coordination of the lithium ion is key.

    • Action 2: Add a Chelating Agent. Adding an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of n-BuLi, sometimes improving regioselectivity by forming a more structured reactive complex[5][6]. This must be empirically tested.

    • Action 3: Change the Synthetic Strategy. The most robust solution for perfect regioselectivity is to start with a substrate that forces the desired outcome. Begin with 2,4-dichlorothiophene or 4-chloro-2-bromothiophene. A lithium-halogen exchange with n-BuLi at -78 °C will selectively occur at the more reactive C-Br bond, allowing for subsequent carboxylation exclusively at the C2 position[3].

Problem 3: A significant amount of a non-polar byproduct is isolated, and my desired acid yield is low.

  • Possible Cause: Premature quenching or side reactions of the organolithium intermediate.

  • Expert Analysis & Solution: If the lithiation is successful but the carboxylation is not, the thienyllithium intermediate may be reacting through other pathways.

    • Action 1: Optimize the CO₂ Quench. Do not bubble CO₂ gas from a cylinder unless you have a high-quality drying train, as this can introduce moisture. The most reliable method is to pour the cold (-78 °C) thienyllithium solution via cannula into a separate flask containing a large excess (~10 equivalents) of freshly crushed dry ice in anhydrous THF[7]. This ensures the CO₂ is anhydrous and present in overwhelming excess.

    • Action 2: Check Solvent Compatibility. While THF is standard, prolonged reaction times or elevated temperatures can lead to the deprotonation of THF by strong bases, which consumes the reagent and introduces byproducts[4]. Ensure the lithiation time is sufficient but not excessive (typically 30-60 minutes is adequate).

G cluster_sm cluster_nosm cluster_isomers cluster_other start Reaction Outcome: Low Yield or Impure Product q1 TLC/LCMS Analysis: Is Starting Material (SM) Present? start->q1 q1_yes YES q1->q1_yes High SM q1_no NO q1->q1_no Low/No SM cause_sm Likely Cause: Lithiation Failure q1_yes->cause_sm sol_sm1 Solution 1: Titrate n-BuLi Reagent cause_sm->sol_sm1 sol_sm2 Solution 2: Ensure Rigorously Anhydrous Conditions cause_sm->sol_sm2 q2 Analysis: Are Isomeric Byproducts Present? q1_no->q2 q2_yes YES q2->q2_yes Isomers Detected q2_no NO q2->q2_no No Isomers cause_isomers Likely Cause: Poor Regioselectivity or 'Halogen Dance' q2_yes->cause_isomers sol_isomers1 Solution 1: Lower Temperature During Lithiation cause_isomers->sol_isomers1 sol_isomers2 Solution 2: Change Base (e.g., avoid LDA) cause_isomers->sol_isomers2 sol_isomers3 Solution 3: Use 4-chloro-2-bromothiophene for selective Li-Br exchange cause_isomers->sol_isomers3 cause_other Likely Cause: Inefficient CO₂ Quench or Degradation q2_no->cause_other sol_other1 Solution 1: Use 'Inverse Addition' Quench (add to excess dry ice) cause_other->sol_other1 sol_other2 Solution 2: Check Dry Ice Quality (must be fresh) cause_other->sol_other2

Caption: Troubleshooting decision tree for optimizing the synthesis.

Section 4: Key Protocols and Data
Protocol 1: Regioselective Lithiation and Carboxylation

This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety protocols.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: Under a positive flow of nitrogen, add 4-chlorothiophene (1.0 eq) to anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes. The solution may change color.

  • Quenching: In a separate flame-dried flask, prepare a vigorously stirred slurry of freshly crushed dry ice (8-10 eq) in anhydrous THF.

  • Addition: Transfer the cold thienyllithium solution from the first flask to the dry ice slurry via a cooled cannula under positive nitrogen pressure.

  • Workup: Allow the reaction mixture to warm slowly to room temperature. The excess dry ice will sublime. Quench carefully with 1 M HCl (aq) until the pH is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound[8].

Table 1: Comparison of Common Metalation Conditions
Parametern-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)Grignard Reagent (from 2-Br precursor)
Mechanism Deprotonation (C-H Lithiation)[5]Deprotonation (C-H Lithiation)[6]Halogen-Metal Exchange (C-Br)[9]
Typical Temp. -78 °C-78 °C to -90 °C0 °C to Room Temp
Solvent THF, Diethyl EtherTHFTHF, Diethyl Ether
Key Advantage Commercially available, strong base.Non-nucleophilic, very strong base.Excellent regioselectivity at the C2 position.
Key Disadvantage Can exhibit poor regioselectivity (C5 vs C2).High risk of inducing "halogen dance"[1].Requires a specific 4-chloro-2-bromothiophene starting material.
Best For General purpose, when moderate regioselectivity is acceptable.Situations requiring a non-nucleophilic base (less ideal for this specific target).Applications requiring the highest isomeric purity.

References

Technical Support Center: Navigating the Stability of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-chlorothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address the common stability challenges and experimental hurdles encountered with this reagent, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to decarboxylation under certain conditions, potential for degradation in strongly acidic or basic media, and sensitivity to prolonged exposure to heat and light. While generally stable under recommended storage conditions, deviations can lead to the formation of impurities that may compromise downstream reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its purity and reactivity, this compound should be stored in a cool, dark, and dry environment, ideally between 2-8°C.[1][2] It is crucial to keep the container tightly sealed under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and atmospheric oxygen.

Q3: I've noticed a discoloration in my sample of this compound. What could be the cause?

A3: Discoloration, such as yellowing or darkening, is often an indicator of degradation. This can be initiated by exposure to light, air (oxidation), or trace impurities. It is advisable to perform an analytical check, such as ¹H NMR or HPLC, to assess the purity of the material before use.

Q4: Is this compound prone to decarboxylation?

A4: Thiophene-2-carboxylic acids are generally more resistant to decarboxylation than their furan and pyrrole counterparts due to the higher resonance stability of the thiophene ring.[3] However, decarboxylation can be induced under forcing conditions, such as prolonged heating in a strong acidic medium.[4] The electron-withdrawing nature of the chloro substituent at the 4-position is unlikely to make it significantly more labile to decarboxylation under normal synthetic conditions.

Troubleshooting Guide for Experimental Applications

This section provides detailed guidance on specific issues that may arise during the use of this compound in common synthetic transformations.

Issue 1: Low or No Yield in Amide Coupling Reactions

Amide bond formation is a primary application of this compound. Low yields can be frustrating, and the root cause often lies in one of several key areas.

Q: I am getting a low yield in my amide coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A: Low yields in amide coupling reactions involving this compound can stem from several factors, including incomplete activation of the carboxylic acid, poor solubility of the starting materials, or side reactions. A systematic approach to troubleshooting is recommended.

G start Low Yield in Amide Coupling solubility Check Solubility of Starting Materials (Acid and Amine) start->solubility activation Review Carboxylic Acid Activation Step solubility->activation Solubility OK solubility_no Poor Solubility - Change solvent (e.g., DMF, NMP, DMSO) - Gently warm the reaction mixture - Use a more soluble salt form of the amine solubility->solubility_no Issue Found conditions Evaluate Reaction Conditions activation->conditions Activation OK activation_no Incomplete Activation - Increase equivalents of coupling reagent - Pre-activate the carboxylic acid - Switch to a more potent coupling reagent (e.g., HATU, COMU) activation->activation_no Issue Found side_reactions Investigate Potential Side Reactions conditions->side_reactions Conditions OK conditions_no Suboptimal Conditions - Check for moisture (use anhydrous solvents) - Optimize base (non-nucleophilic, e.g., DIPEA) - Adjust temperature (some couplings benefit from cooling or heating) conditions->conditions_no Issue Found side_reactions_no Side Reactions - Check for racemization (use additives like HOBt, Oxyma) - Potential for nucleophilic attack on the thiophene ring (unlikely but possible with potent nucleophiles) side_reactions->side_reactions_no Issue Found success Improved Yield side_reactions->success Issue Resolved solubility_no->activation activation_no->conditions conditions_no->side_reactions side_reactions_no->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Protocols and Explanations:

  • Solubility: this compound has limited solubility in some common organic solvents. If a milky white suspension forms upon addition of reagents, poor solubility is a likely culprit.[5]

    • Protocol 1: Solvent Screening: If using solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with poor results, consider switching to more polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). Be aware that DMSO can sometimes be incompatible with certain coupling reagents.

  • Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo amidation.

    • Protocol 2: Pre-activation: Dissolve the this compound (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in anhydrous DMF. Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester before adding the amine (1.0 eq.). This prevents the amine from reacting with the coupling reagent directly.[6][7]

  • Side Reactions:

    • Racemization: While not an issue for this compound itself, if you are coupling it with a chiral amine, racemization can be a concern. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress this side reaction.[6]

    • N-acylurea formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The inclusion of HOBt or a similar additive can trap the O-acylisourea to form a more reactive activated ester, minimizing this side reaction.[2][8]

Coupling ReagentCommon SolventsKey Considerations
EDC/HOBtDMF, DCMCost-effective, but can lead to N-acylurea formation.
HATU/DIPEADMF, NMPHighly efficient, especially for hindered substrates. More expensive.
PyBOP/DIPEADMF, DCMEffective, but produces carcinogenic HMPA as a byproduct.
T3PEthyl acetate, THFBroadly applicable, easy work-up as byproducts are water-soluble.
Issue 2: Suspected Degradation of the Starting Material

If you suspect your sample of this compound has degraded, it is crucial to confirm this before proceeding with your reaction.

Q: My reaction is failing, and I suspect my this compound has degraded. How can I confirm this and what should I look for?

A: Degradation can be assessed by a combination of visual inspection and analytical techniques. The primary degradation pathways to consider are decarboxylation and ring opening, although the latter is less common under typical laboratory conditions.

G start This compound decarboxylation Decarboxylation start->decarboxylation Heat, Strong Acid ring_opening Ring Opening start->ring_opening UV Light oxidation Oxidation start->oxidation Strong Oxidizing Agents decarboxylation_product 3-Chlorothiophene + CO₂ decarboxylation->decarboxylation_product ring_opening_products Complex mixture of acyclic sulfur compounds ring_opening->ring_opening_products oxidation_products Thiophene-S-oxide derivatives oxidation->oxidation_products

Caption: Potential degradation pathways for this compound.

Analytical Protocols for Purity Assessment:

  • ¹H NMR Spectroscopy: This is a quick and effective method to check for the presence of the decarboxylated impurity, 3-chlorothiophene.

    • Protocol 3: ¹H NMR Analysis: Dissolve a small sample (5-10 mg) of your this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum of the pure compound should show two doublets in the aromatic region. The presence of new signals, particularly a different set of aromatic protons corresponding to 3-chlorothiophene, would indicate decarboxylation. The carboxylic acid proton is typically a broad singlet far downfield (>10 ppm).[9]

  • HPLC Analysis: High-performance liquid chromatography is an excellent tool for quantifying the purity of your sample and detecting the presence of impurities.

    • Protocol 4: Reverse-Phase HPLC Analysis: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile can be used to separate this compound from its potential impurities.[5][10] A fresh, high-purity standard should be used as a reference. The appearance of new peaks, especially a less polar peak that could correspond to 3-chlorothiophene, is indicative of degradation.

References

Technical Support Center: 4-Chlorothiophene-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 4-chlorothiophene-2-carboxylic acid. This document provides practical, field-tested advice to help researchers, scientists, and drug development professionals navigate the common challenges encountered during the work-up and purification of this important chemical intermediate. The guidance herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Safety First: Essential Handling Precautions

Before commencing any work, it is critical to be aware of the hazards associated with this compound. It is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] In some cases, it is also listed as harmful if swallowed.[1]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]

  • Ventilation: Handle the solid compound and all solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][4]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that can arise during the isolation and purification of this compound.

Q1: I've acidified the basic aqueous solution, but my product isn't precipitating. What should I do?

This is a frequent issue, often stemming from solubility effects. The goal of acidification is to lower the pH well below the pKa of the carboxylic acid, converting the water-soluble carboxylate salt back into the less soluble neutral form. If precipitation fails, consider the following causes and solutions.[6]

Causality & Solutions:

  • Insufficient Acidification: The pH may not be low enough. Use a pH meter or pH paper to confirm the aqueous phase is strongly acidic (pH 1-2). A patent for a related synthesis specifies adjusting the pH to this range with concentrated HCl to ensure complete precipitation.[7] If the pH is too high, add more acid dropwise.

  • Solution is Too Dilute: If the concentration of your product is below its solubility limit even in acidic water, it will not precipitate.

    • Solution A (Concentration): If your product is not heat-sensitive, you can gently remove some of the water under reduced pressure (rotoevaporation) to increase the concentration.

    • Solution B ("Salting Out"): Increase the ionic strength of the aqueous phase to decrease the solubility of the organic product. Add solid sodium chloride (NaCl) to the solution until it is saturated.[8] This reduces the ability of water molecules to solvate the carboxylic acid, often inducing precipitation.

  • Presence of Co-solvents: If residual water-miscible organic solvents (e.g., ethanol, THF) from the reaction remain, they can increase the product's solubility. It is best practice to remove such solvents by rotary evaporation before the initial aqueous work-up.[9]

  • Supersaturation: The solution may be supersaturated.

    • Solution A (Scratching): Gently scratch the inside of the flask with a glass stirring rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the solution to initiate crystallization.

  • Cooling: Lowering the temperature will decrease the solubility. Place the flask in an ice-water bath for 15-30 minutes.

G start Acidified Aqueous Layer No Precipitate check_ph Check pH of Aqueous Layer start->check_ph ph_ok pH is 1-2 check_ph->ph_ok add_acid Add more conc. HCl dropwise to reach pH 1-2 ph_ok->add_acid No cool Cool in Ice Bath (15-30 min) ph_ok->cool Yes add_acid->check_ph no_precipitate1 Still No Precipitate cool->no_precipitate1 precipitate Precipitate Forms: Filter and Dry no_precipitate1->precipitate Precipitate Forms salt_out Add Solid NaCl to Saturate ('Salting Out') no_precipitate1->salt_out No no_precipitate2 Still No Precipitate salt_out->no_precipitate2 no_precipitate2->precipitate Precipitate Forms scratch Scratch inner surface of flask with glass rod no_precipitate2->scratch No no_precipitate3 Still No Precipitate scratch->no_precipitate3 no_precipitate3->precipitate Precipitate Forms concentrate Consider concentrating the solution via rotary evaporation no_precipitate3->concentrate No extract_again Re-extract with an organic solvent (e.g., EtOAc) no_precipitate3->extract_again If all else fails concentrate->cool

Caption: Troubleshooting tree for failed precipitation.

Q2: An emulsion formed during the liquid-liquid extraction. How do I break it?

Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly.[6] They are often stabilized by fine particulate matter or amphiphilic side products.

Causality & Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively is a primary cause. Use gentle, swirling inversions instead.

  • Breaking the Emulsion:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the polarity and density of the aqueous phase, which helps to break up the emulsion.[8][9]

    • Filtration: For persistent emulsions, you can filter the entire mixture through a pad of Celite or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q3: I see an insoluble solid or goo forming at the interface of the organic and aqueous layers. What is it and what should I do?

This material is often a partially soluble salt, a polymeric byproduct, or the product itself "crashing out" of solution due to a change in solvent environment.[6][9]

Causality & Solutions:

  • Identify the Cause: The material could be your product if, for example, you add a basic aqueous solution to a very concentrated organic solution of the acid. The resulting salt may have limited solubility.

  • Procedural Solutions:

    • Dilution: Add more of both the organic and aqueous solvents to try to dissolve the precipitate.

    • Filtration (Three-Layer System): If dilution fails, it may be necessary to separate the two liquid layers and then filter the entire mixture to isolate the solid at the interface. The solid can then be tested for solubility to determine its identity and how to best handle it.

    • "Wash it Away": If the goo is suspected to be an impurity, you can sometimes remove it by performing several additional washes with water.[6]

Q4: My final product is off-white or colored. How can I improve its purity?

A colored product indicates the presence of impurities, which may be carried through the work-up.

Causality & Solutions:

  • Recrystallization: This is the most powerful technique for purifying crystalline solids. A detailed protocol is provided in the FAQ section. A patent for a related synthesis specifies recrystallization from an ethanol/water mixture.[7]

  • Activated Carbon (Charcoal) Treatment: If the color is due to highly conjugated, non-polar impurities, they can often be removed with activated carbon.

    • Dissolve the crude product in a suitable hot recrystallization solvent.

    • Add a very small amount (1-2% by weight) of activated carbon to the hot solution.

    • Swirl for a few minutes. Caution: Adding carbon to a boiling solution can cause violent bumping. Add it to a hot, but not boiling, solution.

    • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon.

    • Allow the filtrate to cool and crystallize as normal.

  • Wash with Thiosulfate: If the color is from residual halogen (e.g., excess chlorine from synthesis), a wash with aqueous sodium thiosulfate during the work-up can remove it.[6][9]

Q5: My final yield is very low. Where could my product have gone?

Low yield can result from an incomplete reaction or loss of product during the work-up and purification steps.[10]

Causality & Solutions:

  • Incomplete Extraction: Carboxylic acids require a sufficiently basic solution for complete deprotonation and extraction into the aqueous phase. Ensure your basic wash (e.g., with NaOH) is thorough. Test the pH of the aqueous wash to ensure it is basic.[8]

  • Premature Precipitation: If the organic layer is not washed with base, and you add a drying agent like anhydrous sodium sulfate, the acidic product can adhere to the drying agent.

  • Solubility in Aqueous Layer: As discussed in Q1, some product may remain dissolved in the acidic aqueous phase after precipitation. Always check the aqueous filtrate (mother liquor) by TLC or re-extracting with a small amount of organic solvent to see if significant product remains.

  • Loss During Transfers: Be meticulous with transfers between flasks, funnels, and filters. Rinse glassware with the appropriate solvent to recover all material.

  • Volatility: While this compound is a solid, some related impurities might be volatile. If you use a rotary evaporator, check the contents of the solvent trap.[10]

Frequently Asked Questions (FAQs)

Q1: What is the standard acid-base extraction procedure for isolating this compound?

Acid-base extraction is the cornerstone of purifying carboxylic acids. It separates the acidic product from neutral or basic impurities by exploiting the change in its solubility with pH.[8][11]

G start Crude Reaction Mixture in Organic Solvent add_base Transfer to Separatory Funnel Add 1M NaOH (aq) and Mix start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->org_layer1 Top or Bottom? Check density aq_layer1 Aqueous Layer 1 (Contains Product as Sodium Salt) separate1->aq_layer1 wash_org Wash Organic Layer with more 1M NaOH (aq) org_layer1->wash_org combine_aq Combine Aqueous Layers 1 & 2 aq_layer1->combine_aq separate2 Separate Layers wash_org->separate2 org_layer2 Organic Layer (Discard or Check for Product) separate2->org_layer2 aq_layer2 Aqueous Layer 2 separate2->aq_layer2 aq_layer2->combine_aq wash_aq Wash with Organic Solvent (e.g., DCM) to remove residual neutral impurities combine_aq->wash_aq separate3 Separate Layers wash_aq->separate3 aq_layer3 Aqueous Layer (Purified Product Salt) separate3->aq_layer3 org_wash Organic Wash (Discard) separate3->org_wash acidify Cool in Ice Bath Acidify to pH 1-2 with conc. HCl aq_layer3->acidify filter Collect Precipitate via Vacuum Filtration acidify->filter wash_solid Wash Solid with Cold Water filter->wash_solid dry Dry Solid Under Vacuum wash_solid->dry product Pure 4-chlorothiophene- 2-carboxylic acid dry->product

Caption: Standard acid-base extraction workflow.

Protocol 1: Standard Acid-Base Extraction

  • Dissolution: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If necessary, remove any water-miscible solvents first.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the aqueous layer (typically the bottom layer, but always check) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M NaOH solution to ensure all the carboxylic acid has been transferred to the aqueous phase.

  • Combine & Wash: Combine the aqueous extracts. To remove any dissolved neutral organic impurities, "back-wash" this combined aqueous layer with a small portion of the organic solvent (e.g., dichloromethane). Discard this organic wash.

  • Precipitation: Cool the final aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is between 1 and 2. A white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Q2: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent will dissolve the compound when hot but be a poor solvent for it when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[12][13]

Protocol 2: Small-Scale Solvent Screening

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature, shaking after each drop. If the solid dissolves easily, the solvent is too good and will result in poor recovery.

  • If the solid is poorly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will produce well-formed crystals and a high recovery.

  • Repeat with different solvents and binary (two-solvent) mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal system.[12]

Solvent System Solubility (Hot) Solubility (Cold) Crystal Appearance Notes
Ethanol/WaterGoodPoorFine needlesA common choice for carboxylic acids. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Re-heat to clarify, then cool.
Acetic Acid/WaterGoodPoorBlocksCan be effective but residual acetic acid can be difficult to remove.
TolueneModeratePoorPlatesGood for less polar compounds, may require larger volumes.
Heptane/Ethyl AcetateGood (in mixture)Poor (in mixture)VariesUse for anti-solvent crystallization. Dissolve in minimal hot EtOAc, add heptane until cloudy, then cool.[12]

Q3: How can I effectively remove unreacted starting materials or specific side products?

Work-up and purification strategies should be tailored to the specific impurities present. For example, in the chlorination of thiophene-2-carboxylic acid, a potential side product is the dichlorinated species.[14]

  • Unreacted Non-Acidic Starting Materials: These will remain in the organic layer during the acid-base extraction described in FAQ 1.

  • Acidic Impurities (e.g., Dichloro-acid): If an acidic impurity has a very similar pKa and solubility profile to your product, acid-base extraction will not separate them. In this case, fractional recrystallization or column chromatography is required.

    • Fractional Recrystallization: This involves multiple, careful recrystallization steps. The less soluble compound will crystallize first.

    • Column Chromatography: While often difficult for carboxylic acids due to streaking on silica gel, it can be performed by adding a small amount of acetic acid to the eluent to suppress deprotonation of the carboxyl group.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chlorothiophene-2-carboxylic acid and 4-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiophene derivatives, in particular, are privileged structures found in numerous pharmaceuticals and advanced materials. This guide provides an in-depth technical comparison of two closely related, yet distinct, building blocks: 4-Chlorothiophene-2-carboxylic acid and 4-Bromothiophene-2-carboxylic acid . We will dissect their fundamental physicochemical properties and explore how the seemingly minor substitution of chlorine for bromine profoundly impacts their synthetic utility and reactivity, particularly in metal-catalyzed cross-coupling reactions.

Physicochemical Properties: A Foundational Overview

Before delving into reactivity, it is crucial to understand the intrinsic properties of these molecules. While structurally similar, the difference in the halogen atom imparts subtle but significant variations in their physical characteristics.

PropertyThis compound4-Bromothiophene-2-carboxylic acid
CAS Number 59614-95-8[1]16694-18-1[2]
Molecular Formula C₅H₃ClO₂S[1][3]C₅H₃BrO₂S[2]
Molecular Weight 162.59 g/mol [1]207.05 g/mol [2]
Appearance SolidLight yellow to orange-yellow solid[4]
Boiling Point Not readily available118-122 °C
Storage 2-8°C, inert atmosphere2-8°C

These baseline data illustrate that while the bromo-derivative is a heavier molecule, both are solids at room temperature and require refrigerated storage to maintain stability.

The Heart of the Matter: Comparative Reactivity

The primary distinction in the synthetic application of these two compounds lies in their reactivity, which is overwhelmingly dictated by the nature of the carbon-halogen (C-X) bond.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. For aryl halides, the general reactivity trend is I > Br > Cl > F . This trend is a direct consequence of the C-X bond dissociation energy; the weaker the bond, the more readily it undergoes the rate-determining oxidative addition step in the catalytic cycle.[5]

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling High_Reactivity C-I (Iodo) Moderate_Reactivity C-Br (Bromo) High_Reactivity->Moderate_Reactivity Decreasing Reactivity Low_Reactivity C-Cl (Chloro) Moderate_Reactivity->Low_Reactivity Decreasing Reactivity Very_Low_Reactivity C-F (Fluoro) Low_Reactivity->Very_Low_Reactivity Decreasing Reactivity

4-Bromothiophene-2-carboxylic acid is, therefore, significantly more reactive than its chloro-analogue in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[5][6]

  • Advantages of the Bromo-derivative:

    • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.

    • Lower Catalyst Loading: Less palladium catalyst is typically required, reducing costs and potential metal contamination in the final product.

    • Shorter Reaction Times: The faster oxidative addition leads to quicker overall reaction completion.

    • Broader Catalyst/Ligand Scope: A wider variety of standard palladium catalysts and ligands are effective.

  • Challenges with the Chloro-derivative:

    • Harsher Conditions: Higher temperatures and longer reaction times are generally necessary to cleave the stronger C-Cl bond.

    • Specialized Catalysts: Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) to facilitate the challenging oxidative addition step.

    • Potential for Side Reactions: Harsher conditions can sometimes lead to decomposition or undesired side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another key transformation for functionalizing aromatic rings. The mechanism typically involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8]

The reactivity in SNAr is governed by two main factors:

  • Ring Activation: The presence of strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the leaving group is crucial to stabilize the negative charge of the Meisenheimer intermediate. The carboxylic acid group on our thiophene substrates provides some activation.

  • Leaving Group Ability: The ability of the halide to be displaced.

Contrary to cross-coupling, the C-F bond is the most labile in SNAr reactions, followed by C-Cl, C-Br, and C-I. This is because the high electronegativity of the earlier halogens helps to stabilize the intermediate carbanion formed during the nucleophilic attack, which is often the rate-determining step.[7] Therefore, for an SNAr reaction, This compound would be expected to be more reactive than the bromo-derivative, assuming the reaction proceeds via the classical addition-elimination mechanism.

Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid moiety itself (e.g., in forming esters, amides, or acid chlorides) is less influenced by the halogen at the 4-position. Both chlorine and bromine are inductively electron-withdrawing, which slightly increases the electrophilicity of the carboxyl carbon. However, the difference in inductive effect between Cl and Br at that distance is unlikely to produce a dramatic difference in reactivity for standard transformations like amide coupling. For instance, both compounds can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride as a prelude to amide bond formation.[9]

Experimental Protocols and Data

To provide a practical context, we will outline a representative experimental workflow for a Suzuki-Miyaura coupling, highlighting the likely differences in conditions.

// Nodes "Start" [label="Start:\nAryl Halide (Ar-X)\n+ Boronic Acid", shape=ellipse, fillcolor="#FFFFFF"]; "Pd_0" [label="Pd(0)Ln", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ox_Add" [label="Oxidative Addition", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar_Pd_X" [label="Ar-Pd(II)-X", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; "Transmetal" [label="Transmetalation\n(Base)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar_Pd_Ar" [label="Ar-Pd(II)-Ar'", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; "Red_Elim" [label="Reductive Elimination", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Product:\nAr-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Ox_Add"; "Pd_0" -> "Ox_Add"; "Ox_Add" -> "Ar_Pd_X" [label="Ar-X"]; "Ar_Pd_X" -> "Transmetal"; "Transmetal" -> "Ar_Pd_Ar" [label="Ar'-B(OH)2"]; "Ar_Pd_Ar" -> "Red_Elim"; "Red_Elim" -> "Product"; "Red_Elim" -> "Pd_0" [style=dashed, label="Catalyst\nRegeneration"]; } caption { label = "Figure 2: General catalytic cycle for Suzuki-Miyaura coupling."; fontsize = 10; fontcolor = "#5F6368"; }

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-phenylthiophene-2-carboxylic acid.

Reagents:

  • 4-Halothiophene-2-carboxylic acid (Chloro or Bromo derivative)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME)

General Procedure:

  • To a reaction vessel, add the 4-halothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.5 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture with stirring for the specified time.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product.

Anticipated Differences in Reaction Conditions:

ParameterUsing 4-Bromothiophene-2-carboxylic acidUsing this compound
Catalyst System Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Pd(OAc)₂/SPhos or XPhos (3-5 mol%) or a palladacycle catalyst
Temperature 80 - 90 °C100 - 120 °C
Reaction Time 2 - 6 hours12 - 24 hours
Expected Yield High (typically >85%)Moderate to High (typically 60-90%, highly dependent on catalyst efficiency)

Final Recommendations for Researchers

The choice between this compound and 4-Bromothiophene-2-carboxylic acid is a classic case of balancing reactivity with cost and process constraints.

  • Choose 4-Bromothiophene-2-carboxylic acid for:

    • Projects where reaction efficiency, speed, and mild conditions are paramount.

    • Complex syntheses with sensitive functional groups that may not tolerate high temperatures.

    • Initial exploratory chemistry where establishing a reliable coupling is the primary goal.

  • Choose this compound for:

    • Large-scale synthesis where the lower cost of the starting material provides a significant economic advantage.

    • Synthetic routes where the necessary forcing conditions and specialized catalysts have already been established and optimized.

    • Instances where the subsequent reaction is a nucleophilic aromatic substitution, leveraging its potentially higher reactivity in that specific context.

By understanding the fundamental principles of C-X bond reactivity, researchers can make informed decisions, optimizing their synthetic strategies for success in the lab and beyond.

References

A Comparative Guide to the Synthesis of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chlorothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern makes it a key intermediate in the synthesis of various biologically active compounds. The regiochemistry of the thiophene ring presents unique challenges and opportunities in its synthesis. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a critical evaluation of each pathway's merits for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections dominate the landscape for synthesizing this compound. The choice between these routes hinges on factors such as starting material availability, scalability, and tolerance for specific reagent classes (e.g., organometallics, strong oxidizers).

  • Route A: Two-Step Synthesis from 2-Acetylthiophene. This common pathway involves the initial regioselective chlorination of a commercially available starting material, followed by the oxidation of the acetyl group.

  • Route B: One-Step Carboxylation of 2,4-Dichlorothiophene. This more direct approach relies on the regioselective metallation of a dichlorinated thiophene precursor, followed by quenching with carbon dioxide.

The following sections will dissect each route, providing detailed protocols, mechanistic insights, and a comparative analysis to guide your synthetic planning.

Route A: Synthesis via 2-Acetylthiophene Intermediate

This two-step approach is arguably the most frequently documented pathway, leveraging the directing effects of the acetyl group to control the initial chlorination step.

Logical Workflow for Route A

start 2-Acetylthiophene step1 Step 1: Electrophilic Chlorination start->step1 intermediate 2-Acetyl-4-chlorothiophene step1->intermediate  Chlorinating Agent (e.g., NCS, Cl2) + Lewis Acid (e.g., AlCl3) step2 Step 2: Oxidation (Haloform Reaction) intermediate->step2 product This compound step2->product  NaOCl or Ca(OCl)2  NaOH, H2O

Caption: Workflow for Route A, proceeding through a chlorinated ketone intermediate.

Step 1: Regioselective Chlorination of 2-Acetylthiophene

The acetyl group at the 2-position is a meta-director. However, in electrophilic aromatic substitution of thiophenes, the activating nature of the sulfur atom typically directs substitution to the 5-position. To achieve the desired 4-chloro substitution, a Lewis acid catalyst is employed, which coordinates to the carbonyl oxygen, enhancing its deactivating effect and favoring substitution at the 4-position.

Experimental Protocol:

  • Reagents: 2-Acetylthiophene (1.0 eq), N-chlorosuccinimide (NCS, 2.0 eq), Aluminum trichloride (AlCl₃, 3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 2-acetylthiophene and dichloromethane.

    • The solution is cooled to 0-5 °C in an ice bath.

    • Aluminum trichloride is added portion-wise, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred for 30 minutes.

    • N-chlorosuccinimide is then added in portions over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 6-12 hours. Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and cold 1 M HCl.

    • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product (2-acetyl-4-chlorothiophene) is purified by vacuum distillation or column chromatography.[1]

Causality and Expertise: The use of a significant excess of Lewis acid is critical. AlCl₃ complexes with both the acetyl group (directing the chlorination) and the NCS (activating it as an electrophile), driving the reaction towards the desired isomer.[1] Careful temperature control is paramount to prevent side reactions and the formation of dichloro by-products.

Step 2: Oxidation of 2-Acetyl-4-chlorothiophene

The conversion of the acetyl group to a carboxylic acid is efficiently achieved via the haloform reaction.[2][3][4][5] This reaction proceeds by exhaustive base-mediated halogenation of the methyl group, followed by nucleophilic acyl substitution where the resulting trihalomethyl anion acts as a leaving group.[5]

Experimental Protocol (Adapted from related procedures):

  • Reagents: 2-Acetyl-4-chlorothiophene (1.0 eq), Sodium hypochlorite solution (NaOCl, commercial bleach, excess), Sodium hydroxide (NaOH), Dioxane or Acetone, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetyl-4-chlorothiophene in dioxane or acetone.

    • In a separate beaker, prepare a solution of sodium hydroxide in water and add it to a commercial sodium hypochlorite solution. Cool this bleach solution in an ice bath.

    • Slowly add the cooled bleach solution to the stirred solution of the ketone, maintaining the reaction temperature between 20-30 °C. The reaction is exothermic and may require external cooling.

    • Stir the mixture vigorously for 2-4 hours at room temperature. Monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, quench any excess hypochlorite by adding a small amount of sodium sulfite solution until a starch-iodide paper test is negative.

    • Remove the organic solvent (if used) via distillation.

    • Wash the remaining aqueous solution with a solvent like ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of 1-2.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by suction filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed for further purification.[6][7]

Route B: Carboxylation of 2,4-Dichlorothiophene

This route offers a more convergent synthesis. It relies on the higher acidity of the proton at the 5-position of the thiophene ring, which is adjacent to the sulfur atom and not sterically hindered. This allows for regioselective deprotonation by a strong base, creating a nucleophilic organometallic species that can be trapped with carbon dioxide.

Logical Workflow for Route B

start 2,4-Dichlorothiophene step1 Step 1: Regioselective Metallation (Deprotonation) start->step1 intermediate 5-Lithio-2,4-dichlorothiophene step1->intermediate  n-BuLi or LDA  THF, -78 °C step2 Step 2: Carboxylation intermediate->step2 product This compound step2->product  1. CO2 (gas or dry ice)  2. H3O+ workup

Caption: Workflow for Route B, a direct conversion via an organolithium intermediate.

Experimental Protocol (Proposed):

  • Reagents: 2,4-Dichlorothiophene (1.0 eq), n-Butyllithium (n-BuLi, 1.05 eq), Anhydrous Tetrahydrofuran (THF), Carbon Dioxide (CO₂, solid/dry ice or gas).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichlorothiophene and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

    • Quench the reaction by adding an excess of crushed dry ice pellets directly to the flask or by bubbling CO₂ gas through the solution.

    • Allow the mixture to slowly warm to room temperature.

    • Add water to the reaction mixture, then acidify to pH 1-2 with aqueous HCl.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Causality and Expertise: The success of this reaction is entirely dependent on regioselectivity. The proton at C-5 is significantly more acidic than the proton at C-3 due to the inductive effect of the adjacent sulfur atom. Therefore, deprotonation with a strong, non-nucleophilic base like n-BuLi or LDA at low temperatures occurs selectively at the 5-position.[8][9][10] The subsequent reaction with CO₂ provides the carboxylate, which upon acidic workup yields the final product.[11][12] Strict anhydrous and anaerobic conditions are mandatory to prevent quenching of the highly reactive organolithium intermediate.

Comparative Analysis

ParameterRoute A (from 2-Acetylthiophene)Route B (from 2,4-Dichlorothiophene)
Number of Steps 21
Starting Materials 2-Acetylthiophene, NCS, AlCl₃2,4-Dichlorothiophene, n-BuLi
Reagent Hazards Corrosive AlCl₃, strong oxidizer (NaOCl)Pyrophoric n-BuLi, cryogenic temperatures
Scalability Generally good; haloform reaction can be exothermic but is well-established in industry.[4]Challenging; requires strict anhydrous/anaerobic conditions and cryogenic temperatures, which can be difficult to manage on a large scale.
Yield (Overall) Moderate to good (typically 50-70% over two steps)Potentially high (literature on similar reactions suggests >80%), but highly dependent on technique.
Purification Requires purification of the intermediate and final product (distillation/recrystallization).Typically requires a single final purification (recrystallization).
Waste Generation Generates aluminum salts and chlorinated organic waste (chloroform).Generates lithium salts and hydrocarbon waste from the n-BuLi.

Conclusion and Recommendation

Both synthetic routes present viable options for obtaining this compound.

Route A (from 2-Acetylthiophene) is the more robust and well-documented method. It uses conventional reagents and reaction conditions that are readily scalable. While it involves two distinct steps, the procedures are straightforward and less sensitive to atmospheric conditions than organometallic reactions. This route is recommended for researchers who require reliable, scalable production without specialized equipment for handling pyrophoric reagents.

Route B (from 2,4-Dichlorothiophene) is an elegant and more convergent approach. For small-scale synthesis in a laboratory equipped for organometallic chemistry, this one-step reaction can be highly efficient and rapid. However, the stringent requirements for anhydrous, anaerobic conditions and the handling of pyrophoric n-butyllithium at cryogenic temperatures make it less suitable for large-scale industrial production and for laboratories not specialized in these techniques.

The ultimate choice depends on the specific needs of the researcher, balancing the trade-offs between the number of steps, reagent handling requirements, and desired scale of production.

References

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 4-Chlorothiophene-2-Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, certain molecular scaffolds achieve a "privileged" status, appearing in a multitude of successful therapeutic agents. 4-Chlorothiophene-2-carboxylic acid is one such scaffold, prized for its rigid structure and ability to engage in key interactions with biological targets. However, an over-reliance on a single chemical entity can stifle innovation and lead to challenges in optimizing drug candidates for safety and efficacy. This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers and drug development professionals a data-driven roadmap for navigating beyond this well-trodden path. We will delve into the rationale for seeking alternatives, explore a range of viable replacements, and provide the experimental data and protocols necessary to implement these strategies in your own research.

The Rationale for Moving Beyond this compound

The utility of the this compound scaffold is undeniable, particularly in the development of anticoagulants like Rivaroxaban, where it plays a crucial role as a key intermediate.[1] However, several factors may necessitate the exploration of alternatives in a drug discovery program:

  • Metabolic Liabilities: The carboxylic acid moiety, while often crucial for target engagement, can be a site for metabolic conjugation, such as glucuronidation. This can lead to rapid clearance and the formation of reactive metabolites, which may have toxicity implications.[2]

  • Physicochemical Properties: The presence of a carboxylic acid can significantly impact a molecule's physicochemical properties, such as solubility and permeability.[3] In some cases, modulating these properties by replacing the entire scaffold or just the carboxylic acid group can lead to improved pharmacokinetic profiles.[4]

  • Intellectual Property: In the competitive landscape of pharmaceutical development, moving away from a heavily patented scaffold is often a strategic necessity to secure novel intellectual property.

  • Exploring New Chemical Space: Relying on established scaffolds can limit the discovery of novel interactions with a biological target. "Scaffold hopping," the replacement of a core molecular structure with a topologically similar but structurally distinct one, is a powerful strategy for uncovering new structure-activity relationships (SAR).[5]

Strategic Approaches to Finding Alternatives

Two primary strategies are employed to identify and develop alternatives to this compound: Bioisosteric Replacement of the carboxylic acid group and Scaffold Hopping of the entire thiophene ring system.

Bioisosteric Replacement of the Carboxylic Acid Group

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.[6] Replacing the carboxylic acid with a suitable bioisostere can mitigate some of its liabilities while retaining the key interactions with the target.

Decision-Making Workflow for Carboxylic Acid Bioisostere Selection

start Carboxylic Acid-Containing Lead Compound q1 Poor PK/Metabolic Instability? start->q1 q2 Poor Permeability/CNS Penetration? q1->q2 No ionized Consider Ionized Bioisosteres q1->ionized Yes q3 Need for Novel IP? q2->q3 No neutral Consider Neutral Bioisosteres q2->neutral Yes both Evaluate Both Ionized and Neutral Bioisosteres q3->both Yes end Synthesize and Evaluate Analogs q3->end No tetrazole Tetrazole ionized->tetrazole acyl_sulfonamide Acyl Sulfonamide ionized->acyl_sulfonamide hydroxyisoxazole 3-Hydroxyisoxazole ionized->hydroxyisoxazole fluorinated_alcohol Fluorinated Alcohol neutral->fluorinated_alcohol trifluoromethylketone Trifluoromethylketone Hydrate neutral->trifluoromethylketone both->ionized both->neutral tetrazole->end acyl_sulfonamide->end hydroxyisoxazole->end fluorinated_alcohol->end trifluoromethylketone->end

Caption: A workflow for selecting carboxylic acid bioisosteres.

Commonly Employed Carboxylic Acid Bioisosteres:

A variety of functional groups can serve as effective bioisosteres for carboxylic acids. The choice of a particular bioisostere is highly context-dependent and often requires empirical testing.[7]

BioisosterepKa RangeKey Characteristics
Tetrazole 4.5 - 4.9Planar, acidic, and metabolically more stable than carboxylic acids. Can improve oral bioavailability.[6]
Acyl Sulfonamide 4 - 5Similar acidity to carboxylic acids, can form similar hydrogen bond interactions.
3-Hydroxyisoxazole 4 - 5Planar and acidic, found in some natural products.
2,2,2-Trifluoroethan-1-ol ~12Weakly acidic and more lipophilic, can improve CNS penetration.[4]
Trifluoromethylketone (hydrate) N/AForms a hydrate under physiological conditions that is bioisosteric with a carboxylic acid.[4]
Scaffold Hopping: Exploring Alternative Heterocyclic Cores

Scaffold hopping involves replacing the this compound core with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. This can lead to significant improvements in drug-like properties and the discovery of novel intellectual property.[5]

Illustrative Scaffold Hopping Strategies

start This compound sub_thiophene Substituted Thiophenes start->sub_thiophene benzo_thiophene Benzothiophenes start->benzo_thiophene other_heterocycles Other 5-Membered Heterocycles start->other_heterocycles thiophene_analog1 5-Bromothiophene-2-carboxylic acid sub_thiophene->thiophene_analog1 thiophene_analog2 3-Chlorothiophene-2-carboxylic acid sub_thiophene->thiophene_analog2 benzo_analog 6-Methyl-benzo[b]thiophene-2-carboxylic acid benzo_thiophene->benzo_analog furan Furan-2-carboxylic acid other_heterocycles->furan pyrrole Pyrrole-2-carboxylic acid other_heterocycles->pyrrole

Caption: Examples of scaffold hopping from this compound.

Promising Alternative Scaffolds:

  • Other Substituted Thiophenes: Minor modifications to the substitution pattern on the thiophene ring can have a significant impact on biological activity and physicochemical properties. For example, a comparative study on anti-norovirus agents showed that a 5-chloro-thiophene derivative was slightly more potent than its 5-bromo counterpart, though both showed comparable efficacy.[8]

  • Benzothiophenes: Fusing a benzene ring to the thiophene core to create a benzothiophene can alter the molecule's shape, electronics, and metabolic stability. For instance, a series of neurokinin-2 receptor antagonists were optimized by replacing a core structure with 6-methylbenzo[b]thiophene-2-carboxylic acid, leading to a potent in vivo antagonist.[9]

  • Other 5-Membered Heterocycles: Rings such as furans and pyrroles can also serve as effective scaffolds, offering different hydrogen bonding patterns and electronic properties.

Experimental Data: A Head-to-Head Comparison

While direct comparative studies are not always available in the public domain, the following table summarizes data from a study on anti-norovirus agents, which provides a valuable, albeit specific, comparison between 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives.[8]

Compound ClassDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Chlorothiophene-2-carboxamide5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3
5-Bromothiophene-2-carboxamide5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀.

This data suggests that in this particular chemical series, the chloro-substituted thiophene is slightly more potent than the bromo-substituted analogue, although both are effective and show low cytotoxicity.[8]

Experimental Protocols

The following protocols provide a starting point for the synthesis of alternative scaffolds.

Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid via One-Pot Chlorination and Oxidation

This protocol is adapted from a patented method for the synthesis of 5-chlorothiophene-2-carboxylic acid, a key intermediate for Rivaroxaban.[10]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Chlorine gas

  • Sodium hydroxide solution (20%)

  • Sodium sulfite

  • Concentrated hydrochloric acid

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Introduce or add chlorine gas to 2-thiophenecarboxaldehyde and maintain the reaction at a controlled temperature with stirring.

  • After the reaction is complete, the intermediate 5-chloro-2-thiophenecarboxaldehyde is obtained and can be used directly in the next step.

  • Slowly add the intermediate to a pre-cooled sodium hydroxide solution, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, cool the mixture and slowly introduce chlorine gas, maintaining the temperature.

  • Once the reaction is complete (monitored by TLC), cool the reaction mixture to 5°C and quench with sodium sulfite.

  • Extract the mixture with an organic solvent to remove impurities.

  • Adjust the pH of the aqueous phase with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, recrystallize from an appropriate solvent, and dry to obtain 5-chlorothiophene-2-carboxylic acid.

Protocol 2: General Amide Coupling Using a Carbodiimide Reagent

This is a general procedure for coupling a carboxylic acid (such as an alternative scaffold) to an amine, a common step in the synthesis of drug candidates.[11]

Materials:

  • Carboxylic acid (1 equivalent)

  • Amine (1 equivalent)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid, amine, and HOBt in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add EDC·HCl to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DMF in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired amide product.

Conclusion

While this compound remains a valuable and widely used scaffold in drug discovery, a wealth of alternative reagents and strategies exist for researchers seeking to optimize their drug candidates or explore new chemical space. By employing bioisosteric replacement of the carboxylic acid moiety or scaffold hopping to entirely new heterocyclic systems, medicinal chemists can overcome challenges related to metabolism, physicochemical properties, and intellectual property. The data and protocols presented in this guide provide a solid foundation for embarking on these explorations, ultimately paving the way for the discovery of novel and improved therapeutics.

References

A Comparative Guide to the Validation of 4-Chlorothiophene-2-Carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The purity of 4-chlorothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis, is a critical determinant of final active pharmaceutical ingredient (API) quality, safety, and efficacy. This guide presents a comprehensive framework for the validation of its purity using a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We provide a detailed, optimized experimental protocol and contextualize its performance by comparing it with alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). This document is designed to equip researchers and quality control analysts with the scientific rationale and practical steps required to establish a self-validating system for purity analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Criticality of Purity for a Versatile Building Block

This compound serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure lends itself to a variety of chemical transformations, but also presents a challenge in purity control. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have a profound impact on the downstream synthetic steps and the toxicological profile of the final drug product. Therefore, a highly sensitive and specific analytical method is not merely a quality control check but a cornerstone of process understanding and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its precision, versatility, and ability to analyze non-volatile and thermally labile compounds.[1]

The Primary Analytical Challenge: Resolving Structurally Similar Impurities

The primary analytical challenge in assessing the purity of this compound lies in the potential presence of structurally similar impurities. These can include positional isomers (e.g., 5-chlorothiophene-2-carboxylic acid), precursors (e.g., 2-thiophene-carboxylic acid), or byproducts from the chlorination process. An effective analytical method must possess sufficient resolution to separate these closely related species from the main analyte peak to ensure accurate quantification.

Optimized HPLC Method: A Protocol Grounded in First Principles

This section details a robust reversed-phase HPLC (RP-HPLC) method optimized for the purity determination of this compound. The choices within this protocol are driven by the physicochemical properties of the analyte and the goal of achieving a stability-indicating assay.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is selected for its hydrophobicity, which provides optimal retention and separation of moderately polar aromatic carboxylic acids.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and high-purity water. Formic acid (reagent grade) is used as a mobile phase modifier.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

Chromatographic Conditions

The following conditions are optimized to provide excellent peak shape, resolution, and a reasonable run time.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the carboxylic acid analyte is in its protonated, less polar form, leading to better retention and sharper peaks on the C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Elution 0-15 min, 30-80% B; 15-18 min, 80% B; 18-20 min, 80-30% B; 20-25 min, 30% BA gradient is employed to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection Wavelength 254 nmThiophene derivatives typically exhibit strong UV absorbance at this wavelength, providing high sensitivity. DAD allows for peak purity assessment.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration for the sample is used for the accurate detection of impurities at low levels (e.g., 0.1%).

Experimental Workflow

The overall process from sample receipt to final purity reporting follows a systematic workflow to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample Weighing & Dilution (1.0 mg/mL) HPLC HPLC Injection & Data Acquisition (DAD @ 254 nm) SamplePrep->HPLC StdPrep Standard Weighing & Dilution (0.1 mg/mL) StdPrep->HPLC Integration Peak Integration & Identification HPLC->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: Experimental workflow for HPLC purity validation.

Method Validation: Building Trust Through Rigorous Testing

To ensure the HPLC method is suitable for its intended purpose, a full validation must be performed according to the ICH Q2(R1) guideline.[2][3][4][5] This process establishes the performance characteristics of the method and provides documented evidence of its reliability.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity index > 0.995 for the main peak. Baseline resolution (Rs > 1.5) between the main peak and all known impurities.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like column temperature (±2°C), mobile phase pH (±0.2), or flow rate (±10%) are varied.

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable, it is essential to understand its performance in the context of other available technologies.[1][6]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm) and operates at much higher pressures.[7][8][9] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[8][10]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[11] For this compound, direct analysis is challenging due to its low volatility and potential for thermal degradation. However, GC can be an excellent orthogonal technique for specific applications, such as analyzing volatile impurities or after a derivatization step to increase volatility.[1][6]

Performance Comparison

The table below provides a summary of the comparative performance based on typical experimental data.

AttributeValidated HPLC Method UPLC Method GC-FID Method (Post-Derivatization)
Analysis Time ~25 minutes< 5 minutes~15 minutes
Resolution Excellent (Rs > 2.0 for critical pairs)Superior (Sharper peaks, higher efficiency)[8]High (Excellent for volatile compounds)
Sensitivity (LOQ) ~0.05%~0.01% (Higher S/N ratio)[7]~0.05% (Detector dependent)
Solvent Consumption HighLow (Reduced by >70%)[7]Very Low (Carrier gas)
System Pressure 1500 - 3000 psi8000 - 15000 psi[9]Low
Primary Application Routine QC, stability testing, impurity profiling.High-throughput screening, complex impurity profiling.Orthogonal validation, analysis of volatile impurities/solvents.
Limitations Longer run times.Higher initial instrument cost.Not suitable for non-volatile or thermally labile compounds without derivatization.

Decision Framework for Method Selection

Choosing the appropriate analytical technique depends on the specific goals of the analysis. The following diagram provides a logical framework for this decision-making process.

G Start Start: Purity Analysis of This compound Question1 Primary Goal? Start->Question1 RoutineQC Routine QC & Stability Testing Question1->RoutineQC Routine Analysis HighThroughput High-Throughput Screening or Deep Impurity Profiling Question1->HighThroughput Speed/High Resolution Question2 Are volatile impurities a primary concern? VolatileAnalysis Orthogonal Method or Volatile Impurity Analysis Question2->VolatileAnalysis Yes UseHPLC Use Validated HPLC Method Question2->UseHPLC No RoutineQC->UseHPLC UseUPLC Consider UPLC Method HighThroughput->UseUPLC UseGC Use GC Method VolatileAnalysis->UseGC UseHPLC->Question2

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and scientifically sound approach for determining the purity of this compound. It is well-suited for routine quality control and stability testing within a regulated pharmaceutical environment. While advanced techniques like UPLC offer significant advantages in speed and resolution for high-throughput applications, and GC provides a valuable orthogonal tool for specific impurity analyses, the HPLC method remains the workhorse of the industry. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of high-quality, defensible data, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to Bioisosteric Replacements for 4-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In medicinal chemistry, 4-chlorothiophene-2-carboxylic acid serves as a valuable heterocyclic building block. Its defined structure, featuring a thiophene core, a halogen substituent, and a carboxylic acid, presents multiple vectors for chemical modification. However, like many lead fragments, its inherent physicochemical properties can pose challenges related to metabolic stability, membrane permeability, and off-target toxicity.[1][2] Bioisosteric replacement—the substitution of one atom or group with another that exhibits similar physicochemical or topological properties—is a cornerstone strategy for navigating these challenges.[3][4] A successful bioisosteric swap can enhance a compound's pharmacological profile, improve its developability, and generate novel intellectual property.[1][3]

This guide provides an in-depth comparison of validated bioisosteric replacements for each key functional moiety of this compound. We will explore the causal reasoning behind these strategic substitutions, present comparative experimental data, and provide detailed protocols for synthesis and evaluation, empowering researchers to make informed decisions in their drug discovery programs.

Deconstruction of the Core Scaffold: Points of Bioisosteric Intervention

The this compound scaffold offers three primary points for modification: the thiophene ring, the carboxylic acid group, and the chlorine atom. Each component contributes distinct properties to a parent molecule, and understanding these contributions is critical for selecting an appropriate bioisostere.

Caption: Key modification points on the this compound scaffold.

Bioisosteres for the Thiophene Ring: Modulating Aromaticity and Metabolism

The thiophene ring is an electron-rich heterocycle often employed as a bioisostere for a phenyl ring to improve metabolic stability or binding affinity.[5] However, the thiophene sulfur can itself be a site of oxidation. Replacing it with other aromatic systems can fine-tune electronic properties, alter drug-receptor interactions, and circumvent specific metabolic pathways.[5][6]

Common Replacements: Phenyl, Pyridine, Furan, Thiazole.

BioisostereKey Physicochemical PropertiesRationale for Replacement & Expected Outcomes
Phenyl More lipophilic; lacks heteroatom for H-bonding.To increase lipophilicity and explore interactions in hydrophobic pockets. May re-introduce susceptibility to CYP-mediated aromatic oxidation.
Pyridine Introduces a hydrogen bond acceptor; lowers pKa of nearby groups; less prone to oxidation than phenyl.[6]To introduce a key hydrogen bond, improve solubility, and reduce CYP-mediated metabolism.[6] Positional isomers (2-, 3-, 4-pyridyl) offer different vectoral arrangements.
Furan Oxygen is more electronegative than sulfur; ring is less aromatic.Can alter electronic distribution and hydrogen bonding capacity. Often considered a close bioisostere of thiophene.[3]
Thiazole Contains both sulfur and a pyridine-like nitrogen.Combines features of thiophene and pyridine; offers a hydrogen bond acceptor while maintaining a five-membered ring structure. Can improve metabolic stability.[6]

Bioisosteres for the Carboxylic Acid: Enhancing Permeability and Stability

The carboxylic acid group is a powerful pharmacophore, capable of forming strong ionic and hydrogen bonds. However, its ionizable nature at physiological pH can limit passive diffusion across biological membranes and lead to rapid clearance.[1] Furthermore, it is susceptible to Phase II metabolism via glucuronidation, which can sometimes lead to reactive metabolites.[2][7]

Common Replacements: Tetrazole, N-Acyl Sulfonamide, 3-Hydroxyisoxazole.

BioisosterepKacLogP (Typical Change vs. COOH)Rationale for Replacement & Expected Outcomes
Tetrazole ~4.5 - 4.9[4]IncreasedConsidered a "classical" bioisostere. Maintains acidity while increasing lipophilicity and metabolic stability by avoiding acyl glucuronide formation.[4][8] Successfully used in drugs like losartan to improve oral bioavailability.[4]
N-Acyl Sulfonamide Varies (5-9)IncreasedAcidity is tunable based on the sulfonamide substituent. Offers a different geometry and hydrogen bonding pattern compared to the planar carboxylate.[2]
3-Hydroxyisoxazole ~4 - 5[1]Similar/Slightly IncreasedA planar, acidic heterocycle that mimics the hydrogen bonding and acidic properties of a carboxylic acid.[1]
2,2,2-Trifluoroethanol ~12[1]Significantly IncreasedA non-ionic, lipophilic bioisostere. The hydroxyl group can act as a hydrogen bond donor. Particularly useful for increasing CNS penetration by removing the ionizable group.[1]

Bioisosteres for the Chlorine Atom: Fine-Tuning Lipophilicity and Binding

Halogens are frequently used to modulate lipophilicity, block sites of metabolism, or engage in specific "halogen bonds" with protein backbones.[9] Replacing chlorine with other groups can subtly alter these properties to optimize potency and pharmacokinetics.

Common Replacements: Fluorine (F), Ethynyl, Trifluoromethyl (CF₃), Cyano (CN).

Bioisosterevan der Waals Radius (Å)Lipophilicity (Hansch-Leo π)Key Properties & Rationale for Replacement
Fluorine (F) 1.47+0.14Minimal steric impact. The C-F bond is highly stable, making it an excellent choice for blocking metabolic hotspots. Can act as a weak H-bond acceptor.[10]
Ethynyl ~1.2 (C)+0.65Can act as a bioisostere for iodine or chlorine in forming bonds with backbone carbonyls, mimicking a halogen bond.[9] The EGFR inhibitors gefitinib (chloro) and erlotinib (ethynyl) exemplify this successful swap.[9]
Trifluoromethyl (CF₃) 2.44+0.88A strong electron-withdrawing group and significantly more lipophilic than chlorine. Often used to increase metabolic stability and binding affinity.[10]
Cyano (CN) ~1.6 (N)-0.57A polar, linear group that is a strong hydrogen bond acceptor. Can reduce lipophilicity while maintaining electron-withdrawing character.

Experimental Protocols: Synthesis and Evaluation

Trustworthy protocols are self-validating. The following workflows provide detailed, step-by-step methodologies for a common bioisosteric transformation and a representative biological evaluation.

Synthesis: Conversion of Carboxylic Acid to a Tetrazole Bioisostere

This protocol outlines a common multi-step procedure for converting the carboxylic acid of this compound into its tetrazole bioisostere. Modern methods using photoredox catalysis also exist for direct conversion.[11]

G start 4-chlorothiophene- 2-carboxylic acid step1 Activation to Acid Chloride start->step1 SOCl₂ or (COCl)₂ step2 Amide Formation step1->step2 NH₄OH step3 Dehydration to Nitrile step2->step3 POCl₃ or SOCl₂ step4 Cycloaddition to Tetrazole step3->step4 NaN₃, NH₄Cl end 5-(4-chlorothiophen- 2-yl)-1H-tetrazole step4->end

Caption: Synthetic workflow for converting a carboxylic acid to a tetrazole.

Step-by-Step Protocol:

  • Amide Formation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Evaporate the solvent, then re-dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (2.0 eq). Allow to warm to room temperature and stir for 4 hours. Extract the product, 4-chlorothiophene-2-carboxamide.

  • Dehydration to Nitrile: To the crude carboxamide (1.0 eq) in a flask, add phosphorus oxychloride (2.0 eq) slowly at 0 °C. Heat the mixture to 80 °C for 3 hours. Carefully quench the reaction by pouring it over ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the resulting 4-chlorothiophene-2-carbonitrile with an organic solvent.

  • Tetrazole Formation: Dissolve the nitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the reaction to 120 °C for 12-18 hours. Cool the reaction, acidify with dilute HCl, and extract the product, 5-(4-chlorothiophen-2-yl)-1H-tetrazole. Purify by chromatography or recrystallization.

Performance Evaluation: Generic Enzyme Inhibition Assay

To compare the biological performance of the parent compound with its bioisosteres, a robust and reproducible assay is required.

  • Compound Preparation: Prepare stock solutions of the parent acid, the tetrazole bioisostere, and other analogs in 100% DMSO at a concentration of 10 mM. Create a series of 10-point, 3-fold serial dilutions in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Triton X-100).

  • Assay Execution: In a 384-well plate, add 5 µL of the diluted compound solutions. Add 10 µL of the target enzyme at a 2X final concentration. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of the enzyme's substrate at a 4X final concentration (typically at its Kₘ value) to initiate the reaction.

  • Data Acquisition: Monitor the reaction progress by measuring the appropriate output (e.g., fluorescence, absorbance) over 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound. Compare the IC₅₀ values to determine the relative potency.

Conclusion

The strategic application of bioisosterism is a powerful tool for optimizing the properties of lead compounds like this compound. As demonstrated, replacing the thiophene ring, carboxylic acid, or chlorine atom can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. The choice of a specific bioisostere is highly context-dependent and should be guided by a clear understanding of the project's objectives—whether to improve metabolic stability, enhance membrane permeability, or introduce new receptor interactions. By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can more effectively navigate the complexities of lead optimization and accelerate the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of Rivaroxaban: A Comparative Analysis of Efficacy Based on Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecule—Why the Synthetic Path of Rivaroxaban Matters

Rivaroxaban, marketed as Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its approval by the FDA in 2011 marked a significant advancement in anticoagulant therapy for treating and preventing venous thromboembolism (VTE) and stroke in patients with atrial fibrillation.[3][4] The molecule itself, (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide, is a complex structure with a single stereocenter, which is crucial for its pharmacological activity.[5][6]

From a drug development perspective, the "efficacy" of a small molecule like rivaroxaban is intrinsically linked to its purity. The choice of starting materials and the synthetic route employed are paramount as they directly influence the impurity profile, overall yield, and scalability of the manufacturing process.[3][7] Different synthetic strategies can introduce unique process-related impurities, including the inactive (R)-enantiomer, which must be rigorously controlled to meet stringent regulatory standards and ensure patient safety.[5][6]

This guide provides a comparative analysis of the primary synthetic routes to rivaroxaban, focusing on how the selection of starting materials impacts process efficiency and the purity of the final Active Pharmaceutical Ingredient (API). While a recent in-vitro study has shown that branded and generic rivaroxaban exhibit identical anticoagulant effects when purity standards are met, the path to achieving that purity is where the critical differences lie.[8] We will explore the chemistry, advantages, and challenges of each approach, offering insights for researchers and drug development professionals aiming to optimize the synthesis of this vital anticoagulant.

Core Synthetic Strategies: Building the Rivaroxaban Backbone

The synthesis of rivaroxaban can be conceptually broken down into the assembly of three key fragments: the 5-chlorothiophene-2-carboxamide "head," the central chiral (S)-oxazolidinone core, and the 4-(3-oxomorpholin-4-yl)phenyl "tail." Most industrial syntheses are convergent, preparing these fragments separately before coupling them. The primary variations and challenges lie in the construction of the chiral oxazolidinone ring and its attachment to the morpholinone tail.

We will examine two major strategies distinguished by their core starting materials and the sequence of key bond formations.

Strategy 1: The Phthalimide-Protected Amine Approach

This classical and widely documented route, detailed in early patents, utilizes a protected amine for the construction of the oxazolidinone ring.[9][10][11] It is a robust and well-understood pathway, though it involves protection and deprotection steps that can impact overall efficiency.

Key Starting Materials:

  • 4-(4-Aminophenyl)morpholin-3-one (I): The core "tail" of the molecule.[12]

  • (S)-Glycidyl Phthalimide (II): The chiral building block that introduces the necessary stereocenter.[13]

  • 5-Chlorothiophene-2-carbonyl chloride (III): The acylating agent for the "head" fragment.[1]

Synthetic Workflow:

The process begins with the nucleophilic ring-opening of the epoxide in (S)-Glycidyl Phthalimide (II) by the aniline nitrogen of 4-(4-Aminophenyl)morpholin-3-one (I) . This step forms a key amino alcohol intermediate (IV) . The subsequent cyclization of this intermediate, typically using a carbonylating agent like N,N'-carbonyldiimidazole (CDI), constructs the oxazolidinone ring to yield the phthalimide-protected intermediate (V) .[9][11] The critical next step is the deprotection of the phthalimide group, often achieved with hydrazine or methylamine, to liberate the primary amine (VI) .[9][10] Finally, acylation of this amine with 5-chlorothiophene-2-carbonyl chloride (III) yields rivaroxaban.

Workflow Diagram: Phthalimide-Protected Amine Approach

Rivaroxaban Synthesis Strategy 1 cluster_0 Fragment Assembly cluster_1 Core Synthesis & Deprotection cluster_2 Final Acylation KSM1 4-(4-Aminophenyl)morpholin-3-one (I) Intermediate_IV Amino Alcohol (IV) KSM1->Intermediate_IV Epoxide Opening KSM2 (S)-Glycidyl Phthalimide (II) KSM2->Intermediate_IV Intermediate_V Protected Oxazolidinone (V) Intermediate_IV->Intermediate_V Cyclization (CDI) Intermediate_VI Key Amine Intermediate (VI) Intermediate_V->Intermediate_VI Deprotection (e.g., Methylamine) Product Rivaroxaban Intermediate_VI->Product Acylation KSM3 5-Chlorothiophene-2-carbonyl chloride (III) KSM3->Product

Caption: Synthetic pathway via the phthalimide-protected intermediate.

Causality and Field Insights:

  • Why (S)-Glycidyl Phthalimide? This starting material provides a stable and reliable source of chirality. The phthalimide group is a bulky and effective protecting group for the primary amine, preventing side reactions during the epoxide opening and cyclization steps.

  • The Deprotection Challenge: The removal of the phthalimide group using hydrazine can lead to the formation of by-products that are difficult to remove.[10][14] Using aqueous methylamine is a common alternative that can simplify workup and improve process safety.[9] This step is a critical control point for impurity generation.

Strategy 2: The Direct (R)-Epichlorohydrin Approach

To improve atom economy and shorten the synthetic sequence, alternative routes using (R)-epichlorohydrin as the chiral source have been developed.[13][15][16] This strategy avoids the use of a protecting group on the amine precursor, which can make the process more efficient, but requires precise control of reaction conditions to prevent side reactions.

Key Starting Materials:

  • 4-(4-Aminophenyl)morpholin-3-one (I): The same "tail" fragment.

  • (R)-Epichlorohydrin (VII): A readily available and cost-effective chiral epoxide.

  • 5-Chlorothiophene-2-carbonyl chloride (III): The "head" fragment.

Synthetic Workflow:

This route involves the direct reaction of 4-(4-aminophenyl)morpholin-3-one (I) with (R)-epichlorohydrin (VII) . This key step forms an amino-epoxide intermediate, which is then cyclized in a subsequent step or in-situ to form the core amine intermediate (VI) . A common variation involves first converting the aniline (I) into an isocyanate, which then undergoes a cycloaddition with the epoxide.[15] Once the key amine intermediate (VI) is formed, the final acylation step with 5-chlorothiophene-2-carbonyl chloride (III) is identical to Strategy 1.

Workflow Diagram: Direct (R)-Epichlorohydrin Approach

Rivaroxaban Synthesis Strategy 2 cluster_0 Fragment Assembly cluster_1 Core Synthesis cluster_2 Final Acylation KSM1 4-(4-Aminophenyl)morpholin-3-one (I) Intermediate_VIII Amino-Epoxide Intermediate KSM1->Intermediate_VIII Epoxide Opening KSM2 (R)-Epichlorohydrin (VII) KSM2->Intermediate_VIII Intermediate_VI Key Amine Intermediate (VI) Intermediate_VIII->Intermediate_VI Cyclization Product Rivaroxaban Intermediate_VI->Product Acylation KSM3 5-Chlorothiophene-2-carbonyl chloride (III) KSM3->Product

Caption: Synthetic pathway via the direct (R)-epichlorohydrin route.

Causality and Field Insights:

  • Why (R)-Epichlorohydrin? This starting material is less expensive than (S)-Glycidyl Phthalimide and leads to a shorter synthesis by eliminating the protection/deprotection steps. This improves the overall atom economy, a key principle of green chemistry.

  • Controlling Selectivity: The reaction between the aniline (I) and epichlorohydrin (VII) can potentially occur at both the amine and the morpholinone nitrogen. Reaction conditions (solvent, temperature, base) must be carefully optimized to ensure selective N-alkylation at the aniline position and to prevent the formation of dimeric impurities.[17]

Comparative Analysis: Purity, Yield, and Process Efficiency

The ultimate measure of a synthetic route's "efficacy" in a pharmaceutical context is its ability to reliably produce high-purity API with high yield and operational simplicity. The choice between these strategies involves a trade-off between the number of steps and the control of impurities.

ParameterStrategy 1 (Phthalimide)Strategy 2 (Epichlorohydrin)Rationale & Insights
Overall Yield Moderate to GoodGood to ExcellentStrategy 2 typically offers higher overall yields due to fewer synthetic steps.[15][16] Yields for Strategy 1 are often impacted by the deprotection step.
Process Steps Longer (5-6 steps)Shorter (3-4 steps)Eliminating the protection/deprotection sequence significantly shortens the manufacturing cycle time.[16]
Key Impurities Phthalimide-related by-products, (R)-enantiomerDimeric impurities, (R)-enantiomerThe (R)-enantiomer is a critical impurity in both routes, arising from chiral impurities in the starting material.[5][6] Strategy 1's main challenge is removing deprotection by-products, while Strategy 2 requires strict control to avoid dimerization.[10][17]
Cost of Goods HigherLowerThe use of less expensive (R)-epichlorohydrin and a shorter process generally leads to lower manufacturing costs.
Scalability & Safety Well-established; use of hydrazine can be a safety concern.More atom-efficient; requires tight control over reaction selectivity on a large scale.Both routes are scalable. The avoidance of hydrazine in modern versions of Strategy 1 and the optimization of selectivity in Strategy 2 have made both viable for industrial production.[9]
Final API Purity High (>99.8%)High (>99.8%)With proper process control and final purification (e.g., recrystallization), both routes can achieve the high purity required for pharmaceutical use.[1][11]

Experimental Protocols: Ensuring Final Product Quality

Regardless of the synthetic route, the quality of the final rivaroxaban API must be confirmed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying impurities.

Protocol: Stability-Indicating RP-HPLC Method for Purity and Impurity Profiling

This protocol is a self-validating system designed to separate rivaroxaban from its potential process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A gradient HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm) or equivalent.[18]

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic buffer, pH adjusted to 2.9 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 249 nm.[18]

  • Injection Volume: 15 µL.[18]

  • Column Temperature: Ambient or controlled at 25°C.

2. Solution Preparation:

  • Diluent: Acetonitrile and Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve rivaroxaban reference standard in diluent to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the rivaroxaban API sample in diluent to a final concentration of approximately 1 mg/mL. This higher concentration is used for the detection of trace impurities.

3. Chromatographic Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0 70 30
20 40 60
25 40 60
30 70 30

| 35 | 70 | 30 |

4. System Suitability Test (SST):

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[18]

    • The tailing factor for the rivaroxaban peak must be ≤ 1.5.

    • The theoretical plate count must be ≥ 2000.

    • The system must be deemed suitable before any sample analysis proceeds.

5. Analysis Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Identify impurities based on their relative retention times (RRT) with respect to the rivaroxaban peak.

  • Quantify impurities using the area normalization method or against a qualified impurity standard.

6. Data Interpretation:

  • The purity of the API is calculated by subtracting the percentage of all detected impurities from 100%.

  • For a stability-indicating method, forced degradation studies (acid, base, oxidative, thermal, photolytic) must be performed to demonstrate that all degradation products are resolved from the main rivaroxaban peak, ensuring peak purity.[18]

Diagram: Analytical Workflow for Rivaroxaban Purity

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation prep_api Weigh API Sample (1 mg/mL) analysis Inject Blank & Sample prep_api->analysis prep_std Weigh Reference Std (100 µg/mL) sst System Suitability Test (SST) prep_std->sst sst->analysis SST Pass integration Integrate Peaks analysis->integration calculation Calculate Impurity % integration->calculation report Final Purity Report (>99.8%) calculation->report

Caption: Workflow for HPLC-based purity assessment of rivaroxaban.

Conclusion

The "efficacy" of rivaroxaban produced from different starting materials is ultimately determined by the purity of the final API. While various synthetic routes exist, the choice between a longer, protected pathway (Strategy 1) and a shorter, more atom-economical route (Strategy 2) hinges on a careful evaluation of yield, cost, safety, and impurity control.

The direct (R)-epichlorohydrin approach is often favored in modern process chemistry for its efficiency, but it demands rigorous optimization to control selectivity and prevent by-product formation. The classical phthalimide route, while longer, is well-established and reliable. In either case, the ability to produce rivaroxaban that meets pharmacopeial purity standards (typically >99.8%) ensures its therapeutic equivalence. The implementation of robust, validated analytical methods, such as the stability-indicating HPLC protocol described, is non-negotiable and forms the bedrock of quality control, guaranteeing that the rivaroxaban reaching patients is both safe and effective.

References

A Comparative Guide to the Synthesis of 4-Chlorothiophene-2-Carboxylic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Chlorothiophene-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the most common and practical methods for its synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comprehensive cost-benefit analysis to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a substituted thiophene derivative featuring a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for the introduction of the 4-chlorothienyl-2-carbonyl moiety into larger molecules. While its isomer, 5-chlorothiophene-2-carboxylic acid, has gained significant attention as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, the 4-chloro isomer remains an important synthon in its own right for the development of novel chemical entities.[1][2]

The choice of a synthetic route to this compound is often a trade-off between factors such as the cost and availability of starting materials, the number of synthetic steps, reaction yields, the ease of purification, and safety and environmental considerations. This guide will explore three primary synthetic strategies:

  • Method A: Directed ortho-Metalation (DoM) via Lithiation of 3-Chlorothiophene

  • Method B: Oxidation of 2-Acetyl-4-chlorothiophene

  • Method C: Grignard Reaction of 2-Bromo-4-chlorothiophene followed by Carboxylation

Each method will be presented with a detailed experimental protocol, an analysis of its advantages and disadvantages, and supporting data to facilitate a comprehensive cost-benefit analysis.

Method A: Directed ortho-Metalation (DoM) via Lithiation of 3-Chlorothiophene

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In this method, a heteroatom-containing directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. For 3-chlorothiophene, the chlorine atom can direct the lithiation to the C-2 position. The resulting lithiated intermediate is then quenched with an electrophile, in this case, carbon dioxide, to yield the desired carboxylic acid.[3]

Experimental Protocol

Reaction Scheme:

Step-by-Step Procedure:

  • To a stirred solution of 3-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq) in hexanes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then quench with water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost 3-Chlorothiophene is a commercially available but relatively expensive starting material. n-Butyllithium is also a costly reagent that requires careful handling.
Number of Steps This is a one-pot, two-step procedure, which is highly efficient.
Yield and Purity Yields for directed lithiation reactions are typically moderate to good. Purity of the crude product is often high after simple acid-base workup.
Scalability The use of cryogenic temperatures (-78 °C) and highly reactive n-butyllithium can pose challenges for large-scale synthesis.
Safety and Environmental n-Butyllithium is highly pyrophoric and requires handling under inert and anhydrous conditions. The use of ethereal solvents like THF also presents flammability risks. Waste streams include hexane and THF.

Workflow Diagram

Method_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Reaction: 3-Chlorothiophene in THF under N2 at -78°C start->setup add_nBuLi Add n-BuLi setup->add_nBuLi stir1 Stir for 1h add_nBuLi->stir1 add_CO2 Bubble CO2 stir1->add_CO2 warm_quench Warm to RT & Quench add_CO2->warm_quench extract Aqueous Extraction warm_quench->extract acidify Acidify Aqueous Layer extract->acidify filter_dry Filter & Dry acidify->filter_dry product Final Product filter_dry->product

Caption: Workflow for the synthesis of this compound via lithiation.

Method B: Oxidation of 2-Acetyl-4-chlorothiophene

This two-step method involves the initial synthesis of 2-acetyl-4-chlorothiophene followed by its oxidation to the carboxylic acid. The synthesis of 2-acetyl-4-chlorothiophene can be achieved by the Friedel-Crafts acylation of 3-chlorothiophene or, more conveniently, by the direct chlorination of the readily available 2-acetylthiophene.[4] The subsequent oxidation of the acetyl group to a carboxylic acid is typically accomplished via the haloform reaction.

Experimental Protocol

Reaction Scheme:

Caption: Workflow for the synthesis of this compound via oxidation.

Method C: Grignard Reaction of 2-Bromo-4-chlorothiophene followed by Carboxylation

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. [5]This approach involves the preparation of a Grignard reagent from a suitable dihalothiophene, followed by its reaction with carbon dioxide. The synthesis of the starting material, 2-bromo-4-chlorothiophene, is a key consideration for this route. It can be prepared from 3-chlorothiophene via bromination.

Experimental Protocol

Reaction Scheme:

Step-by-Step Procedure:

Part 1: Synthesis of 2-Bromo-4-chlorothiophene

  • To a solution of 3-chlorothiophene (1.0 eq) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (1.0 eq) in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 2-bromo-4-chlorothiophene.

Part 2: Grignard Reaction and Carboxylation [6]

  • In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

  • Add a small amount of a solution of 2-bromo-4-chlorothiophene (1.0 eq) in anhydrous THF. A crystal of iodine may be added to initiate the reaction.

  • Once the reaction has started, add the remaining 2-bromo-4-chlorothiophene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30-60 minutes.

  • Cool the Grignard reagent solution in an ice bath and pour it slowly onto an excess of crushed dry ice.

  • Allow the excess dry ice to sublime, then add dilute hydrochloric acid to dissolve the magnesium salts.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then extract the carboxylic acid into a sodium bicarbonate solution.

  • Re-acidify the bicarbonate solution with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost 3-Chlorothiophene is relatively expensive. Magnesium and NBS are affordable.
Number of Steps This is a two-step synthesis.
Yield and Purity Bromination of 3-chlorothiophene is generally regioselective and high-yielding. Grignard reactions followed by carboxylation also typically give good yields. The purity of the final product is usually high after the acid-base workup.
Scalability The Grignard reaction requires anhydrous conditions, which can be challenging on a large scale, but it is a well-established industrial process.
Safety and Environmental Bromine or NBS are corrosive and toxic. Grignard reagents are highly reactive and can be pyrophoric. Ethereal solvents are flammable.

Workflow Diagram

Method_C_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Grignard & Carboxylation start Start react_bromination Bromination of 3-Chlorothiophene start->react_bromination workup_bromination Workup & Distillation react_bromination->workup_bromination intermediate 2-Bromo-4-chlorothiophene workup_bromination->intermediate react_grignard Grignard Formation intermediate->react_grignard react_carboxylation Carboxylation with CO2 react_grignard->react_carboxylation workup_carboxylation Workup & Acidification react_carboxylation->workup_carboxylation purify Filtration & Drying workup_carboxylation->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Comparative Summary and Conclusion

To aid in the selection of the most appropriate synthetic route, the following table provides a summary of the key cost-benefit factors for each method.

FeatureMethod A: LithiationMethod B: OxidationMethod C: Grignard Reaction
Starting Material 3-Chlorothiophene2-Acetylthiophene3-Chlorothiophene
Starting Material Cost HighLowHigh
Number of Steps 1 (one-pot)22
Overall Yield Moderate to GoodGood to HighGood
Scalability ChallengingGoodModerate
Key Safety Hazards Pyrophoric n-BuLi, cryogenic temperaturesCorrosive AlCl3, carcinogenic solvent, toxic byproductReactive Grignard reagent, flammable solvents
Environmental Impact Organic solvent wasteHalogenated solvent and byproduct wasteOrganic solvent waste

The optimal synthesis method for this compound depends heavily on the specific needs and constraints of the researcher or organization.

  • Method B (Oxidation of 2-Acetyl-4-chlorothiophene) emerges as the most cost-effective and scalable route, making it ideal for large-scale production. Its reliance on inexpensive and readily available starting materials is a significant advantage. However, the two-step nature of the synthesis and the environmental concerns associated with the reagents and byproducts must be carefully managed.

  • Method A (Directed ortho-Metalation) offers the most direct and elegant route. For small-scale laboratory synthesis where time and efficiency are critical, and the higher cost of reagents is acceptable, this one-pot procedure is an excellent choice. The primary drawback is its limited scalability due to the use of cryogenic temperatures and a pyrophoric reagent.

  • Method C (Grignard Reaction) provides a robust and reliable alternative. It is a well-understood and widely practiced reaction in organic synthesis. While it involves two steps and starts from a relatively expensive material, it avoids the use of highly pyrophoric organolithium reagents, which may be a safety advantage in some laboratory settings.

Ultimately, the decision should be based on a careful evaluation of the available resources, the required scale of synthesis, and the safety and environmental policies of the institution. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this compound.

References

A Senior Application Scientist's Guide to Differentiating Isomers of Chlorothiophene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of chemical intermediates is not merely a procedural step but the bedrock of reproducible and reliable discovery. Chlorothiophene carboxylic acid, a key building block in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban, presents a common yet critical analytical challenge: the differentiation of its positional isomers.[1][2] The specific placement of the chlorine atom and the carboxylic acid group on the thiophene ring dictates the molecule's reactivity, impurity profile, and ultimately, its suitability for downstream applications.[3][4]

This guide provides an in-depth comparison of analytical methodologies for resolving and identifying isomers of chlorothiophene carboxylic acid. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most effective strategy for your analytical needs.

The Analytical Challenge: Why Isomer Differentiation is Critical

The synthesis of a specific chlorothiophene carboxylic acid isomer, such as 5-chloro-2-thiophenecarboxylic acid, can often lead to the formation of other positional isomers (e.g., 4-chloro-2-thiophenecarboxylic acid, 3-chloro-2-thiophenecarboxylic acid) as by-products.[3][4] These isomers possess the same molecular weight and formula (C₅H₃ClO₂S), making them indistinguishable by standard mass spectrometry alone.[5][6] Their structural similarity often results in nearly identical physical properties, such as polarity and solubility, which complicates separation. Failure to control for these isomeric impurities can compromise reaction yields, introduce downstream purification challenges, and impact the quality and safety of the final active pharmaceutical ingredient.

This guide will compare the primary analytical techniques used to tackle this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

An Overview of Analytical Strategies

The selection of an appropriate analytical method is a strategic decision based on the specific goal, whether it be routine quality control, structural confirmation, or high-resolution separation of complex mixtures. The following diagram illustrates a typical workflow for analyzing a sample containing potential chlorothiophene carboxylic acid isomers.

cluster_0 Phase 1: Sample Preparation & Initial Assessment cluster_1 Phase 2: Method Selection for Isomer Differentiation cluster_2 Phase 3: Data Analysis & Conclusion Sample Sample of Chlorothiophene Carboxylic Acid Purity Initial Purity Assessment (e.g., TLC, HPLC Screen) Sample->Purity Selection Analytical Goal? Purity->Selection HPLC HPLC (Quantification & QC) Selection->HPLC Routine Quantification GC GC-MS (Requires Derivatization) Selection->GC Volatile Analysis NMR NMR (Structural Confirmation) Selection->NMR Unambiguous Identification CE Capillary Electrophoresis (High-Resolution Separation) Selection->CE Challenging Separation Data Data Acquisition & Processing HPLC->Data GC->Data NMR->Data CE->Data Result Isomers Differentiated & Quantified Data->Result

Caption: Workflow for the analysis of chlorothiophene carboxylic acid isomers.

Chromatographic Methods: The Workhorses of Separation

Chromatography excels at physically separating the components of a mixture, making it the cornerstone of isomer analysis for quality control and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most widely used technique for this application due to its robustness, versatility, and excellent quantitative performance.

Causality of Separation: The separation is based on the differential partitioning of isomers between a non-polar stationary phase (typically C18) and a polar mobile phase. Although structurally similar, the precise position of the electronegative chlorine atom relative to the polar carboxylic acid group imparts subtle differences in molecular polarity and dipole moment. These small differences are sufficient to alter the isomers' retention times on a reversed-phase column, allowing for their separation.

Supporting Experimental Data: A common approach involves using an octadecylsilane (C18) column with a gradient elution. A patent for Rivaroxaban intermediates describes an HPLC method using a mobile phase consisting of a trifluoroacetic acid aqueous solution and an organic solvent to ensure good peak shape and resolution for 5-chlorothiophene-2-carboxylic acid and its related impurities.[1]

ParameterTypical Value/ConditionRationale
Column Octadecylsilane (C18), 3-6 µmIndustry standard for reversed-phase separation of small organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier sharpens peaks by suppressing carboxylate anion formation.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute compounds from the C18 column.
Elution GradientA gradient from high aqueous to high organic content is effective for separating compounds with different polarities and eluting any strongly retained impurities.
Detection UV, ~240-270 nmThe thiophene ring contains a chromophore that absorbs strongly in this UV range.[1]
Column Temp. 25-35 °CMaintains consistent retention times and improves efficiency.[1]

Experimental Protocol: HPLC Separation

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (Acetonitrile). Degas both solutions thoroughly.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the chlorothiophene carboxylic acid sample in a 1:1 mixture of water and acetonitrile to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Set up an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 262 nm.[1]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18.1-22 min: Return to 95% A, 5% B (re-equilibration)

  • Injection & Analysis: Inject 10 µL of the sample. Identify and quantify isomers based on the retention times and peak areas of certified reference standards.

Gas Chromatography (GC)

GC offers superior resolution to HPLC but presents a significant hurdle for analyzing carboxylic acids.

Causality of Separation: GC separates compounds based on their boiling points and interactions with the stationary phase. The challenge is that carboxylic acids are polar and have low volatility due to strong hydrogen bonding.[7] Direct injection onto a GC column results in poor peak shape (tailing) and potential thermal degradation. Therefore, derivatization is mandatory . The isomers are chemically converted into more volatile and less polar esters (e.g., methyl or ethyl esters). These derivatives will have slightly different boiling points and polarities, enabling their separation on a GC column.[8]

Supporting Experimental Data: The analysis of carboxylic acids by GC almost universally employs a derivatization step to convert them into esters, such as acetonyl or pentafluorobenzyl esters, which exhibit good chromatographic properties.[9] This conversion eliminates the problematic acidic proton and increases volatility.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization (Esterification):

    • Place ~1 mg of the sample into a vial.

    • Add 500 µL of 14% Boron Trifluoride (BF₃) in Methanol.

    • Seal the vial and heat at 60 °C for 30 minutes to form the methyl esters.

    • Cool the vial, add 1 mL of hexane and 1 mL of water.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean GC vial.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

  • Mass Spectrometer Conditions:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan from m/z 40 to 300.

    • The resulting methyl esters will be separated by retention time, and the mass spectrometer will confirm the molecular weight and provide a fragmentation pattern for identification.

Spectroscopic Methods: The Key to Structural Confirmation

While chromatography separates, spectroscopy identifies. For absolute, unambiguous proof of structure, no technique surpasses NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen atoms within a molecule, making it the gold standard for distinguishing isomers.

Causality of Differentiation: The chemical shift (δ) of each proton and carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[10] The positions of the electron-withdrawing chlorine atom and the carboxylic acid group on the thiophene ring create unique electronic environments for the remaining ring protons. This results in distinct chemical shifts and coupling constants (J-values) for each isomer.

  • ¹H NMR: For a dichlorinated thiophene, isomers can be distinguished by the number of signals, their chemical shifts, and their splitting patterns (singlets, doublets). For example, 5-chloro-2-thiophenecarboxylic acid would show two doublets in the aromatic region, corresponding to the two adjacent protons at the 3- and 4-positions.[11] The coupling constant between them would be characteristic of adjacent protons on a thiophene ring. A different isomer, like 4-chloro-3-thiophenecarboxylic acid, would show two singlets.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the thiophene ring are unique for each isomer, providing a definitive fingerprint.[12][13] The carbonyl carbon of the carboxylic acid typically appears significantly downfield (160-180 ppm).[7]

Supporting Experimental Data: Spectral databases like ChemicalBook provide reference ¹H NMR spectra for known isomers like 5-chloro-2-thiophenecarboxylic acid, which can be used for comparison.[11]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing & Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the substitution pattern on the thiophene ring and confirm the isomer's identity.

Advanced Separations: Capillary Electrophoresis (CE)

For exceptionally difficult separations or when sample volume is minimal, CE provides unparalleled resolving power.

Causality of Separation: Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their charge-to-size ratio. At a pH above their pKa, the chlorothiophene carboxylic acid isomers will be deprotonated and carry a negative charge. Subtle differences in their pKa values and hydrodynamic size (how they move through the buffer) due to the different chlorine positions can be sufficient for separation. CE is renowned for its extremely high efficiency, generating very sharp peaks and resolving components that may co-elute in HPLC.[14]

Supporting Experimental Data: CE has demonstrated the ability to separate challenging isomers, including geometric isomers and peptides differing by a single amino acid, showcasing its high resolving power.[14][15][16] This capability is directly transferable to the separation of positional isomers like those of chlorothiophene carboxylic acid.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Buffer Preparation: Prepare a background electrolyte (BGE), for example, a 25 mM sodium phosphate buffer, and adjust the pH to 7.0. Filter the buffer through a 0.22 µm filter.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and finally the BGE.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., ~50 cm total length.

    • Voltage: +20 kV (for normal polarity, with anions moving toward the positive electrode against the electroosmotic flow).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at ~254 nm.

  • Analysis: The isomers will migrate at different velocities, resulting in separate peaks.

Method Comparison and Recommendations

The logical relationship between these techniques highlights their complementary nature. Chromatography and CE excel at separation, while NMR and MS provide structural identification.

cluster_sep Separation Techniques cluster_id Identification Techniques HPLC HPLC NMR NMR (Definitive Structure) HPLC->NMR After Fraction Collection MS MS (Molecular Weight) HPLC->MS LC-MS GC GC GC->NMR After Fraction Collection GC->MS GC-MS CE CE CE->NMR After Fraction Collection CE->MS CE-MS Mixture Isomer Mixture Mixture->HPLC Mixture->GC Mixture->CE

Caption: Relationship between separation and identification techniques.

The table below summarizes the key performance characteristics of each method to guide your selection.

MethodPrimary ApplicationResolutionSensitivityThroughputKey AdvantageKey Limitation
HPLC-UV Routine QC, QuantificationHighGoodHighRobust, reliable, and widely available for quantitative analysis.[1]May require significant method development for baseline separation.
GC-MS Analysis of volatile impuritiesVery HighVery GoodMediumExcellent separation efficiency and provides mass confirmation.Requires a time-consuming and potentially variable derivatization step.[8]
NMR Unambiguous Structure IDN/A (non-separative)LowLowProvides definitive structural information for absolute identification.[10]Low sensitivity; not suitable for trace analysis or direct analysis of mixtures.
CE High-resolution separationExtremely HighGoodMediumUnmatched resolving power for difficult separations; minimal sample use.[17][14]Can be less robust than HPLC; more sensitive to matrix effects.
Final Recommendations
  • For routine process monitoring and quality control where isomers are known: HPLC is the method of choice due to its robustness, ease of automation, and excellent quantitative capabilities.

  • For the definitive structural identification of an isolated or synthesized isomer: NMR spectroscopy is indispensable. It is the only technique that provides an unambiguous structural proof.

  • When HPLC fails to resolve critical isomer pairs or for analyzing minute sample quantities: Capillary Electrophoresis offers a powerful, high-resolution alternative that should be explored.

  • For identifying volatile by-products or when a secondary, orthogonal method is needed: GC-MS is a strong candidate, provided a reliable derivatization protocol is established.

By understanding the fundamental principles and practical considerations of these techniques, researchers can confidently develop and validate robust analytical methods, ensuring the quality and integrity of their chemical entities from the laboratory to final application.

References

Comparative Biological Activity of 4-Chlorothiophene-2-Carboxylic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of a series of analogs based on the 4-chlorothiophene-2-carboxylic acid scaffold. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer actionable insights for researchers and drug development professionals.

The Significance of the this compound Scaffold

The this compound core presents a strategic starting point for analog synthesis. The chlorine atom at the 4-position influences the electronic distribution of the thiophene ring, potentially enhancing binding affinities to biological targets. The carboxylic acid group at the 2-position provides a key interaction point, often serving as a hydrogen bond donor or acceptor, and can be readily modified to generate a diverse library of amides, esters, and other derivatives. This allows for a systematic exploration of the structure-activity relationship (SAR), fine-tuning the pharmacological profile of the resulting compounds.

Comparative Anticancer Activity

Recent studies have highlighted the potential of this compound analogs as potent anticancer agents. A notable approach has been the synthesis of chalcone derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity of 4-Chlorothiophene-Based Chalcones

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of chalcone analogs derived from 2-acetyl-5-chlorothiophene and 2-acetyl-4,5-dichlorothiophene against the WiDr colorectal cancer cell line.

Compound IDParent AcetylthiopheneBenzaldehyde SubstituentIC₅₀ (µg/mL) against WiDr Cells[1]
C12-acetyl-5-chlorothiopheneUnsubstituted>10
C42-acetyl-5-chlorothiophene4-Methoxy0.77
C62-acetyl-5-chlorothiophene2,4-Dimethoxy0.45
C82-acetyl-4,5-dichlorothiophene4-Methoxy>10

Key Structure-Activity Relationship (SAR) Insights:

  • Impact of Methoxy Substitution: The introduction of a methoxy group at the 4-position of the benzaldehyde ring (Compound C4) significantly enhances anticancer activity compared to the unsubstituted analog (Compound C1)[1].

  • Effect of Multiple Methoxy Groups: The presence of a second methoxy group at the 2-position (Compound C6) further increases the cytotoxic potency, suggesting that these electron-donating groups play a crucial role in the compound's interaction with its biological target[1].

  • Influence of Additional Chlorine: The addition of a second chlorine atom to the thiophene ring (Compound C8) leads to a dramatic decrease in activity, indicating that the electronic and steric properties of the thiophene core are finely tuned for optimal anticancer effect[1].

These findings underscore the importance of the substitution pattern on the benzaldehyde ring and the halogenation of the thiophene core in determining the anticancer efficacy of these chalcone analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of the this compound analogs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., WiDr, A549, HepG2, MDA-MB-231, SW480)[2]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Postulated Mechanism of Anticancer Action

While the exact molecular targets for many this compound analogs are still under investigation, several studies on related thiophene derivatives suggest potential mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases, as well as the induction of apoptosis. For instance, some thiophene carboxamide derivatives have been shown to act as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization[3]. The thiophene ring's aromaticity can contribute to critical interactions within the colchicine-binding site of tubulin[3].

Diagram of a Potential Anticancer Signaling Pathway:

Anticancer_Pathway cluster_cell Cancer Cell Compound 4-Chlorothiophene Analog Tubulin Tubulin Compound->Tubulin Inhibition Kinase Protein Kinase (e.g., VEGFR-2) Compound->Kinase Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Signaling Inhibition of Proliferation & Angiogenesis Kinase->Signaling Signaling->Apoptosis

Caption: Postulated mechanisms of anticancer action for thiophene derivatives, including tubulin polymerization inhibition and protein kinase inhibition.

Comparative Antimicrobial Activity

Thiophene-based compounds have a long history as effective antimicrobial agents. The this compound scaffold offers a promising framework for the development of novel antibiotics to combat drug-resistant pathogens.

Quantitative Data Summary: Antimicrobial Activity

While direct comparative studies on a series of this compound analogs are limited, research on related chloro-substituted thiophene derivatives provides valuable insights into their antimicrobial potential. The minimum inhibitory concentration (MIC) is a standard measure of a compound's in vitro antibacterial efficacy.

Further research is needed to generate a comprehensive dataset for a direct comparison of a systematically varied series of this compound analogs against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microplates

  • This compound analogs

  • Standard antibiotic (positive control)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Observe for bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse. They can act by inhibiting essential bacterial enzymes, disrupting cell membrane integrity, or interfering with nucleic acid synthesis. For example, some thiourea derivatives have been shown to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV[2].

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer and antimicrobial agents. The available data, particularly from chalcone analogs, demonstrates that strategic modifications to this core can lead to highly potent compounds. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on synthesizing and evaluating a broader and more systematic series of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and selectivity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are paramount to ensuring the safety of laboratory personnel, protecting our environment, and maintaining strict regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Chlorothiophene-2-carboxylic acid, moving beyond simple steps to explain the critical scientific reasoning behind these protocols.

Hazard Assessment and Chemical Profile of this compound

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound (CAS No: 59614-95-8) is an organic compound whose hazards stem from both its acidic nature and its chlorinated heterocyclic structure.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are well-defined.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2]
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation[2]
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text

Causality Behind Disposal Choices: The presence of chlorine in the molecule is a critical factor for disposal. The combustion of chlorinated organic materials, if not performed under highly controlled conditions, can lead to the formation of hazardous byproducts.[3] Incomplete combustion or combustion at lower temperatures (300-800°C) can produce highly toxic and carcinogenic compounds such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[4][5] Furthermore, proper incineration converts the chlorine content primarily into hydrogen chloride (HCl) gas, which is corrosive and must be neutralized in a scrubber system to prevent its release into the atmosphere.[6][7] This inherent risk necessitates a disposal pathway that guarantees complete and safe destruction.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all appropriate safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories, which includes procedures for safe handling and waste disposal.[8][9]

Required PPE:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[12] Remove all sources of ignition. For a small dry spill, carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[11][12]

Primary Disposal Pathway: Licensed Hazardous Waste Management

The most authoritative and safest method for disposing of this compound is through a licensed professional waste disposal service.[12] This method is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and ensures the material is handled in a controlled and compliant manner.[13][14]

Protocol for Preparing Waste for Professional Disposal:

  • Waste Identification & Segregation:

    • Treat all this compound, including contaminated materials (e.g., weigh boats, paper towels), as hazardous waste.[15][16]

    • Segregate this acidic waste from other waste streams, particularly bases, cyanides, and oxidizing agents, to prevent violent reactions.[17]

  • Containerization:

    • Collect waste in a container that is chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are typically suitable.[18] Avoid using metal containers.[17]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[13][16] Keep the container closed at all times except when adding waste.[15][16]

  • Labeling:

    • As soon as waste is first added, affix a hazardous waste tag to the container.[15][18]

    • The label must include:

      • The words "Hazardous Waste."[17]

      • The full chemical name: "this compound." Do not use abbreviations or formulas.[17]

      • A clear indication of the associated hazards (e.g., Corrosive, Irritant).[17]

      • The date when waste was first added to the container (accumulation start date).[17]

  • Storage (Satellite Accumulation):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[17][18]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Inspect the SAA weekly for any signs of leakage or container degradation.[17]

  • Arranging Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHSS) department to arrange for pickup.[15][17]

    • Do not transport hazardous waste yourself. Only trained EHSS staff or licensed contractors should handle the transport.[15]

Critical Evaluation of In-Lab Neutralization

Given the compound's acidic nature, some may consider in-lab acid-base neutralization as a potential pre-treatment step. While this is a valid procedure for some common laboratory acids, it is not recommended for this compound for several critical reasons.

  • Hazardous Byproduct: Neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) will produce the corresponding salt. The toxicological and ecological properties of this chlorinated salt are not well-characterized. Disposing of this salt down the sanitary sewer could still introduce a hazardous substance into the water system. Drain disposal is typically reserved for small quantities of non-hazardous, readily biodegradable materials with a neutral pH.[19]

  • Exothermic Reaction: Neutralization reactions can generate significant heat and vapors, especially if not performed slowly and with cooling.[20][21]

  • Regulatory Compliance: Any in-lab treatment of hazardous waste must be part of a documented experimental procedure to be legally compliant.[20] Simply neutralizing for disposal is generally not permitted without specific authorization.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste generated in a laboratory setting.

G cluster_prep Waste Preparation & Storage cluster_disposal Final Disposal WasteGen Waste Generated (this compound or contaminated material) Assess Assess Waste Stream: Is it pure compound or contaminated debris? WasteGen->Assess Segregate Segregate from incompatible wastes (e.g., bases, oxidizers) Assess->Segregate Container Select Compatible Container (HDPE, Glass) with secure lid Segregate->Container Label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date Container->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->Store ContactEHS Contact Institutional EHS/ Licensed Waste Contractor for pickup Store->ContactEHS Incineration Professional Disposal: High-temperature incineration with afterburner and scrubber ContactEHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.